KRAS G12C inhibitor 27
Description
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Properties
Molecular Formula |
C29H32F4N6O3 |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
2-[(2S)-1-(2-fluoroprop-2-enoyl)-4-[(7R)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-[2-(trifluoromethyl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C29H32F4N6O3/c1-18(30)27(40)39-13-12-38(15-19(39)9-10-34)26-22-17-41-25(21-7-3-4-8-23(21)29(31,32)33)14-24(22)35-28(36-26)42-16-20-6-5-11-37(20)2/h3-4,7-8,19-20,25H,1,5-6,9,11-17H2,2H3/t19-,20-,25+/m0/s1 |
InChI Key |
QHAKQJHNFQRVOF-ZYLNGJIFSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CO[C@H](C3)C4=CC=CC=C4C(F)(F)F)C(=N2)N5CCN([C@H](C5)CC#N)C(=O)C(=C)F |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(COC(C3)C4=CC=CC=C4C(F)(F)F)C(=N2)N5CCN(C(C5)CC#N)C(=O)C(=C)F |
Origin of Product |
United States |
Foundational & Exploratory
The Intricacies of Engagement: A Technical Guide to KRAS G12C Inhibitor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a therapeutic window into a previously "undruggable" target. The efficacy of these inhibitors is intrinsically linked to their ability to bind to the mutant protein with high affinity and specific kinetics. This technical guide provides an in-depth analysis of the binding affinity and kinetics of KRAS G12C inhibitors, supported by detailed experimental protocols and visual representations of the underlying biological and experimental frameworks. While the specific designation "inhibitor 27" is not prominently found in the reviewed literature, this guide will synthesize data from well-characterized KRAS G12C inhibitors such as sotorasib (AMG 510) and adagrasib (MRTX849) to provide a comprehensive overview of the field.
Quantitative Analysis of Binding Affinity and Kinetics
The interaction between a KRAS G12C inhibitor and its target protein is defined by several key quantitative parameters. Affinity, represented by the dissociation constant (KD) or the half-maximal inhibitory concentration (IC50), describes the strength of the binding. Kinetics, defined by the association (kon) and dissociation (koff) rates, or for covalent inhibitors, the inactivation rate (kinact) and the inhibition constant (KI), describe the speed and stability of the interaction.
Below are tables summarizing representative quantitative data for well-studied KRAS G12C inhibitors.
Table 1: Binding Affinity of KRAS G12C Inhibitors
| Inhibitor | Assay Type | Target Protein | KD (nM) | IC50 (nM) | Reference |
| AMG 510 | Biochemical | KRAS G12C | - | 8.88 | [1] |
| MRTX849 | Biochemical | KRAS G12C | - | 4.7 | [2] |
| ARS-853 | Stopped-flow spectroscopy | KRAS G12C | 36,000 (non-covalent) | - | [3] |
| Compound 12a | X-ray crystallography | KRAS G12C | - | - | [4] |
Table 2: Binding Kinetics of Covalent KRAS G12C Inhibitors
| Inhibitor | kinact/KI (M-1s-1) | kinact (s-1) | KI (µM) | Reference |
| MRTX849 | 35,000 | 0.13 | 3.7 | [4] |
| ARS-1620 | 1,100 | - | - | [4] |
| AMG 510 | 9,900 | - | - | [4] |
Experimental Protocols
The determination of binding affinity and kinetics relies on a suite of sophisticated biophysical and biochemical assays. The following sections detail the methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Affinity and Kinetic Measurements
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.[5]
Protocol:
-
Immobilization: The target protein, KRAS G12C, is immobilized on a sensor chip surface. A common method involves amine coupling to a carboxymethylated dextran surface. For biotinylated proteins, a streptavidin-coated chip can be used.[6]
-
Analyte Injection: A solution containing the KRAS G12C inhibitor (analyte) is flowed over the sensor surface at various concentrations.
-
Association Phase: The binding of the inhibitor to the immobilized KRAS G12C protein is monitored as an increase in the SPR signal (measured in Resonance Units, RU).
-
Dissociation Phase: The analyte solution is replaced with a buffer-only solution, and the dissociation of the inhibitor from the protein is monitored as a decrease in the SPR signal.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The dissociation constant (KD) is then calculated as the ratio of koff/kon. For covalent inhibitors, a more complex kinetic analysis is required to determine kinact and KI.[7]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Binding Affinity
TR-FRET assays are competition-based assays used to determine the binding affinity of a compound.[8][9]
Protocol:
-
Assay Components: The assay typically includes a fluorescently labeled KRAS G12C protein and a fluorescently labeled probe that binds to the same site as the inhibitor.
-
Competition: The unlabeled inhibitor is titrated into the assay mixture, competing with the fluorescent probe for binding to the KRAS G12C protein.
-
FRET Signal: When the fluorescent probe is bound to the protein, a FRET signal is generated upon excitation. The binding of the unlabeled inhibitor displaces the probe, leading to a decrease in the FRET signal.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the FRET signal, is determined. This value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Mass Spectrometry (MS) for Target Engagement and Covalent Modification
Mass spectrometry is a powerful tool to confirm the covalent binding of inhibitors to KRAS G12C and to quantify target engagement in cellular and tissue samples.[10]
Protocol:
-
Sample Preparation: Cells or tissues treated with the covalent inhibitor are lysed, and the proteome is extracted.
-
Proteolysis: The protein mixture is digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The mass spectrometer is programmed to detect the specific peptide containing the Cys12 residue. A mass shift corresponding to the mass of the covalently bound inhibitor confirms the modification. The ratio of the modified to the unmodified peptide can be used to quantify the extent of target engagement.[10]
Signaling Pathways and Experimental Workflows
To understand the functional consequences of inhibitor binding, it is crucial to consider the KRAS signaling pathway. Furthermore, visualizing the experimental workflows can aid in the comprehension of the methodologies.
Caption: The KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
The diagram above illustrates the central role of KRAS in mediating signals from receptor tyrosine kinases to downstream effector pathways, namely the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[11][12] KRAS G12C inhibitors covalently bind to the mutant cysteine in the GDP-bound (inactive) state, trapping the protein in this conformation and preventing its activation.[13][14]
Caption: A simplified workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
This workflow diagram outlines the key steps in an SPR experiment for characterizing the binding of an inhibitor to KRAS G12C, from protein immobilization to data analysis.
Conclusion
The binding affinity and kinetics of KRAS G12C inhibitors are critical determinants of their therapeutic potential. A thorough understanding of these parameters, obtained through rigorous experimental methodologies, is essential for the development of more potent and selective next-generation inhibitors. The data and protocols presented in this guide provide a foundational framework for researchers and drug developers working to advance the treatment of KRAS G12C-mutant cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of KRAS G12C in Complex with a Covalent Inhibitor: A Technical Overview
Note: Publicly available information on a specific "inhibitor 27" in complex with KRAS G12C is limited. This guide will therefore focus on the well-characterized and clinically approved KRAS G12C inhibitor, Adagrasib (MRTX849) , as a representative example of a covalent inhibitor targeting this oncoprotein. The principles and methodologies described are broadly applicable to the study of similar inhibitor complexes.
This technical guide provides an in-depth overview of the structural biology of the KRAS G12C mutant in its inactive, GDP-bound state, covalently bound to the inhibitor Adagrasib. It is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics.
Introduction to KRAS G12C and Covalent Inhibition
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[2] This mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state and driving oncogenic signaling.[3]
For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP.[2][4] The discovery of a cryptic pocket (the Switch-II pocket) adjacent to the mutant cysteine residue in the GDP-bound state of KRAS G12C led to a breakthrough in the development of targeted therapies.[1][4] Covalent inhibitors, such as Adagrasib, are designed to specifically and irreversibly bind to the nucleophilic thiol group of the Cys12 residue, trapping the protein in its inactive GDP-bound conformation.[2][3] This prevents the subsequent binding of GTP and downstream effector proteins, thereby inhibiting oncogenic signaling.[2]
Quantitative Data: Adagrasib (MRTX849) - KRAS G12C Interaction
The interaction between Adagrasib and KRAS G12C has been characterized by various biochemical and biophysical assays. The following tables summarize key quantitative data.
| Biochemical Potency | |
| Parameter | Value |
| IC50 (Cell Proliferation, MIA PaCa-2 cells) | 4.7 nM |
| Reference | [3] |
| Structural Data (Crystallography) | |
| PDB ID | Not explicitly found for MRTX849 in the provided results, but related structures exist. |
| Resolution | 1.94 Å (for a structure of MRTX849 bound to KRAS G12C) |
| Reference | [5] |
Signaling Pathways
The KRAS protein is a critical node in multiple signaling cascades. The G12C mutation leads to the constitutive activation of these pathways, promoting tumorigenesis.[6] Adagrasib inhibits these pathways by locking KRAS G12C in an inactive state.
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of Adagrasib.
Experimental Protocols
The characterization of the KRAS G12C-inhibitor complex relies on a variety of experimental techniques. Below are representative protocols for protein expression and purification, and X-ray crystallography.
Recombinant KRAS G12C Expression and Purification
A standard protocol for obtaining purified KRAS G12C protein for structural and biochemical studies is as follows:
Caption: A typical workflow for the expression and purification of recombinant KRAS G12C.
X-ray Crystallography of the KRAS G12C-Adagrasib Complex
Determining the high-resolution three-dimensional structure of the inhibitor-protein complex is crucial for understanding the binding mode and for structure-based drug design.
-
Protein-Inhibitor Complex Formation: Purified KRAS G12C in the GDP-bound state is incubated with a molar excess of Adagrasib to ensure complete covalent modification of Cys12. The formation of the complex can be verified by mass spectrometry.
-
Crystallization: The KRAS G12C-Adagrasib complex is concentrated and subjected to high-throughput screening of various crystallization conditions (e.g., different precipitants, pH, and temperature).
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source, to obtain diffraction data.[7]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map. The structure is solved using molecular replacement with a known KRAS structure as a search model.[7] The inhibitor and the protein model are then built into the electron density and refined to yield the final high-resolution structure.[7]
Conclusion
The structural and biochemical characterization of KRAS G12C in complex with covalent inhibitors like Adagrasib has been instrumental in the successful development of targeted therapies for this previously intractable oncogene. The detailed understanding of the inhibitor's binding mode, its effect on protein conformation, and its impact on cellular signaling pathways continues to guide the development of next-generation KRAS inhibitors with improved potency and resistance profiles. The experimental methodologies outlined in this guide represent the foundational techniques for the ongoing research and development in this critical area of oncology.
References
- 1. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of KRAS G12C Inhibitors: A Technical Overview
Disclaimer: This technical guide provides a representative overview of the in vitro characterization of KRAS G12C inhibitors. The specific quantitative data and detailed experimental protocols for "KRAS G12C inhibitor 27" are contained within the patent document WO2021109737A1 and are not publicly available in scientific literature. Therefore, this document utilizes data and methodologies from publicly disclosed, well-characterized KRAS G12C inhibitors to illustrate the core principles and experimental workflows requested.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), creates a constitutively active protein that drives tumor cell proliferation and survival. KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue, locking the KRAS protein in an inactive state and thereby inhibiting downstream signaling pathways. This guide outlines the typical in vitro assays and methodologies used to characterize the potency and mechanism of action of these inhibitors.
Quantitative Data Presentation
The following table summarizes representative in vitro activity data for well-characterized KRAS G12C inhibitors, such as Sotorasib (AMG 510) and Adagrasib (MRTX849). This data is intended to be illustrative of the types of quantitative measurements performed.
| Inhibitor | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | KRAS G12C | p-ERK Inhibition | MIA PaCa-2 | 1.8 | [1] |
| Sotorasib (AMG 510) | KRAS G12C | Cell Viability (2D) | NCI-H358 | 7 | [1] |
| Adagrasib (MRTX849) | KRAS G12C | p-ERK Inhibition | NCI-H358 | 4.3 | [2] |
| Adagrasib (MRTX849) | KRAS G12C | Cell Viability (3D) | MIA PaCa-2 | <10 | [2] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard practices in the field for characterizing KRAS G12C inhibitors.
Biochemical Assay: KRAS G12C Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, a critical step in its activation.
Materials:
-
Recombinant human KRAS G12C protein
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
SOS1 (Son of Sevenless 1, a guanine nucleotide exchange factor)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)
-
Test inhibitor compounds
Procedure:
-
Prepare a solution of KRAS G12C protein pre-loaded with GDP in the assay buffer.
-
Add the test inhibitor at various concentrations to the KRAS G12C-GDP solution and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for covalent binding.
-
Initiate the nucleotide exchange reaction by adding a mixture of BODIPY-FL-GTP and SOS1.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The binding of BODIPY-FL-GTP to KRAS G12C results in an increase in fluorescence.
-
Calculate the rate of nucleotide exchange for each inhibitor concentration.
-
Determine the IC50 value by plotting the exchange rate against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay: p-ERK Inhibition Assay (Western Blot)
This assay assesses the inhibitor's ability to block the downstream signaling cascade of KRAS G12C by measuring the phosphorylation of ERK (Extracellular signal-regulated kinase).
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture medium and supplements
-
Test inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed the KRAS G12C mutant cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 2 hours).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies against p-ERK and total-ERK overnight at 4°C. A loading control like GAPDH should also be probed.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the total-ERK signal.
-
Calculate the IC50 value by plotting the normalized p-ERK levels against the inhibitor concentration.
Cellular Assay: Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells harboring the KRAS G12C mutation.
Materials:
-
KRAS G12C mutant cancer cell line
-
Cell culture medium and supplements
-
Test inhibitor compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of the test inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against inhibitor concentration.
Mandatory Visualizations
KRAS Signaling Pathway
Caption: The KRAS signaling pathway and the mechanism of action of a KRAS G12C inhibitor.
Experimental Workflow for In Vitro Characterization
Caption: A generalized workflow for the in vitro characterization of KRAS G12C inhibitors.
References
Cellular Activity of KRAS G12C Inhibitor 27 in Cancer Cell Lines: A Technical Guide
Disclaimer: The specific compound "KRAS G12C inhibitor 27" was not identified in publicly available literature. This guide utilizes data for the well-characterized and clinically relevant KRAS G12C inhibitor, Adagrasib (MRTX849) , as a representative example to fulfill the prompt's requirements for a detailed technical analysis. All data and protocols presented herein pertain to Adagrasib (MRTX849).
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has been a focal point for targeted therapy development due to the unique chemical properties of the cysteine residue. KRAS G12C inhibitors, such as Adagrasib (MRTX849), are designed to covalently bind to this mutant cysteine, locking the KRAS protein in an inactive, GDP-bound state.[1] This action prevents downstream signaling through critical pro-survival pathways, primarily the MAPK/ERK and PI3K/AKT pathways, thereby inhibiting cancer cell proliferation and survival.[2][3] This document provides an in-depth overview of the cellular activity of Adagrasib (MRTX849) in various cancer cell lines, detailing its effects on cell viability, downstream signaling, and the experimental protocols used for these assessments.
Data Presentation
The cellular activity of Adagrasib (MRTX849) has been extensively evaluated across a panel of cancer cell lines harboring the KRAS G12C mutation. The following tables summarize the quantitative data from these preclinical studies.
Table 1: In Vitro Cell Viability (IC50) of Adagrasib (MRTX849) in KRAS G12C Mutant Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following data represents the concentration of Adagrasib (MRTX849) required to inhibit the growth of various cancer cell lines by 50% in both 2D and 3D culture conditions.[4][5][6]
| Cell Line | Cancer Type | 2D IC50 (nM) | 3D IC50 (nM) |
| H358 | Non-Small Cell Lung Cancer | 10 - 973 | 0.2 - 1042 |
| MIA PaCa-2 | Pancreatic Cancer | 10 - 973 | 0.2 - 1042 |
| H2122 | Non-Small Cell Lung Cancer | 10 - 973 | 0.2 - 1042 |
| SW1573 | Non-Small Cell Lung Cancer | 10 - 973 | 0.2 - 1042 |
| H1373 | Non-Small Cell Lung Cancer | 10 - 973 | 0.2 - 1042 |
| H2030 | Non-Small Cell Lung Cancer | 10 - 973 | 0.2 - 1042 |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | 10 - 973 | 0.2 - 1042 |
| CT26 (engineered) | Colorectal Carcinoma | 65 | Not Reported |
Data represents a range of reported IC50 values from multiple studies.[4][6][7]
Table 2: Inhibition of Downstream Signaling by Adagrasib (MRTX849)
Adagrasib (MRTX849) effectively suppresses the phosphorylation of key downstream effectors in the KRAS signaling pathway. The IC50 values for the inhibition of ERK1/2 phosphorylation (p-ERK) and S6 phosphorylation (p-S6) are presented below for the H358 and MIA PaCa-2 cell lines.[4]
| Cell Line | Pathway Component | IC50 (nM) |
| H358 | p-ERK (Thr202/Tyr204) | Single-digit nM |
| H358 | p-S6 (Ser235/236) | Single-digit nM |
| MIA PaCa-2 | p-ERK (Thr202/Tyr204) | Single-digit nM |
| MIA PaCa-2 | p-S6 (Ser235/236) | Single-digit nM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key experiments cited in this guide.
Cell Viability Assay (2D and 3D)
This protocol outlines the measurement of cell viability in response to inhibitor treatment using the CellTiter-Glo® Luminescent Cell Viability Assay.[5]
Objective: To determine the IC50 value of a KRAS G12C inhibitor in cancer cell lines.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Adagrasib (MRTX849)
-
DMSO (vehicle control)
-
96-well clear-bottom plates (for 2D) or ultra-low attachment spheroid plates (for 3D)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
2D Assay: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
3D Assay: Seed cells in a 96-well ultra-low attachment plate at a density of 1,000-3,000 cells per well in 100 µL of complete medium. Allow spheroids to form over 3-4 days.
-
-
Compound Treatment:
-
Prepare a serial dilution of Adagrasib (MRTX849) in complete medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add 100 µL of the diluted compound or vehicle to the respective wells.
-
-
Incubation:
-
2D Assay: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
3D Assay: Incubate the plates for 12 days at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized viability against the logarithm of the drug concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Western Blotting for Phospho-ERK Analysis
This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK in cell lysates by western blotting to assess the inhibition of the MAPK pathway.[8]
Objective: To determine the effect of a KRAS G12C inhibitor on ERK phosphorylation.
Materials:
-
KRAS G12C mutant cancer cell lines
-
Complete cell culture medium
-
Adagrasib (MRTX849)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Adagrasib (MRTX849) or DMSO for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To detect total ERK, the membrane can be stripped of the p-ERK antibodies and re-probed with the total ERK antibody following the same immunoblotting procedure. This serves as a loading control.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the cellular activity of KRAS G12C inhibitors.
Caption: KRAS G12C Signaling Pathway and Mechanism of Adagrasib (MRTX849) Inhibition.
Caption: Experimental Workflow for Determining Cell Viability (IC50).
Caption: Experimental Workflow for Western Blot Analysis of p-ERK.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Evaluation of KRAS G12C Inhibitor 27: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical evaluation of KRAS G12C inhibitor 27, an intermediate in the development of Sotorasib (AMG 510). The data presented herein is primarily derived from the seminal publication by Lanman et al. in the Journal of Medicinal Chemistry (2020), which details the discovery of this first-in-class clinical KRAS G12C inhibitor. Due to the nature of "compound 27" as a developmental intermediate, comprehensive preclinical data is limited. Therefore, where data for "compound 27" is unavailable, information from closely related and well-characterized analogs from the same study is provided for a more complete picture of the structure-activity relationship and preclinical profile of this series of inhibitors.
Mechanism of Action and Signaling Pathway
KRAS is a central node in intracellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, ultimately driving cell proliferation and survival.[1] KRAS G12C inhibitors, including the series to which compound 27 belongs, are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound conformation, thereby inhibiting downstream signaling.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds from Lanman et al. (2020).
Table 1: In Vitro Biochemical and Cellular Activity
| Compound | KRAS G12C Nucleotide Exchange IC50 (µM) | p-ERK Cellular IC50 (µM) in MIA PaCa-2 cells |
| 27 | 0.053 | 0.068 |
| (R)-18 | 0.038 | 0.045 |
| AMG 510 (Sotorasib) | 0.029 | 0.019 |
Table 2: In Vitro Cell Proliferation Inhibition
| Compound | Cell Line | GI50 (µM) |
| 27 | H1373 | 0.39 |
Data for comparator compounds (R)-18 and AMG 510 are included to provide context for the potency of compound 27 within its chemical series.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the preclinical evaluation of this series of KRAS G12C inhibitors.
KRAS G12C Nucleotide Exchange Assay
This biochemical assay measures the ability of a compound to inhibit the SOS1-catalyzed exchange of GDP for a fluorescent GTP analog (BODIPY-FL-GTP) on the KRAS G12C protein.
Workflow:
Detailed Steps:
-
Protein Preparation: Recombinant human KRAS G12C (residues 1-185) and SOS1 (residues 564-1049) are expressed and purified.
-
Assay Setup: The assay is performed in a 384-well plate in a buffer containing 25 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 0.005% Tween-20.
-
Compound Incubation: KRAS G12C protein is pre-incubated with serially diluted test compounds (like inhibitor 27) for a specified time.
-
Reaction Initiation: The nucleotide exchange reaction is initiated by the addition of a mixture of SOS1 and BODIPY-FL-GTP.
-
Signal Detection: The fluorescence polarization is measured at regular intervals to monitor the binding of BODIPY-FL-GTP to KRAS G12C.
-
Data Analysis: The rate of nucleotide exchange is calculated, and the IC50 values are determined by fitting the data to a four-parameter logistic equation.
p-ERK Cellular Assay
This assay quantifies the inhibition of ERK phosphorylation in a cellular context, providing a measure of the compound's ability to block the MAPK signaling cascade downstream of KRAS.
Detailed Steps:
-
Cell Culture: MIA PaCa-2 cells, which harbor a KRAS G12C mutation, are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test inhibitor for a defined period (e.g., 2 hours).
-
Cell Lysis: After treatment, the cells are lysed to release cellular proteins.
-
ELISA or Western Blot: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Cell Proliferation (GI50) Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., H1373) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Addition: The cells are then treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a period of 72 hours to allow for cell growth.
-
Viability Measurement: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cell growth (GI50) is calculated from the dose-response curve.
Logical Relationships in Drug Discovery
The development of potent and selective KRAS G12C inhibitors like Sotorasib from early leads such as compound 27 involves a structured, iterative process of design, synthesis, and testing.
This whitepaper provides a snapshot of the early preclinical data for this compound, a key milestone in the path toward a clinically approved therapy. The methodologies and data presented are foundational for understanding the evaluation process of targeted covalent inhibitors in oncology drug discovery.
References
Probing the Engagement: A Technical Guide to Target Engagement Assays for KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. Verifying that these inhibitors reach and bind to their intended target within the complex cellular environment is crucial for their development and optimization. This technical guide provides an in-depth overview of the core target engagement assays utilized for the characterization of KRAS G12C inhibitors. While this guide uses publicly available data for well-characterized inhibitors as examples, it is important to note that the specifically requested "KRAS G12C inhibitor 27" originates from patent literature (WO2021109737), and as such, detailed public data and protocols for this specific compound are limited.
The KRAS G12C Signaling Axis: A Druggable Target
The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival. The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways, most notably the MAPK and PI3K-AKT pathways, driving tumorigenesis.[1] KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue, trapping the protein in its inactive, GDP-bound state and thereby inhibiting downstream signaling.[2][3]
Quantitative Data Summary of Exemplar KRAS G12C Inhibitors
The following tables summarize key quantitative data for well-characterized KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), to provide a reference for the expected performance of potent and selective compounds.
Table 1: Biochemical Potency of KRAS G12C Inhibitors
| Inhibitor | Assay Type | Target | IC50 (nM) | Kd (nM) | Reference |
| Sotorasib (AMG 510) | Nucleotide Exchange | KRAS G12C | 8.88 | - | [4][5] |
| Adagrasib (MRTX849) | Biochemical Binding | KRAS G12C | - | <10 | [6] |
Table 2: Cellular Activity of KRAS G12C Inhibitors
| Inhibitor | Cell Line | Assay Type | EC50 (nM) | Reference |
| Sotorasib (AMG 510) | NCI-H358 | Cell Viability | 7 | [7] |
| Adagrasib (MRTX849) | NCI-H358 | pERK Inhibition | 2 | [8] |
Key Target Engagement Assays and Experimental Protocols
A multi-faceted approach employing biochemical, cell-based, and in vivo assays is essential to comprehensively characterize the target engagement of KRAS G12C inhibitors.
Biochemical Assays
Biochemical assays provide a direct measure of the inhibitor's ability to bind to the KRAS G12C protein and modulate its activity in a purified system.
These assays measure the ability of an inhibitor to lock KRAS G12C in the GDP-bound state by preventing the exchange for GTP.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Nucleotide Exchange Assay
-
Reagents and Buffers:
-
Purified recombinant KRAS G12C protein.
-
Fluorescently labeled GDP (e.g., BODIPY-FL-GDP).
-
Guanine nucleotide exchange factor (GEF), such as SOS1.
-
Non-hydrolyzable GTP analog (e.g., GTPγS).
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP.
-
-
Procedure:
-
Incubate KRAS G12C protein with fluorescently labeled GDP to form the KRAS G12C-GDP complex.
-
Add the test inhibitor at various concentrations and incubate to allow for binding.
-
Initiate the nucleotide exchange reaction by adding a GEF (e.g., SOS1) and a molar excess of a non-hydrolyzable GTP analog.
-
Monitor the decrease in the TR-FRET signal over time as the fluorescent GDP is displaced.
-
Calculate the rate of nucleotide exchange for each inhibitor concentration and determine the IC50 value.[4][5]
-
Cell-Based Assays
Cell-based assays are critical for confirming target engagement in a more physiologically relevant context, accounting for cell permeability, metabolism, and off-target effects.
CETSA is a powerful technique to verify direct binding of an inhibitor to its target protein in intact cells or cell lysates. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment:
-
Culture KRAS G12C mutant cells (e.g., NCI-H358) to near confluency.
-
Treat cells with the test inhibitor or vehicle control for a specified time.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes).
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
-
Western Blot Analysis:
-
Separate the soluble proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for KRAS.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the bands.
-
Quantify the band intensity to determine the amount of soluble KRAS at each temperature.
-
Plot the percentage of soluble KRAS as a function of temperature to generate a melting curve and determine the shift in the melting temperature (ΔTm) induced by the inhibitor.
-
Since KRAS G12C inhibitors block the MAPK pathway, measuring the phosphorylation of downstream effectors like ERK is a robust indicator of target engagement and functional consequence.
Experimental Protocol: pERK AlphaLISA Assay
-
Cell Culture and Treatment:
-
Seed KRAS G12C mutant cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the test inhibitor for a defined period.
-
-
Cell Lysis:
-
Lyse the cells directly in the wells using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
-
AlphaLISA Procedure:
-
Add a mixture of AlphaLISA acceptor beads conjugated to an anti-ERK1/2 antibody and biotinylated anti-phospho-ERK1/2 antibody to the cell lysates.
-
Incubate to allow for antibody binding.
-
Add streptavidin-coated donor beads.
-
In the presence of phosphorylated ERK, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation.
-
-
Data Analysis:
-
Measure the AlphaLISA signal using a compatible plate reader.
-
Plot the signal against the inhibitor concentration to determine the EC50 for pERK inhibition.
-
In Vivo Target Engagement
Confirming target engagement in animal models is a critical step in preclinical development.
Experimental Protocol: Immunoaffinity LC-MS/MS for Target Occupancy
-
Animal Dosing and Tumor Collection:
-
Implant KRAS G12C mutant tumor cells into immunocompromised mice.
-
Once tumors are established, dose the animals with the test inhibitor at various concentrations and for different durations.
-
Collect tumor biopsies at specified time points.
-
-
Protein Extraction and Digestion:
-
Homogenize the tumor tissue and extract the proteins.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
-
Immunoaffinity Enrichment:
-
Use an antibody specific to a KRAS tryptic peptide to enrich for both inhibitor-bound and unbound KRAS peptides from the complex mixture.
-
-
LC-MS/MS Analysis:
-
Separate the enriched peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to identify and quantify the unique peptide fragments corresponding to the unbound KRAS G12C and the inhibitor-conjugated KRAS G12C.
-
-
Data Analysis:
-
Calculate the percentage of target occupancy by dividing the amount of inhibitor-bound KRAS by the total amount of KRAS (bound + unbound).
-
Conclusion
A rigorous and multi-pronged approach to target engagement is fundamental for the successful development of KRAS G12C inhibitors. By combining biochemical, cell-based, and in vivo assays, researchers can gain a comprehensive understanding of an inhibitor's potency, selectivity, and pharmacodynamics. The methodologies outlined in this guide provide a robust framework for the characterization of novel KRAS G12C inhibitors, ultimately paving the way for more effective cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Ras | Ras蛋白 | 抑制剂 | MCE [medchemexpress.cn]
- 4. Sotorasib, First-in-Class KRAS G12C Inhibitor, Hailed as “Triumph of Drug Discovery” | Value-Based Cancer Care [valuebasedcancer.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. KRas | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ras | DC Chemicals [dcchemicals.com]
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of KRAS G12C Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of KRAS G12C inhibitors, a class of targeted therapies that have shown promise in the treatment of various cancers. While specific data for a compound designated "KRAS G12C inhibitor 27" is not publicly available, this document will focus on the well-characterized inhibitors in this class, such as sotorasib and adagrasib, to provide a thorough understanding of their properties and mechanisms of action.
Introduction to KRAS G12C Inhibition
Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the lack of a well-defined binding pocket.[3][4] The discovery of a switch-II pocket in the GDP-bound state of the KRAS G12C mutant protein led to the development of covalent inhibitors that specifically target this altered form of the protein.[2] These inhibitors, such as sotorasib and adagrasib, bind irreversibly to the mutant cysteine residue, trapping the KRAS protein in its inactive state and thereby inhibiting downstream signaling pathways that drive tumor growth.[2][5]
Pharmacokinetics of KRAS G12C Inhibitors
The pharmacokinetic profiles of KRAS G12C inhibitors are crucial for optimizing their clinical efficacy and safety. Key parameters for prominent inhibitors are summarized below.
Sotorasib (AMG 510)
Sotorasib was the first KRAS G12C inhibitor to receive FDA approval.[4] Its pharmacokinetic properties have been extensively studied in clinical trials.
| Parameter | Value | Reference |
| Route of Administration | Oral | [4] |
| Half-life (t½) | ~5.5 hours | [4] |
| Time to Maximum Concentration (Tmax) | ~1 hour | [4] |
| Metabolism | Primarily via CYP3A4 | [6] |
Adagrasib (MRTX849)
Adagrasib is another FDA-approved KRAS G12C inhibitor with a distinct pharmacokinetic profile.[5][6]
| Parameter | Value | Reference |
| Route of Administration | Oral | [5] |
| Half-life (t½) | ~24 hours | [5] |
| Bioavailability | Orally bioavailable | [5] |
| Distribution | Extensive tissue distribution | [5] |
| Metabolism | Primarily via CYP3A4 | [6] |
Pharmacodynamics of KRAS G12C Inhibitors
The pharmacodynamic effects of KRAS G12C inhibitors are centered on the suppression of the MAPK and PI3K-AKT signaling pathways, which are downstream of KRAS.
Mechanism of Action
KRAS G12C inhibitors selectively bind to the GDP-bound, inactive state of the mutant KRAS protein.[2][5] This covalent and irreversible binding prevents the exchange of GDP for GTP, thus locking KRAS in its "off" state.[2] The inhibition of KRAS activation leads to the downregulation of downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are critical for cell proliferation, survival, and differentiation.[7]
Caption: Simplified KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.
Biomarkers of Response
Pharmacodynamic biomarkers are essential for assessing the biological activity of KRAS G12C inhibitors in preclinical and clinical settings. A key biomarker is the phosphorylation level of ERK (pERK), a downstream effector in the MAPK pathway.[8] Inhibition of KRAS G12C leads to a rapid and sustained decrease in pERK levels in tumor cells and xenograft models.
Experimental Protocols
This section outlines the general methodologies used to evaluate the pharmacokinetics and pharmacodynamics of KRAS G12C inhibitors.
In Vitro Assays
-
Cell Viability Assays: To determine the potency of inhibitors, cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are treated with a range of inhibitor concentrations. Cell viability is typically measured using assays such as CellTiter-Glo®.
-
Western Blotting: This technique is used to assess the phosphorylation status of key signaling proteins downstream of KRAS, such as ERK and AKT. Cells are treated with the inhibitor, and protein lysates are analyzed by immunoblotting with specific antibodies against total and phosphorylated forms of the target proteins.
Caption: General workflow for Western blot analysis of pharmacodynamic markers.
In Vivo Studies
-
Xenograft Models: To evaluate the in vivo efficacy, human cancer cell lines with the KRAS G12C mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the KRAS G12C inhibitor, and tumor growth is monitored over time.[9]
-
Pharmacokinetic Analysis: Following drug administration to animals (e.g., mice, rats), blood samples are collected at various time points. The concentration of the inhibitor in the plasma is determined using methods like liquid chromatography-mass spectrometry (LC-MS). These data are then used to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[9]
-
Pharmacodynamic Analysis in Tumors: At the end of the in vivo study, tumors are excised from the treated animals. Tumor lysates are then analyzed by Western blotting or immunohistochemistry to assess the levels of pharmacodynamic biomarkers like pERK, providing a direct measure of target engagement and pathway inhibition in the tumor tissue.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. mdpi.com [mdpi.com]
- 8. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Selectivity Profile of KRAS G12C Inhibitors Against Other RAS Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the selectivity profile of clinical-stage KRAS G12C inhibitors, with a focus on sotorasib (AMG510) and adagrasib (MRTX849), against other RAS isoforms such as HRAS and NRAS. The document outlines the quantitative measures of selectivity, the experimental protocols used for their determination, and the underlying signaling pathways.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, proliferation, and differentiation.[1] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, results in a constitutively active protein, driving oncogenesis. The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has been a significant breakthrough in cancer therapy.[2] These inhibitors bind to the switch-II pocket of GDP-bound KRAS G12C, locking it in an inactive state.[2]
A critical aspect of the development of these inhibitors is their selectivity for the KRAS G12C mutant over wild-type KRAS and other highly homologous RAS isoforms, namely HRAS and NRAS, to minimize off-target effects.[3]
Quantitative Selectivity Profile
The selectivity of KRAS G12C inhibitors is determined by comparing their binding affinity or inhibitory activity against KRAS G12C to that against other RAS isoforms. This is typically expressed as a ratio of IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values.
Sotorasib (AMG510) Selectivity
Sotorasib has demonstrated potent and selective inhibition of KRAS G12C. However, studies have revealed that it also exhibits activity against other G12C-mutated RAS isoforms. Notably, sotorasib was found to be approximately five-fold more potent against NRAS G12C compared to KRAS G12C or HRAS G12C.[3] This broader activity has led to its characterization as a pan-RAS G12C inhibitor.[3]
| Target Isoform | IC50 (nM) | Kd (nM) | Reference |
| KRAS G12C | 8.88 | 220 | [4][5] |
| NRAS G12C | Potent Inhibition | - | [3] |
| HRAS G12C | Potent Inhibition | - | [3] |
| KRAS WT | >100,000 | No binding | [4][5] |
| KRAS G12D | >100,000 | No binding | [4][5] |
| KRAS G12V | >100,000 | No binding | [4][5] |
Table 1: Quantitative selectivity data for Sotorasib (AMG510). IC50 and Kd values are compiled from various biochemical and cell-based assays. Note that direct comparative values can vary between different experimental setups.
Adagrasib (MRTX849) Selectivity
In contrast to sotorasib, adagrasib has been shown to be highly selective for KRAS G12C, with significantly less activity against NRAS G12C and HRAS G12C.[3] This difference in isoform selectivity is attributed to specific interactions with amino acid residues within the switch-II pocket, particularly at position 95, which is a histidine in KRAS but a leucine in NRAS.[3][6]
| Target Isoform | IC50 (nM) | Kd (µM) | Reference |
| KRAS G12C | - | - | [3] |
| NRAS G12C | Markedly reduced | - | [3] |
| HRAS G12C | Markedly reduced | - | [3] |
| KRAS WT | - | 0.78 | [7] |
Table 2: Quantitative selectivity data for Adagrasib (MRTX849). Adagrasib demonstrates higher selectivity for KRAS G12C over other RAS isoforms.
Experimental Protocols for Selectivity Profiling
A variety of biochemical and cell-based assays are employed to characterize the selectivity profile of KRAS inhibitors.
Biochemical Assays
These assays utilize purified proteins to measure the direct interaction between the inhibitor and the RAS isoform.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay : This assay measures the inhibition of nucleotide exchange (GDP to GTP) on RAS proteins.[8]
-
Principle : A fluorescently labeled GDP analog is bound to the RAS protein. In the presence of a GTP analog and a guanine nucleotide exchange factor (GEF), such as SOS1, the fluorescent GDP is displaced, leading to a change in the FRET signal. Inhibitors that lock RAS in the GDP-bound state prevent this exchange.
-
Protocol :
-
Recombinant KRAS, HRAS, or NRAS proteins (wild-type and mutant) are incubated with the test inhibitor at various concentrations.
-
A fluorescently labeled GDP analog is added to allow binding to the RAS protein.
-
The nucleotide exchange reaction is initiated by the addition of a GEF (e.g., SOS1) and a non-hydrolyzable GTP analog (e.g., GTPγS).
-
The TR-FRET signal is measured over time using a plate reader.
-
IC50 values are calculated by plotting the inhibition of nucleotide exchange against the inhibitor concentration.
-
-
-
Surface Plasmon Resonance (SPR) : SPR is used to measure the binding kinetics and affinity (Kd) of an inhibitor to a target protein.[9]
-
Principle : The target RAS protein is immobilized on a sensor chip. The test inhibitor is flowed over the surface, and the change in the refractive index upon binding is measured in real-time.
-
Protocol :
-
Purified RAS isoforms are immobilized on an SPR sensor chip.
-
A series of concentrations of the inhibitor are injected over the chip surface.
-
The association and dissociation rates are measured.
-
The dissociation constant (Kd) is calculated from the kinetic data.
-
-
Cell-Based Assays
These assays assess the effect of the inhibitor on RAS signaling and cell viability in a cellular context.
-
Cell Viability Assays : These assays determine the potency of an inhibitor in suppressing the proliferation of cancer cell lines harboring specific RAS mutations.
-
Principle : Cell lines engineered to express different RAS isoforms (e.g., Ba/F3 cells) or cancer cell lines with endogenous mutations are treated with the inhibitor. Cell viability is measured after a defined period.[3]
-
Protocol :
-
Cells are seeded in multi-well plates.
-
The cells are treated with a range of inhibitor concentrations.
-
After a 72-hour incubation, cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels.
-
IC50 values are determined from the dose-response curves.
-
-
-
Target Engagement Assays : These assays confirm that the inhibitor binds to its intended target within the cell.
-
Principle : The Cellular Thermal Shift Assay (CETSA) is a common method that relies on the principle that a protein becomes more thermally stable when a ligand is bound.[4]
-
Protocol :
-
Intact cells are treated with the inhibitor or a vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble RAS protein at each temperature is quantified by methods such as Western blotting or ELISA.
-
A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
-
Signaling Pathways and Visualization
KRAS is a key node in multiple signaling pathways that are crucial for cell proliferation and survival. The primary downstream effector pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[10]
Caption: The KRAS signaling pathway, illustrating the activation cascade and the points of intervention by KRAS G12C inhibitors.
The experimental workflow for determining inhibitor selectivity follows a logical progression from biochemical assays to more complex cellular and in vivo models.
Caption: A generalized experimental workflow for characterizing the selectivity profile of KRAS inhibitors.
Conclusion
The selectivity profile of KRAS G12C inhibitors is a crucial determinant of their therapeutic window and potential off-target effects. While both sotorasib and adagrasib are effective KRAS G12C inhibitors, they exhibit distinct selectivity profiles against other RAS isoforms. Sotorasib acts as a pan-RAS G12C inhibitor, whereas adagrasib is more specific to KRAS G12C. A comprehensive suite of biochemical and cell-based assays is essential for the thorough characterization of these and future KRAS inhibitors, providing critical data to guide their clinical development and application.
References
- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
Biophysical Interaction Studies of a KRAS G12C Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the biophysical interaction studies of a specific covalent inhibitor, designated as "inhibitor 27," with the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutant. "Inhibitor 27" is an early-stage compound in the developmental lineage of the clinically approved drug Sotorasib (AMG 510). Due to its developmental stage, publicly available biophysical data for this specific compound is limited. Therefore, this guide will use "inhibitor 27" as a foundational example and broaden the scope to include comprehensive biophysical data and experimental protocols for well-characterized covalent KRAS G12C inhibitors like Sotorasib.
Introduction to KRAS G12C and Covalent Inhibition
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation (a glycine-to-cysteine substitution at codon 12) being particularly prevalent in non-small cell lung cancer.[2] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling and tumor growth.[3]
The discovery of a druggable pocket on the KRAS G12C mutant protein, known as the Switch-II pocket, has enabled the development of a new class of covalent inhibitors.[4] These inhibitors specifically and irreversibly bind to the mutant cysteine residue, trapping the KRAS G12C protein in its inactive, GDP-bound state.[5][6] Sotorasib (AMG 510) was the first such inhibitor to receive regulatory approval.[2]
"Inhibitor 27" represents a key developmental step in the structure-based design and optimization that ultimately led to Sotorasib. Understanding the biophysical interactions of these inhibitors is crucial for elucidating their mechanism of action and for the development of next-generation therapies.
Quantitative Biophysical Data
While specific quantitative biophysical data for "inhibitor 27" is not extensively available in the public domain, the following tables summarize representative data for well-characterized covalent KRAS G12C inhibitors. This data is essential for comparing the binding affinity, kinetics, and potency of different compounds.
Table 1: Biochemical and Cellular Potency of KRAS G12C Inhibitors
| Compound | Biochemical Assay IC50 (µM) | Cellular p-ERK Inhibition IC50 (µM) | Reference |
| AMG 510 (Sotorasib) | Not explicitly stated | 0.033 | [7] |
| MRTX849 (Adagrasib) | Not explicitly stated | 0.0047 | [3] |
| ARS-1620 | 1.1 (kinact/KI, mM-1s-1) | Not explicitly stated | [8] |
Table 2: Kinetic Parameters of KRAS G12C Inhibitor Binding
| Compound | Kd (µM) | kon (M-1s-1) | koff (s-1) | KI (µM) | kinact (s-1) | kinact/KI (mM-1s-1) | Reference |
| ARS-853 | 36.0 ± 0.7 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [9] |
| MRTX849 (Adagrasib) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 3.7 ± 0.5 | 0.13 ± 0.01 | 35 ± 0.3 | [8] |
| AMG 510 (Sotorasib) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | 9.9 | [8] |
Experimental Protocols
Detailed methodologies are critical for the accurate assessment and comparison of inhibitor-target interactions. The following are generalized protocols for key biophysical experiments used in the characterization of KRAS G12C inhibitors.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (kon and koff) and affinity (Kd) of biomolecular interactions in real-time.
Experimental Workflow:
Caption: Workflow for SPR analysis of inhibitor-KRAS G12C interaction.
Methodology:
-
Protein Immobilization: Recombinant human KRAS G12C protein is immobilized on a sensor chip surface (e.g., via amine coupling).
-
Analyte Injection: A series of concentrations of the inhibitor (analyte) in a suitable running buffer are injected over the sensor surface, allowing for association.
-
Dissociation: The running buffer is flowed over the surface to monitor the dissociation of the inhibitor-protein complex.
-
Regeneration: A regeneration solution is injected to remove any remaining bound inhibitor, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams (response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Experimental Workflow:
Caption: Workflow for ITC analysis of inhibitor-KRAS G12C interaction.
Methodology:
-
Sample Preparation: The purified KRAS G12C protein is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe. Both are in an identical buffer to minimize heats of dilution.
-
Titration: A series of small aliquots of the inhibitor are injected into the protein solution.
-
Heat Measurement: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The integrated heat per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a theoretical model to determine the thermodynamic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information about the binding interaction and can be used to map the binding site and determine the structure of the protein-inhibitor complex.
Experimental Workflow:
Caption: Workflow for NMR analysis of inhibitor-KRAS G12C interaction.
Methodology:
-
Protein Expression and Purification: Isotopically labeled (e.g., 15N, 13C) KRAS G12C is expressed and purified.
-
NMR Data Acquisition: A reference spectrum (e.g., 1H-15N HSQC) of the free protein is acquired.
-
Titration: The unlabeled inhibitor is titrated into the protein sample, and spectra are recorded at various inhibitor concentrations.
-
Data Analysis: Chemical shift perturbations (CSPs) of the protein's backbone amide signals upon inhibitor binding are monitored. The residues with significant CSPs are mapped onto the protein structure to identify the binding site.
KRAS G12C Signaling Pathway and Mechanism of Inhibition
KRAS G12C, when in its active GTP-bound state, activates multiple downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.
Caption: Simplified KRAS G12C signaling pathway and inhibitor action.
Covalent inhibitors like "inhibitor 27" bind to the inactive, GDP-bound form of KRAS G12C. This covalent modification prevents the exchange of GDP for GTP, thereby locking KRAS in an "off" state and blocking downstream signaling through both the MAPK and PI3K-AKT pathways.
Conclusion
The biophysical characterization of inhibitors targeting KRAS G12C is fundamental to the development of effective cancer therapeutics. While specific data for early-stage compounds like "inhibitor 27" may be limited, the principles and methodologies applied to well-characterized inhibitors such as Sotorasib provide a clear framework for understanding their mechanism of action. The use of techniques like SPR, ITC, and NMR allows for a detailed quantitative and qualitative assessment of inhibitor-target interactions, guiding the optimization of potency, selectivity, and pharmacokinetic properties. A thorough understanding of these biophysical parameters, in conjunction with knowledge of the underlying signaling pathways, is essential for the continued advancement of targeted therapies for KRAS-mutant cancers.
References
- 1. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. Literature review of advances and challenges in KRAS G12C mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. acs.org [acs.org]
- 8. youtube.com [youtube.com]
- 9. Covalent fragment mapping of KRasG12C revealed novel chemotypes with in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Allosteric Binding Properties of KRAS G12C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the allosteric binding properties of KRAS G12C inhibitors, a groundbreaking class of targeted therapies for cancers harboring this specific mutation. As no specific public data is available for a compound named "inhibitor 27," this document will focus on the well-characterized, pioneering inhibitors Sotorasib (AMG-510) and Adagrasib (MRTX849) as representative examples to illustrate the core principles of this drug class.
Introduction to KRAS G12C and Allosteric Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine at codon 12 is replaced by cysteine, results in a constitutively active KRAS protein, leading to uncontrolled cell growth.
For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the shallow nature of its binding pockets. The discovery of a novel, inducible allosteric pocket, termed the Switch-II pocket (S-IIP), which is accessible in the inactive, GDP-bound state of the KRAS G12C mutant, has revolutionized the field. KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue (Cys12) within this pocket. This irreversible binding locks the KRAS G12C protein in an inactive conformation, preventing its interaction with downstream effector proteins and thereby inhibiting oncogenic signaling.
Quantitative Binding and Activity Data
The following tables summarize the key quantitative data for the representative KRAS G12C inhibitors, Sotorasib and Adagrasib. This data is essential for understanding their potency, selectivity, and mechanism of action.
| Inhibitor | Target | Binding Affinity (Kd) | Method | Reference |
| ARS-853 (a precursor to current inhibitors) | KRAS G12C | 36.0 ± 0.7 μM | Stopped-flow spectroscopy | [1] |
Table 1: Biochemical Binding Affinity. This table presents the dissociation constant (Kd), a measure of the binding affinity of the inhibitor to the KRAS G12C protein. A lower Kd value indicates a stronger binding affinity.
| Inhibitor | Cell Line | IC50 | Assay Duration | Reference |
| Sotorasib (AMG-510) | NCI-H358 (NSCLC) | ~0.006 μM | 72 hours | [2] |
| Sotorasib (AMG-510) | MIA PaCa-2 (Pancreatic) | ~0.009 μM | 72 hours | [2] |
| Sotorasib (AMG-510) | NCI-H23 (NSCLC) | 0.6904 μM | 72 hours | [2] |
| Adagrasib (MRTX849) | Panel of 17 KRAS G12C mutant cell lines | 0.2 nM - 1042 nM | 12 days (3D culture) | [3] |
| Adagrasib (MRTX849) | Panel of 17 KRAS G12C mutant cell lines | 10 nM - 973 nM | 3 days (2D culture) | [3] |
Table 2: Cellular Potency. This table displays the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to inhibit 50% of a biological process, in this case, cell viability in various cancer cell lines harboring the KRAS G12C mutation.
Signaling Pathways and Mechanism of Action
KRAS G12C inhibitors exert their effect by modulating the intricate KRAS signaling network. The following diagrams, generated using the DOT language, illustrate the canonical KRAS signaling pathway and the mechanism of allosteric inhibition.
Figure 1: KRAS G12C Signaling Pathway. This diagram illustrates the activation of KRAS and its downstream signaling cascades, including the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.
Figure 2: Mechanism of Allosteric Inhibition. This diagram depicts how a KRAS G12C inhibitor covalently binds to the inactive, GDP-bound form of the protein, locking it in this state and preventing its activation, thereby inhibiting downstream signaling.
Experimental Protocols
The characterization of KRAS G12C inhibitors relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) of the inhibitor binding to KRAS G12C.
Materials:
-
Biacore instrument (e.g., Biacore T200 or S200)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human KRAS G12C protein (GDP-loaded)
-
Inhibitor compound
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer: 10 mM Sodium Acetate, pH 5.0
Procedure:
-
Sensor Chip Preparation:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
-
Protein Immobilization:
-
Inject a solution of KRAS G12C (20 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 8000-10000 RU).
-
Block remaining active sites by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of the inhibitor in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the inhibitor solutions over the KRAS G12C and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles if necessary (e.g., with a short pulse of a low pH buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and Kd.
-
Figure 3: SPR Experimental Workflow. This flowchart outlines the key steps in performing a surface plasmon resonance experiment to characterize the binding kinetics of a KRAS G12C inhibitor.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the inhibitor-protein interaction.
Materials:
-
Isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC)
-
Recombinant human KRAS G12C protein (GDP-loaded)
-
Inhibitor compound
-
Dialysis buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2, 2 mM TCEP
Procedure:
-
Sample Preparation:
-
Dialyze the KRAS G12C protein extensively against the ITC buffer.
-
Dissolve the inhibitor in the final dialysis buffer to ensure a perfect buffer match.
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the KRAS G12C protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental parameters: temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection schedule (e.g., a series of 1-2 µL injections every 150 seconds).
-
Perform a control titration by injecting the inhibitor into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to obtain Kd, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS, where Ka = 1/Kd.
-
Cellular Assay for Downstream Signaling Inhibition (Western Blot for p-ERK)
This assay measures the ability of the inhibitor to block the KRAS signaling pathway within a cellular context by assessing the phosphorylation status of a key downstream effector, ERK.
Objective: To determine the potency of the inhibitor in suppressing KRAS G12C-mediated signaling in cancer cells.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
Inhibitor compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed KRAS G12C mutant cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of inhibitor concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50 for ERK phosphorylation inhibition.
-
Conclusion
The development of allosteric KRAS G12C inhibitors represents a paradigm shift in the treatment of KRAS-mutant cancers. A thorough understanding of their binding properties, as detailed in this guide, is crucial for the continued development of this important class of therapeutics. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers in the field of oncology and drug discovery. Through the application of these and other advanced techniques, the scientific community can continue to unravel the complexities of KRAS biology and develop even more effective therapies for patients in need.
References
A Technical Guide to Nucleotide State-Dependent Inhibition of GTPases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the role of the nucleotide state (GDP/GTP) in the binding of small molecule inhibitors to GTP-binding proteins (GTPases). While a specific molecule universally designated as "inhibitor 27" with these properties could not be identified in a broad literature search, this document will use well-characterized examples, particularly inhibitors of KRAS, to illustrate the core principles of nucleotide state-dependent inhibition. GTPases are critical molecular switches in cellular signaling, and their conformational state, dictated by binding to either guanosine diphosphate (GDP) or guanosine triphosphate (GTP), is a key determinant for inhibitor interaction.[1][2]
The GTPase Cycle: A Foundation for State-Specific Inhibition
GTPases cycle between an inactive, GDP-bound state and an active, GTP-bound state.[2] This transition is regulated by two main classes of proteins:
-
Guanine Nucleotide Exchange Factors (GEFs): These proteins promote the dissociation of GDP, allowing the more abundant GTP to bind, thus activating the GTPase.[2]
-
GTPase-Activating Proteins (GAPs): GAPs enhance the intrinsic GTP hydrolysis activity of the GTPase, converting it back to the inactive GDP-bound state.[1]
Mutations in GTPases, such as those found in the Ras family of oncogenes, can impair GTP hydrolysis, leading to a constitutively active state and uncontrolled cell proliferation.[3][4] Small molecule inhibitors can be designed to selectively target either the GDP or GTP-bound conformation, offering a powerful strategy for therapeutic intervention.[1][5]
Nucleotide State-Dependent Binding of KRAS Inhibitors
A prime example of nucleotide state-dependent inhibition is seen with covalent inhibitors of the KRAS G12C mutant. These inhibitors exploit the unique cysteine residue present in this mutant and demonstrate a clear preference for the GDP-bound, inactive state of the protein.
The following table summarizes the binding characteristics of representative KRAS G12C inhibitors, highlighting their preference for the GDP-bound state.
| Inhibitor Class | Target | Binding State Preference | Reported Affinity (example) | Mechanism of Action |
| Covalent KRAS G12C Inhibitors | KRAS G12C | GDP-bound (inactive) | Varies by compound; often characterized by rate of covalent modification | Covalently binds to Cys12, trapping KRAS in an inactive conformation and preventing GEF-mediated activation.[4] |
| Tri-Complex Inhibitors | RAS (ON) | GTP-bound (active) | Dependent on the formation of a ternary complex | Binds to cyclophilin A, and this binary complex then engages the active, GTP-bound state of RAS, sterically hindering effector protein binding.[6] |
Signaling Pathway of RAS and Point of Intervention
The diagram below illustrates the RAS signaling pathway and the points at which state-dependent inhibitors act. Inhibitors targeting the GDP-bound state prevent the activation of RAS, while those targeting the GTP-bound state block downstream effector signaling.
Caption: RAS signaling pathway and inhibitor intervention points.
Experimental Protocols for Determining Nucleotide State-Dependent Binding
Characterizing the nucleotide state-dependent binding of an inhibitor is crucial for its development. Below are detailed methodologies for key experiments.
SPR is a label-free technique used to measure the binding affinity and kinetics of an inhibitor to its target protein in different nucleotide states.
Methodology:
-
Protein Immobilization: Covalently immobilize purified, tag-free GTPase (e.g., KRAS G12C) onto a sensor chip surface.
-
Nucleotide Loading: Prepare two separate channels. In one channel, flow a buffer containing a non-hydrolyzable GDP analog (e.g., GDPβS) to load the immobilized GTPase into the GDP-bound state. In the second channel, flow a buffer containing a non-hydrolyzable GTP analog (e.g., GMPPNP or GTPγS) to load the protein into the GTP-bound state.
-
Inhibitor Binding Analysis: Inject a series of concentrations of the inhibitor over both the GDP-loaded and GTP-loaded surfaces.
-
Data Acquisition: Monitor the change in the SPR signal (response units) over time to generate sensorgrams for association and dissociation phases.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for each nucleotide state.
ITC directly measures the heat change upon binding of an inhibitor to the target protein, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: Prepare two samples: one containing the purified GTPase pre-loaded with either a non-hydrolyzable GDP or GTP analog in the sample cell, and another containing the inhibitor in the injection syringe.
-
Titration: Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of inhibitor to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction for each nucleotide state.
The following diagram outlines a typical workflow for characterizing a nucleotide state-dependent inhibitor.
Caption: Workflow for characterizing nucleotide state-dependent inhibitors.
Conclusion
The nucleotide state of GTPases is a critical factor in the design and evaluation of targeted inhibitors. By understanding the structural and conformational differences between the GDP- and GTP-bound states, researchers can develop highly specific molecules that modulate the activity of these important signaling proteins. The methodologies and principles outlined in this guide provide a framework for the investigation of nucleotide state-dependent inhibitor binding, a crucial aspect of modern drug discovery in oncology and other disease areas where GTPase signaling is dysregulated.
References
- 1. What are GTPase inhibitors and how do they work? [synapse.patsnap.com]
- 2. GTP-binding protein regulators - Wikipedia [en.wikipedia.org]
- 3. Design of small molecules that compete with nucleotide binding to an engineered oncogenic KRAS allele - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of RAS: proven and potential vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Protocol for in vitro kinase assay with KRAS G12C inhibitor 27
Application Notes: In Vitro Assay for KRAS G12C Inhibitors
Introduction
The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in signaling pathways controlling cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[2][3] This mutation results in a constitutively active protein, driving uncontrolled cell division. The KRAS G12C protein cycles between an active GTP-bound state and an inactive GDP-bound state.[4] The development of covalent inhibitors that specifically target the cysteine residue in the G12C mutant has been a significant breakthrough, locking the protein in its inactive, GDP-bound conformation.[5][6]
These application notes provide a detailed protocol for an in vitro nucleotide exchange assay to determine the potency of novel inhibitors, such as the hypothetical "Inhibitor 27," against the KRAS G12C mutant. The assay measures the inhibitor's ability to prevent the exchange of fluorescently labeled GDP for GTP, which is a key step in KRAS activation.[7]
KRAS G12C Signaling Pathway
The KRAS G12C mutation leads to the constitutive activation of downstream pro-proliferative pathways. Upstream signals from receptor tyrosine kinases (RTKs) activate Guanine Nucleotide Exchange Factors (GEFs) like SOS1, which promote the exchange of GDP for GTP, turning KRAS 'on'.[8] The active, GTP-bound KRAS then activates effector pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades, driving tumor growth.[2][9] GTPase Activating Proteins (GAPs) normally facilitate GTP hydrolysis to turn KRAS 'off', but this process is impaired by the G12C mutation.[2] Covalent inhibitors bind to Cysteine-12, locking KRAS G12C in the inactive GDP state.[10]
Figure 1. Simplified KRAS G12C signaling pathway and mechanism of covalent inhibition.
Experimental Protocol: KRAS G12C Nucleotide Exchange Assay
This protocol is designed to measure the inhibition of SOS1-mediated nucleotide exchange on KRAS G12C using a fluorescent GDP analog (BODIPY™-GDP). The assay detects the displacement of BODIPY-GDP by unlabeled GTP. Inhibitors that lock KRAS in the GDP-bound state will prevent this displacement, resulting in a sustained high fluorescence signal.[7][11]
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| Recombinant Human KRAS G12C (GDP-loaded) | BPS Bioscience | 100537 | -80°C |
| BODIPY™ FL GDP | Thermo Fisher | G22183 | -20°C (light-protected) |
| Recombinant Human SOS1 (catalytic domain) | Reaction Biology | H00006654-P01 | -80°C |
| Guanosine 5'-triphosphate (GTP) | Sigma-Aldrich | G8877 | -20°C |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | Room Temperature |
| EDTA, 0.5 M Solution | Thermo Fisher | 15575020 | Room Temperature |
| Assay Buffer (2X) | BPS Bioscience | 79862 | -20°C |
| Inhibitor 27 | User-provided | N/A | Per user specs |
| Black, low-volume 384-well assay plates | Corning | 3820 | Room Temperature |
| DMSO | Sigma-Aldrich | D8418 | Room Temperature |
Reagent Preparation
-
1X Assay Buffer : Prepare by diluting the 2X stock buffer with nuclease-free water. Just before use, supplement with 1 mM DTT. For example, to make 10 mL of 1X buffer, mix 5 mL of 2X buffer, 20 µL of 0.5 M DTT, and 4.98 mL of water.[11]
-
BODIPY-GDP-loaded KRAS G12C : Thaw recombinant KRAS G12C on ice. The protein is often supplied pre-loaded with GDP. If loading is required, follow the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[7]
-
Test Inhibitor (Inhibitor 27) : Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 11 points) in DMSO. Subsequently, create intermediate dilutions in 1X Assay Buffer to achieve a 5X final concentration. The final DMSO concentration in the assay should not exceed 1%.
-
GTP/EDTA Solution : Prepare a stock of 10 mM GTP in water. Separately, prepare a 25 mM EDTA solution in water. Immediately before use, mix the diluted GTP and EDTA solutions.[12]
Assay Procedure
The following procedure is for a 20 µL final reaction volume in a 384-well plate.
-
Master Mix Preparation : Prepare a master mix containing BODIPY-GDP-loaded KRAS G12C in 1X Assay Buffer. For each well, you will need 5 µL of KRAS G12C and 10 µL of 1X Assay Buffer.[12]
-
Dispense Master Mix : Add 15 µL of the master mix to each well of the 384-well plate.
-
Add Inhibitor : Add 5 µL of the 5X serially diluted Inhibitor 27 or vehicle control (e.g., 5% DMSO in buffer for a 1% final concentration) to the appropriate wells.[12]
-
Incubation : Centrifuge the plate briefly (e.g., 1 min at 500 x g) to mix. Incubate at room temperature for 60-120 minutes, protected from light.[13]
-
Initiate Nucleotide Exchange : Prepare the initiation solution containing SOS1 and GTP. Add 5 µL of the initiation mix to each well to start the reaction. The final concentrations should be optimized, but typical starting points are 20 nM KRAS G12C, 100 nM SOS1, and 10 µM GTP.
-
Read Fluorescence : Immediately begin reading the fluorescence intensity on a microplate reader. Use an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[13] Read kinetically for 30-60 minutes at 1-minute intervals.
Experimental Workflow
The overall workflow involves careful preparation, execution, and analysis to ensure reliable and reproducible results.
Figure 2. General workflow for the in vitro KRAS G12C inhibitor assay.
Data Presentation and Analysis
Data Analysis
-
Calculate Percent Inhibition : For each inhibitor concentration, calculate the percent inhibition using the initial reaction rates (slope of the kinetic read) or an endpoint reading.
-
0% Inhibition Control (High Signal) : Wells with KRAS G12C and DMSO (no GTP exchange).
-
100% Inhibition Control (Low Signal) : Wells with KRAS G12C, SOS1, GTP, and DMSO (maximum nucleotide exchange).
-
Formula : % Inhibition = 100 * (SignalTest Well - Signal100% Control) / (Signal0% Control - Signal100% Control)
-
-
Dose-Response Curve : Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
IC50 Calculation : Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition.
Quantitative Data Summary
The table below presents IC50 values for well-characterized KRAS G12C inhibitors obtained from similar biochemical assays, providing a benchmark for evaluating "Inhibitor 27".
| Compound | Assay Type | Reported IC50 (µM) | Reference |
| Sotorasib (AMG-510) | Nucleotide Exchange | 0.0089 | [13] |
| Adagrasib (MRTX1257) | Nucleotide Exchange | 0.0027 | [13] |
| MRTX1133 (G12D sel.) | Biochemical Activity | 4.91 (for G12C) | [14] |
| BAY-293 | Nucleotide Exchange | 1.1 | [13] |
| [Inhibitor 27] | Nucleotide Exchange | [User Data] | N/A |
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: High-Throughput Cell-Based Assay for Screening of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS G12C mutation, in particular, has emerged as a critical therapeutic target. This mutation results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like the MAPK/ERK and PI3K/AKT pathways.[1][2][3] The development of specific KRAS G12C inhibitors, such as sotorasib and adagrasib, has marked a significant advancement in treating these cancers.[1]
This application note provides a detailed protocol for a cell-based assay to screen and characterize KRAS G12C inhibitors. The described assay is a luminescence-based cell viability assay, a robust and high-throughput method to assess the cytotoxic or cytostatic effects of compounds on KRAS G12C-mutant cancer cells.
KRAS G12C Signaling Pathway
The KRAS protein cycles between an inactive GDP-bound state and an active GTP-bound state. Guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), promote the exchange of GDP for GTP, activating KRAS. GTPase activating proteins (GAPs) enhance the intrinsic GTPase activity of KRAS, leading to its inactivation. The G12C mutation impairs this GAP-mediated hydrolysis, locking KRAS in its active state and leading to constitutive activation of downstream pro-proliferative and survival pathways.[1][2]
KRAS G12C Signaling Pathway
Experimental Protocol: Cell Viability Assay
This protocol details a luminescence-based cell viability assay using a commercially available reagent such as CellTiter-Glo® to measure ATP levels as an indicator of metabolically active cells.
Materials and Reagents
-
Cell Line: NCI-H358 (human lung adenocarcinoma, KRAS G12C mutant) or MIA PaCa-2 (human pancreatic cancer, KRAS G12C mutant). Other suitable cell lines include Calu-1 and H2030.[4]
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
KRAS G12C Inhibitor: Sotorasib, Adagrasib, or other test compounds.
-
Vehicle Control: Dimethyl sulfoxide (DMSO).
-
Assay Plates: White, flat-bottom 96-well or 384-well microplates suitable for luminescence readings.
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).
-
Instrumentation: Plate reader with luminescence detection capabilities.
-
Other: Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.), multichannel pipettes.
Experimental Workflow
Cell Viability Assay Workflow
Step-by-Step Procedure
-
Cell Culture:
-
Maintain the KRAS G12C mutant cell line in a 37°C incubator with 5% CO2.
-
Passage the cells every 2-3 days to maintain them in the exponential growth phase.
-
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count.
-
Dilute the cells in fresh culture medium to the desired seeding density (e.g., 1,000-5,000 cells per well for a 96-well plate).
-
Dispense the cell suspension into the wells of the assay plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation:
-
Prepare a stock solution of the KRAS G12C inhibitor and test compounds in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration should be kept below 0.5%.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add the diluted compounds, vehicle control (DMSO), and a no-treatment control to the respective wells.
-
Ensure each condition is tested in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C with 5% CO2.
-
-
Luminescence Reading:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Presentation and Analysis
The raw luminescence data is normalized to the vehicle-treated control wells (representing 100% viability) and the background (wells with medium only, representing 0% viability). The normalized data is then plotted against the logarithm of the compound concentration to generate a dose-response curve. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of an inhibitor that is required for 50% inhibition in vitro, is calculated from this curve using a non-linear regression model.
Table 1: Example IC50 Values of KRAS G12C Inhibitors in NCI-H358 Cells
| Compound | Target | IC50 (nM) |
| Sotorasib | KRAS G12C | 8 |
| Adagrasib | KRAS G12C | 12 |
| Compound X | KRAS G12C | 25 |
| Compound Y | Pan-KRAS | 150 |
| Vehicle (DMSO) | - | >10,000 |
Alternative and Complementary Assays
While the cell viability assay is a fundamental primary screen, other assays can provide more mechanistic insights into the action of KRAS G12C inhibitors.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm direct binding of the inhibitor to the KRAS G12C protein within the cellular environment.[5]
-
Western Blot Analysis: This method can be used to assess the phosphorylation status of downstream effectors such as ERK and AKT, providing a measure of pathway inhibition.[6]
-
Nucleotide Exchange Assays: Homogeneous Time-Resolved Fluorescence (HTRF) or fluorescence polarization-based assays can measure the ability of inhibitors to lock KRAS in its GDP-bound state by preventing nucleotide exchange.[7][8]
-
Protein Degradation Assays: For developing PROTACs (Proteolysis Targeting Chimeras), assays that measure the degradation of the KRAS G12C protein are essential.[5][9]
Conclusion
The protocol described in this application note provides a reliable and high-throughput method for the initial screening and characterization of KRAS G12C inhibitors. By combining this cell viability assay with more mechanistic secondary assays, researchers can effectively advance the development of novel therapeutics targeting this critical oncogenic driver.
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Efficacy Testing of KRAS G12C Inhibitor 27 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The specific KRAS G12C mutation, present in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer, has long been considered an "undruggable" target.[1][2][3] However, the recent development of covalent inhibitors that specifically target the cysteine residue of the G12C mutant has revolutionized the therapeutic landscape for these malignancies.[1]
These application notes provide a comprehensive framework for the preclinical evaluation of novel KRAS G12C inhibitors, exemplified here as "Inhibitor 27," using various murine models. The protocols outlined below are designed to assess in vivo efficacy, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and potential mechanisms of resistance.
Murine Models for In Vivo Efficacy Testing
The selection of an appropriate murine model is critical for the preclinical assessment of a KRAS G12C inhibitor. The most commonly utilized models include:
-
Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines harboring the KRAS G12C mutation are implanted subcutaneously or orthotopically into immunodeficient mice. These models are valuable for initial efficacy screening due to their relative simplicity and reproducibility.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients with KRAS G12C-mutant cancers are directly implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and tumor microenvironment of human cancers.[4][5]
-
Genetically Engineered Mouse Models (GEMMs): These models involve the specific introduction of the Kras G12C mutation into the mouse genome, leading to the development of spontaneous tumors in a fully immunocompetent host.[2][3][6] GEMMs are instrumental for studying the interplay between the inhibitor, the tumor, and the immune system.[7]
Data Presentation: Summarized Efficacy Data
The following tables provide a template for summarizing quantitative data from in vivo efficacy studies of a hypothetical KRAS G12C inhibitor, "Inhibitor 27," in different murine models.
Table 1: Antitumor Efficacy of Inhibitor 27 in a KRAS G12C Mutant NSCLC Cell Line-Derived Xenograft Model (e.g., NCI-H358)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Vehicle Control | - | Daily | +250 | - | - |
| Inhibitor 27 | 10 | Daily | +50 | 80 | <0.01 |
| Inhibitor 27 | 30 | Daily | -30 (regression) | 112 | <0.001 |
| Sotorasib (Control) | 100 | Daily | -45 (regression) | 118 | <0.001 |
Table 2: Pharmacodynamic Modulation by Inhibitor 27 in Xenograft Tumors
| Treatment Group | Dose (mg/kg) | Time Post-Dose (hr) | pERK Inhibition (%) | KRAS G12C Occupancy (%) |
| Vehicle Control | - | 24 | 0 | 0 |
| Inhibitor 27 | 30 | 4 | 95 | 85 |
| Inhibitor 27 | 30 | 24 | 70 | 60 |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy Study
Objective: To evaluate the in vivo antitumor activity of Inhibitor 27 in a subcutaneous xenograft model.
Materials:
-
KRAS G12C mutant human cancer cell line (e.g., NCI-H358 for NSCLC, MIA PaCa-2 for pancreatic cancer)
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Inhibitor 27, vehicle control, and a positive control inhibitor (e.g., sotorasib)
-
Calipers for tumor measurement
-
Materials for drug formulation and administration (e.g., oral gavage needles)
Procedure:
-
Cell Culture and Implantation: Culture KRAS G12C mutant cells under standard conditions. Harvest and resuspend cells in a suitable medium (e.g., Matrigel) and subcutaneously inject 5-10 million cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a mean volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).[4]
-
Drug Administration: Administer Inhibitor 27, vehicle, or a positive control inhibitor at the predetermined doses and schedule (e.g., daily oral gavage).[4]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Efficacy Endpoints: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Primary endpoints include tumor growth inhibition and tumor regression.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate the percent tumor growth inhibition (%TGI) at the end of the study.
Protocol 2: Pharmacodynamic (PD) Analysis
Objective: To assess the in vivo target engagement and downstream pathway modulation by Inhibitor 27.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Reagents for Western blotting and immunohistochemistry (IHC)
-
Antibodies against pERK, total ERK, and KRAS
Procedure:
-
Tissue Collection: At specified time points after the final dose, euthanize a subset of mice from each treatment group and excise the tumors.[8][9]
-
Western Blot Analysis: Homogenize a portion of the tumor tissue to prepare protein lysates. Perform Western blotting to assess the levels of phosphorylated ERK (pERK) and total ERK to determine the extent of MAPK pathway inhibition.[10]
-
Immunohistochemistry (IHC): Fix and paraffin-embed another portion of the tumor tissue. Perform IHC staining for pERK to visualize the spatial distribution of pathway inhibition within the tumor.[8][9]
-
Target Occupancy: Utilize specialized assays, if available, to measure the percentage of KRAS G12C protein that is covalently bound by Inhibitor 27.[8][9]
Visualizations
KRAS G12C Signaling Pathway and Inhibition
The following diagram illustrates the KRAS G12C signaling pathway and the mechanism of action for a covalent inhibitor like "Inhibitor 27". The G12C mutation traps KRAS in an active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][11] Covalent inhibitors bind to the mutant cysteine, locking KRAS G12C in its inactive, GDP-bound state and blocking downstream signaling.[12]
Caption: KRAS G12C signaling pathway and the mechanism of covalent inhibition.
Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines the typical workflow for conducting an in vivo efficacy study of a KRAS G12C inhibitor in a murine model.
Caption: Standard workflow for a murine xenograft efficacy study.
Conclusion
The protocols and frameworks presented here provide a robust starting point for the preclinical evaluation of novel KRAS G12C inhibitors like "Inhibitor 27." A thorough assessment using a combination of CDX, PDX, and GEM models is crucial for understanding the therapeutic potential and limitations of new targeted agents. Comprehensive in vivo studies are essential for informing clinical development strategies, including patient selection and potential combination therapies to overcome resistance.[4][7]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [PDF] The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients. | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Therapeutic Efficacy of MEK Inhibition in a KRASG12C-Driven Mouse Model of Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating the Efficacy of KRAS G12C Inhibitor 27 in Patient-Derived Xenograft (PDX) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[1] The specific mutation KRAS G12C, a glycine-to-cysteine substitution at codon 12, results in a constitutively active protein that drives tumor growth through downstream signaling pathways.[1] The development of covalent inhibitors that specifically target the mutant cysteine has marked a significant breakthrough. Inhibitor 27 is a novel, highly selective, and potent covalent inhibitor of KRAS G12C.
Patient-derived xenograft (PDX) models, established by implanting patient tumor tissue directly into immunodeficient mice, are critical preclinical tools.[2][3][4][5] They preserve the histological and genetic characteristics of the original human tumor, offering a more predictive model for evaluating therapeutic efficacy compared to traditional cell line-derived xenografts.[3][4][5] These application notes provide detailed protocols for utilizing PDX models to assess the anti-tumor activity of Inhibitor 27.
KRAS G12C Signaling Pathway
The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs GTP hydrolysis, locking KRAS in its active conformation and leading to the persistent activation of downstream pro-proliferative and survival pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR cascades.[6][7] Inhibitor 27 covalently binds to the cysteine residue of KRAS G12C, locking it in the inactive GDP-bound state and blocking downstream signaling.[8]
Data Summary
The following tables summarize representative data from preclinical evaluations of Inhibitor 27 in a panel of well-characterized KRAS G12C mutant PDX models.
Table 1: Characteristics of Selected KRAS G12C Patient-Derived Xenograft Models
| PDX Model ID | Cancer Type | Key Co-occurring Mutations |
|---|---|---|
| LU-01-G12C | Non-Small Cell Lung Cancer (NSCLC) | TP53, STK11 |
| LU-02-G12C | Non-Small Cell Lung Cancer (NSCLC) | TP53, KEAP1 |
| CR-01-G12C | Colorectal Cancer (CRC) | APC, PIK3CA |
| PA-01-G12C | Pancreatic Cancer | CDKN2A, SMAD4 |
Table 2: In Vivo Efficacy of Inhibitor 27 in KRAS G12C PDX Models
| PDX Model ID | Treatment Group | Dosing | Mean Tumor Growth Inhibition (TGI) % | Tumor Regression* |
|---|---|---|---|---|
| LU-01-G12C | Inhibitor 27 | 50 mg/kg, QD | 105% | Yes |
| LU-02-G12C | Inhibitor 27 | 50 mg/kg, QD | 85% | No |
| CR-01-G12C | Inhibitor 27 | 50 mg/kg, QD | 95% | No |
| PA-01-G12C | Inhibitor 27 | 50 mg/kg, QD | 110% | Yes |
*Tumor regression is defined as a reduction in tumor volume below the initial baseline measurement.
Table 3: Pharmacodynamic (PD) Biomarker Analysis in LU-01-G12C Tumors
| Treatment Group | Time Post-Dose | p-ERK / Total ERK Ratio (Normalized to Vehicle) |
|---|---|---|
| Vehicle | 24h | 1.00 |
| Inhibitor 27 (50 mg/kg) | 4h | 0.15 |
| Inhibitor 27 (50 mg/kg) | 24h | 0.25 |
Experimental Workflow for PDX Studies
The overall workflow for establishing PDX models and subsequently testing the efficacy of a compound like Inhibitor 27 involves several coordinated steps, from patient sample acquisition to data analysis.
Detailed Experimental Protocols
Protocol 1: Establishment and Propagation of KRAS G12C PDX Models
This protocol outlines the procedure for creating and expanding PDX models from fresh patient tumor tissue.[9][10]
Materials:
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old.
-
Sterile surgical instruments.
-
Collection media (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
Matrigel® Matrix.
-
Sterile petri dishes, scalpels, and PBS.
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO).
Procedure:
-
Tumor Acquisition: Fresh, sterile tumor tissue is obtained from surgery under an approved IRB protocol and immediately placed into cold collection media.[11] Transport to the laboratory on ice.
-
Tumor Processing: In a sterile biosafety cabinet, wash the tissue with cold PBS. Mince the tumor into small fragments (approx. 2-3 mm³).[9]
-
Implantation (Passage 0): Anesthetize an NSG mouse. Make a small incision on the flank. Using forceps, create a subcutaneous pocket and insert one tumor fragment.[4][9] Close the incision with surgical clips or sutures.
-
Monitoring: Monitor mice 2-3 times weekly for tumor growth using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[9]
-
Passaging: When the P0 tumor reaches 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor. A portion can be cryopreserved or fixed for analysis. The remaining tumor is processed and implanted into a new cohort of mice for expansion (Passage 1).[9]
-
Model Banking and Characterization: Once a stable growth rate is established (typically by P2-P3), expand a large cohort. Harvest tumors and cryopreserve fragments in freezing medium. Validate the model by comparing histology to the original patient tumor and confirming the KRAS G12C mutation via sequencing.[4][11] Perform Short Tandem Repeat (STR) analysis to create a unique fingerprint for the model.[11]
Protocol 2: In Vivo Efficacy Study of Inhibitor 27
This protocol describes how to evaluate the anti-tumor activity of Inhibitor 27 in established PDX models.
Materials:
-
NSG mice bearing established KRAS G12C PDX tumors (volume ~100-200 mm³).
-
Inhibitor 27, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Vehicle control.
-
Dosing syringes and gavage needles.
-
Digital calipers.
Procedure:
-
Cohort Establishment: Implant tumor fragments from a low-passage, characterized PDX model into a large cohort of NSG mice.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, Inhibitor 27 at 50 mg/kg). A typical group size is 8-10 mice.[12]
-
Treatment: Administer Inhibitor 27 or vehicle via oral gavage once daily (QD).[13] Record the body weight of each mouse and measure tumor volume with calipers 2-3 times per week.
-
Monitoring: Monitor animals for any signs of toxicity (e.g., weight loss >20%, changes in posture or activity).
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated group at endpoint / Mean volume of control group at endpoint)] x 100. Analyze statistical significance between groups.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
This protocol is for assessing the on-target effect of Inhibitor 27 by measuring the phosphorylation of downstream effectors like ERK.[14]
Materials:
-
Tumor-bearing mice from a satellite efficacy study.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and Western blot equipment.
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH).
-
HRP-conjugated secondary antibodies and chemiluminescence substrate.
Procedure:
-
Tissue Collection: In a satellite group of mice treated with vehicle or Inhibitor 27, euthanize animals at specific time points after the final dose (e.g., 4h, 24h).
-
Tumor Lysis: Immediately excise tumors and snap-freeze in liquid nitrogen. Pulverize the frozen tissue and lyse in ice-cold lysis buffer.
-
Protein Quantification: Centrifuge the lysates to pellet debris and quantify the protein concentration of the supernatant.
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. c. Incubate with primary antibodies against p-ERK and total ERK overnight at 4°C. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify band intensity using imaging software. Normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
Addressing Therapeutic Resistance
Despite promising initial responses, acquired resistance to KRAS G12C inhibitors can emerge.[2][15][16] PDX models are invaluable for studying these resistance mechanisms, which can include reactivation of the MAPK pathway through upstream signaling (e.g., EGFR or MET amplification) or the acquisition of secondary mutations in other RAS isoforms.[2][8][15]
PDX models that have developed resistance to Inhibitor 27 can be established through continuous in vivo dosing.[16] These resistant models are crucial for testing combination therapies aimed at overcoming resistance, such as co-administering Inhibitor 27 with agents targeting upstream activators (e.g., SHP2 or EGFR inhibitors) or downstream effectors.[1][17][18]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental design of preclinical experiments: number of PDX lines vs subsampling within PDX lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. wuxibiology.com [wuxibiology.com]
- 17. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Resistance: Using CRISPR/Cas9 to Interrogate KRAS G12C Inhibitor Efficacy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in oncology and functional genomics.
Abstract: The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant advancement in cancer therapy. However, both intrinsic and acquired resistance limit their clinical efficacy. This document provides a detailed guide on utilizing genome-wide CRISPR/Cas9 loss-of-function screens to systematically identify and characterize genes and pathways that modulate sensitivity to KRAS G12C inhibitors. The protocols and data presented herein offer a framework for discovering novel therapeutic targets to overcome resistance and enhance patient outcomes.
Introduction to KRAS G12C and Mechanisms of Resistance
KRAS is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, which results in a glycine-to-cysteine substitution at codon 12, renders the KRAS protein constitutively active, driving downstream signaling pathways that promote cell proliferation and survival, primarily the MAPK and PI3K pathways.[1] The development of specific inhibitors like sotorasib and adagrasib, which covalently bind to the mutant cysteine, has provided a new therapeutic avenue for patients with KRAS G12C-mutant tumors.[2]
Despite initial promising responses, many patients develop resistance to these inhibitors through various mechanisms.[1] These can be broadly categorized as:
-
On-target resistance: Acquired secondary mutations in the KRAS gene that prevent inhibitor binding or favor the active GTP-bound state.[3]
-
Off-target resistance: Activation of alternative signaling pathways that bypass the need for KRAS signaling. This can involve mutations or amplifications in upstream receptor tyrosine kinases (RTKs) or downstream effectors in the MAPK and PI3K pathways.[1][3] Other implicated pathways include the YAP/TAZ/TEAD pathway.[4]
CRISPR/Cas9-based functional genomics screening is a powerful, unbiased approach to identify genes whose loss confers resistance or sensitivity to a given therapy, thereby elucidating the complex network of cellular pathways that contribute to drug response.[4][5]
Experimental Workflow: CRISPR/Cas9 Screening
A pooled, genome-wide CRISPR/Cas9 knockout screen is performed to identify genes whose loss of function leads to resistance to a KRAS G12C inhibitor. The general workflow is depicted below.
Detailed Experimental Protocols
Generation of Cas9-Expressing Stable Cell Lines
-
Cell Line Selection: Choose a KRAS G12C-mutant cancer cell line relevant to the disease of interest (e.g., NCI-H358, NCI-H23 for non-small cell lung cancer).
-
Lentiviral Transduction: Transduce the parental cell line with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).
-
Selection: Select for successfully transduced cells by culturing in the presence of the appropriate antibiotic (e.g., 10 µg/mL blasticidin) until a resistant population is established.
-
Validation: Confirm Cas9 expression and activity using a functional assay (e.g., GFP knockout with a validated sgRNA) or Western blot.
Lentiviral Packaging of sgRNA Library
-
Library Selection: Utilize a genome-wide human sgRNA library such as the Brunello or TKOv3 library, which typically contains multiple sgRNAs per gene to ensure robust knockout.
-
Transfection: Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Titration: Determine the viral titer to calculate the required volume for transduction at the desired multiplicity of infection (MOI).
CRISPR/Cas9 Screen
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA. Maintain a high representation of the library (e.g., 500-1000 cells per sgRNA).
-
Antibiotic Selection: Select for transduced cells using puromycin (determine the optimal concentration, e.g., 2 µg/mL, through a kill curve).
-
Baseline Sample (T0): After selection, harvest a representative population of cells to serve as the baseline for sgRNA distribution.
-
Drug Treatment: Split the remaining cells into two arms: a control group treated with vehicle (DMSO) and a treatment group treated with the KRAS G12C inhibitor (e.g., sotorasib or adagrasib) at a concentration that inhibits growth but does not cause complete cell death (e.g., IC50 or 2x IC50).
-
Cell Culture: Passage the cells for a sufficient period to allow for the enrichment of resistant clones (e.g., 14-21 days or 8-12 population doublings), maintaining library representation at each passage.
-
Final Harvest: Harvest cells from both the vehicle and drug-treated arms.
Identification of Resistance Genes
-
Genomic DNA Extraction: Isolate genomic DNA from the T0 and final harvested cell populations.
-
sgRNA Amplification: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.
-
Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries to determine the relative abundance of each sgRNA in each condition.
-
Data Analysis: Utilize bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the drug-treated population compared to the vehicle-treated and T0 populations.[6] Genes targeted by these enriched sgRNAs are considered potential resistance genes.
Quantitative Data Summary
The results of a CRISPR screen are typically represented by gene-level scores that indicate the degree of enrichment or depletion. The following tables provide a representative summary of genes identified as promoting resistance to KRAS G12C inhibitors upon their knockout.
Table 1: Top Gene Hits from a Genome-Wide CRISPR Screen for Resistance to KRAS G12C Inhibitor
| Gene Symbol | Description | Log2 Fold Change (Drug vs. Vehicle) | False Discovery Rate (FDR) |
| PTEN | Phosphatase and tensin homolog | 3.2 | < 0.01 |
| NF1 | Neurofibromin 1 | 2.8 | < 0.01 |
| CDKN2A | Cyclin-dependent kinase inhibitor 2A | 2.5 | < 0.02 |
| KEAP1 | Kelch-like ECH-associated protein 1 | 2.1 | < 0.05 |
| STK11 | Serine/threonine kinase 11 (LKB1) | 1.9 | < 0.05 |
Table 2: Pathway Enrichment Analysis of Resistance Genes
| Pathway | Number of Genes | p-value |
| PI3K-Akt Signaling Pathway | 15 | 1.2e-5 |
| MAPK Signaling Pathway | 12 | 3.5e-4 |
| Cell Cycle Regulation | 10 | 8.1e-4 |
| Hippo/YAP-TAZ Signaling | 8 | 2.0e-3 |
Signaling Pathways Implicated in Resistance
CRISPR screens have identified several key signaling pathways that, when dysregulated, can lead to resistance to KRAS G12C inhibitors. The loss of tumor suppressors like PTEN and NF1 can reactivate the PI3K and MAPK pathways, respectively, bypassing the inhibition of KRAS.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 3. Collection - Data from CRISPR Screening Identifies Mechanisms of Resistance to KRASG12C and SHP2 Inhibitor Combinations in NonâSmall Cell Lung Cancer - Cancer Research - Figshare [aacr.figshare.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Systematic functional identification of cancer multi-drug resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for KRAS G12C Inhibitor 27 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of high-throughput screening (HTS) methodologies for the identification and characterization of analogs of the novel KRAS G12C inhibitor 27. The protocols outlined below are designed to be adaptable for the screening of various covalent inhibitors targeting the KRAS G12C mutation.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has become a key target for therapeutic intervention. KRAS G12C inhibitors act by covalently binding to the mutant cysteine residue, locking the protein in an inactive, GDP-bound state. This prevents downstream signaling through pathways such as the MAPK and PI3K/AKT pathways, thereby inhibiting cancer cell proliferation and survival. The development of potent and selective KRAS G12C inhibitors, such as the referenced this compound (WO2021109737), represents a significant advancement in targeted cancer therapy[1]. High-throughput screening of analog libraries is crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.
Key High-Throughput Screening Assays
A variety of biochemical and cell-based assays are employed for the high-throughput screening of KRAS G12C inhibitor analogs. These assays are designed to measure direct engagement with the target protein, inhibition of its biochemical activity, and the consequential effects on cellular signaling and viability.
Biochemical Assays
Biochemical assays provide a direct measure of the interaction between the inhibitor and the purified KRAS G12C protein.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays are widely used to monitor either the nucleotide exchange on KRAS G12C or the disruption of its interaction with downstream effectors like RAF1 or the guanine nucleotide exchange factor SOS1.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is another proximity-based method to quantify protein-protein interactions or nucleotide binding. It offers high sensitivity and is well-suited for HTS.
-
Mass Spectrometry (MS)-Based Assays: High-throughput intact protein MS and targeted multiple reaction monitoring (MRM) can directly measure the covalent modification of KRAS G12C by inhibitors, providing kinetic information such as the inactivation rate constant (k_inact) and the inhibitor affinity (K_i)[2][3].
Cell-Based Assays
Cell-based assays are essential for evaluating the activity of inhibitor analogs in a more physiologically relevant context.
-
Cell Viability Assays: These assays, such as those using CellTiter-Glo, measure the effect of inhibitors on the proliferation and survival of KRAS G12C mutant cancer cell lines.
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) or other methods can be used to confirm that the inhibitor is binding to KRAS G12C within the cell.
-
Phospho-ERK and Phospho-AKT Immunoassays: HTRF or AlphaLISA-based immunoassays can be used to quantify the phosphorylation levels of downstream effectors like ERK and AKT, providing a measure of the inhibition of the MAPK and PI3K/AKT signaling pathways.
Data Presentation
The following tables present example data for a hypothetical series of analogs of this compound, demonstrating how quantitative results from various HTS assays can be structured for comparative analysis.
Table 1: Biochemical Potency of this compound Analogs
| Analog ID | TR-FRET Nucleotide Exchange IC₅₀ (nM) | AlphaLISA KRAS-RAF PPI IC₅₀ (nM) | MS-Based k_inact/K_i (M⁻¹s⁻¹) |
| Inhibitor 27 | 15 | 25 | 1.2 x 10⁵ |
| Analog 27a | 12 | 20 | 1.5 x 10⁵ |
| Analog 27b | 35 | 50 | 8.0 x 10⁴ |
| Analog 27c | 8 | 15 | 2.1 x 10⁵ |
| Analog 27d | 50 | 75 | 5.5 x 10⁴ |
Table 2: Cellular Activity of this compound Analogs
| Analog ID | NCI-H358 Cell Viability IC₅₀ (nM) | MIA PaCa-2 Cell Viability IC₅₀ (nM) | Phospho-ERK (NCI-H358) IC₅₀ (nM) |
| Inhibitor 27 | 50 | 75 | 45 |
| Analog 27a | 40 | 60 | 35 |
| Analog 27b | 120 | 150 | 110 |
| Analog 27c | 30 | 45 | 25 |
| Analog 27d | 180 | 220 | 170 |
Experimental Protocols
Protocol 1: TR-FRET Based KRAS G12C Nucleotide Exchange Assay
This protocol describes a high-throughput assay to screen for inhibitors that prevent the exchange of GDP for GTP on the KRAS G12C protein, a key step in its activation.
Materials:
-
Recombinant human KRAS G12C protein (GDP-loaded)
-
Guanine nucleotide exchange factor (GEF), e.g., SOS1 catalytic domain
-
Fluorescently labeled GTP analog (e.g., BODIPY-GTP)
-
Assay buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
Test compounds (analogs of inhibitor 27) dissolved in DMSO
-
384-well low-volume black plates
Procedure:
-
Prepare a stock solution of KRAS G12C protein in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense 50 nL of the compound dilutions into the assay plate using an acoustic liquid handler.
-
Add 5 µL of KRAS G12C protein solution to each well and incubate for 30 minutes at room temperature to allow for compound binding.
-
Prepare a mixture of SOS1 and BODIPY-GTP in assay buffer.
-
Initiate the exchange reaction by adding 5 µL of the SOS1/BODIPY-GTP mixture to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader using appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm and 665 nm emission).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 520 nm) and determine the IC₅₀ values for each compound.
Protocol 2: AlphaLISA KRAS G12C / c-RAF Interaction Assay
This protocol outlines a method to screen for inhibitors that disrupt the interaction between activated KRAS G12C and its downstream effector, c-RAF.
Materials:
-
Recombinant human KRAS G12C protein (pre-loaded with a non-hydrolyzable GTP analog, e.g., GMPPNP)
-
Recombinant human c-RAF-RBD (RAS Binding Domain) with a tag (e.g., GST-tag)
-
AlphaLISA anti-tag Acceptor beads (e.g., anti-GST)
-
Streptavidin-coated Donor beads
-
Biotinylated anti-KRAS G12C antibody
-
AlphaLISA assay buffer
-
Test compounds (analogs of inhibitor 27) dissolved in DMSO
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense 50 nL of the compound dilutions into the assay plate.
-
Prepare a mixture of GMPPNP-loaded KRAS G12C and the biotinylated anti-KRAS G12C antibody in assay buffer.
-
Add 5 µL of this mixture to each well and incubate for 30 minutes at room temperature.
-
Prepare a mixture of GST-tagged c-RAF-RBD and anti-GST Acceptor beads in assay buffer.
-
Add 5 µL of this mixture to each well and incubate for 60 minutes at room temperature.
-
Add 10 µL of Streptavidin-coated Donor beads to each well.
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Determine the IC₅₀ values for each compound by analyzing the dose-response curves.
Protocol 3: Cell-Based Phospho-ERK HTRF Assay
This protocol details a cell-based assay to measure the inhibition of the MAPK signaling pathway by quantifying the levels of phosphorylated ERK.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (analogs of inhibitor 27) dissolved in DMSO
-
HTRF Phospho-ERK and Total-ERK assay kit
-
Lysis buffer provided with the HTRF kit
-
384-well white cell culture plates
Procedure:
-
Seed NCI-H358 cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Treat the cells with the compound dilutions and incubate for 2 hours at 37°C.
-
Remove the culture medium and add lysis buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Transfer the cell lysates to a new 384-well white assay plate.
-
Add the HTRF Phospho-ERK and Total-ERK antibody detection reagents to the respective wells according to the kit manufacturer's instructions.
-
Incubate the plate for 4 hours at room temperature, protected from light.
-
Read the plate on a HTRF-compatible plate reader.
-
Calculate the ratio of the phospho-ERK signal to the total-ERK signal and determine the IC₅₀ values for each compound.
Visualizations
KRAS G12C Signaling Pathway
Caption: The KRAS G12C signaling cascade and the mechanism of covalent inhibition.
High-Throughput Screening Workflow
Caption: A generalized workflow for high-throughput screening of KRAS G12C inhibitor analogs.
Logical Relationship of Screening Assays
Caption: The logical progression and relationship of screening assays in drug discovery.
References
Application Notes and Protocols for Mass Spectrometry-Based Detection of Covalent Inhibitor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent inhibitors have re-emerged as a powerful class of therapeutics, offering high potency and prolonged duration of action.[1][2][3] Unlike non-covalent inhibitors that bind reversibly, covalent inhibitors form a stable, irreversible bond with their target protein, often by reacting with a nucleophilic amino acid residue like cysteine or serine.[1][3] This unique mechanism necessitates specialized analytical techniques to confirm and characterize the covalent adduct. Mass spectrometry (MS) has become an indispensable tool in covalent drug discovery, providing detailed insights into the formation of the protein-inhibitor complex.[1][4]
These application notes provide an overview and detailed protocols for the primary mass spectrometry-based methods used to detect and characterize the covalent binding of inhibitors, exemplified here as "inhibitor 27."
Key Mass Spectrometry-Based Methods
There are two primary mass spectrometry workflows for analyzing covalent protein-inhibitor complexes:
-
Intact Protein Analysis (Top-Down MS): This method involves analyzing the entire, intact protein-inhibitor complex. It is a rapid technique to confirm covalent binding and determine the stoichiometry of the interaction (i.e., how many inhibitor molecules are bound to a single protein molecule).[1][4][5] A key indicator of covalent modification is a mass shift in the protein's molecular weight corresponding to the mass of the bound inhibitor.[1][6]
-
Peptide Mapping Analysis (Bottom-Up MS): This approach involves proteolytically digesting the protein-inhibitor complex into smaller peptides, which are then analyzed by MS. This method is crucial for identifying the precise amino acid residue(s) to which the inhibitor is covalently bound.[1][4][5] Tandem mass spectrometry (MS/MS) is employed to sequence the modified peptides and pinpoint the exact site of modification.[4]
Mechanism of Covalent Inhibition
The process of covalent inhibition typically involves a two-step mechanism. Initially, the inhibitor (I) binds non-covalently to the target protein (P) to form a reversible complex (P-I). Subsequently, a reactive functional group on the inhibitor forms an irreversible covalent bond with a specific amino acid residue on the protein, resulting in an inactivated complex (P-I*).[3]
Figure 1: General mechanism of covalent inhibition.
Application Note 1: Rapid Confirmation of Covalent Binding and Stoichiometry Determination using Intact Protein Analysis
Objective
To rapidly confirm the covalent binding of "inhibitor 27" to its target protein and to determine the binding stoichiometry.
Experimental Workflow
Figure 2: Workflow for intact protein analysis.
Protocol: Intact Protein Mass Spectrometry
-
Incubation:
-
Incubate the purified target protein (e.g., at 1-5 µM) with a molar excess of "inhibitor 27" (e.g., 10-fold molar excess) in an MS-compatible buffer (e.g., ammonium bicarbonate or ammonium acetate).
-
Prepare a control sample containing the target protein and the vehicle (e.g., DMSO) used to dissolve the inhibitor.
-
Incubate both samples at a specified temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
-
Sample Cleanup (Desalting):
-
Prior to MS analysis, remove excess inhibitor and non-volatile salts using a desalting column, such as a C4 reversed-phase column.[7]
-
Equilibrate the column with a solution of 0.1% formic acid in water.
-
Load the sample onto the column.
-
Wash the column with the equilibration solution.
-
Elute the protein-inhibitor complex with a solution of 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted samples by liquid chromatography-mass spectrometry (LC-MS) using an electrospray ionization (ESI) source.[1]
-
Acquire data in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the protein.
-
-
Data Analysis:
-
The raw mass spectrum will show a series of peaks representing the protein with different charge states.
-
Use deconvolution software to transform the m/z spectrum into a zero-charge mass spectrum, which will show the molecular weight of the species present.[1]
-
Compare the deconvoluted mass of the protein in the inhibitor-treated sample to the control sample.
-
A mass increase in the treated sample corresponding to the molecular weight of "inhibitor 27" confirms covalent binding.
-
The presence of peaks corresponding to the protein plus one, two, or more inhibitor molecules allows for the determination of the binding stoichiometry.[6]
-
Data Presentation
Table 1: Intact Mass Analysis of Target Protein with Inhibitor 27
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Binding Stoichiometry |
| Target Protein (Control) | 25,000 | 25,000.5 | - | 0 |
| Target Protein + Inhibitor 27 | 25,450 | 25,450.8 | +450.3 | 1:1 |
| Target Protein + Inhibitor 27 | - | 25,901.2 | +900.7 | 1:2 |
Assuming the molecular weight of Inhibitor 27 is 450 Da.
Application Note 2: Identification of the Covalent Binding Site using Peptide Mapping
Objective
To identify the specific amino acid residue(s) on the target protein that are covalently modified by "inhibitor 27."
Experimental Workflow
Figure 3: Workflow for peptide mapping analysis.
Protocol: Peptide Mapping and MS/MS Analysis
-
Protein Modification and Digestion:
-
Incubate the target protein with "inhibitor 27" as described in the intact protein analysis protocol.
-
Denature the protein using urea or guanidinium chloride.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate free cysteine residues with iodoacetamide (IAM) to prevent disulfide bond reformation.[1]
-
Perform a buffer exchange to remove denaturants and alkylating agents.
-
Digest the protein into peptides using a specific protease, such as trypsin, which cleaves after lysine and arginine residues.[1][5]
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptide mixture using reversed-phase liquid chromatography (LC) coupled to a mass spectrometer.
-
The mass spectrometer will operate in a data-dependent acquisition (DDA) mode.
-
In the DDA mode, the instrument performs a full MS scan (MS1) to detect the m/z of the eluting peptides.
-
The most intense precursor ions are then selected for fragmentation (e.g., by collision-induced dissociation, CID) to generate fragment ions, which are analyzed in a tandem MS scan (MS/MS or MS2).[4][5]
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein database containing the sequence of the target protein.
-
The search algorithm will identify peptides by matching the experimental fragment ion spectra to theoretical spectra generated from the database.
-
To identify the modified peptide, the search parameters must include a variable modification corresponding to the mass of "inhibitor 27" on potential reactive residues (e.g., cysteine, serine, lysine).
-
The identification of a peptide with the added mass of the inhibitor, along with the specific fragment ions that contain this mass shift, will pinpoint the exact amino acid residue that is covalently modified.[4]
-
Data Presentation
Table 2: Identification of Covalently Modified Peptide from Target Protein
| Peptide Sequence | Precursor m/z | Modification | Modified Residue |
| AGFC VTLSAK | 625.32 | +450.1 Da | Cys-145 |
| VLIYGEMFQR | 589.29 | None | - |
This table indicates that Cysteine at position 145 is the site of covalent modification by Inhibitor 27.
Quantitative Analysis of Covalent Binding
Mass spectrometry can also be used to quantify the extent of covalent modification, which is crucial for determining inhibitor potency and kinetics.
Occupancy Rate
The occupancy rate, or the percentage of the target protein that is covalently modified, can be determined from intact protein analysis by comparing the peak intensities of the unmodified (apo) and modified (adduct) protein.[7]
Occupancy (%) = [Intensity(adduct) / (Intensity(apo) + Intensity(adduct))] x 100
Kinetics of Covalent Modification (k_inact/K_I)
The second-order rate constant, k_inact/K_I, is a key parameter for characterizing the efficiency of a covalent inhibitor. This can be determined by measuring the rate of adduct formation at different inhibitor concentrations and time points using LC-MS.[7]
Table 3: Quantitative Kinetic Data for Inhibitor 27
| Inhibitor 27 Conc. (µM) | Incubation Time (min) | Occupancy (%) | k_obs (s⁻¹) |
| 1 | 5 | 25.4 | 0.0095 |
| 1 | 15 | 58.2 | - |
| 1 | 30 | 82.1 | - |
| 5 | 5 | 65.8 | 0.0421 |
| 5 | 15 | 95.1 | - |
| 10 | 5 | 88.9 | 0.0815 |
k_obs is the observed rate of inactivation. A plot of k_obs versus inhibitor concentration yields k_inact/K_I.
Conclusion
Mass spectrometry is a powerful and versatile platform for the detailed characterization of covalent inhibitors in drug discovery.[1] Intact protein analysis provides a rapid assessment of covalent binding and stoichiometry, while peptide mapping with MS/MS delivers precise identification of the binding site.[1][4] These methods, coupled with quantitative analysis, provide critical data to guide the optimization of covalent inhibitors, ultimately leading to the development of more effective and selective therapeutics.[8]
References
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 3. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 7. en.ice-biosci.com [en.ice-biosci.com]
- 8. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]
Visualizing Target Engagement of KRAS G12C Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various imaging techniques to visualize the target engagement of KRAS G12C inhibitors. Understanding and quantifying how these inhibitors bind to their target, the mutated KRAS G12C protein, is crucial for developing effective cancer therapies. The following sections detail both in vivo and in vitro methods, offering a comprehensive guide for researchers in the field.
Introduction to KRAS G12C and Target Engagement
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. The G12C mutation, where glycine at position 12 is substituted with cysteine, is a common KRAS alteration. This mutation locks the KRAS protein in a constitutively active, GTP-bound state, driving downstream signaling pathways that promote tumor growth and survival.
The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has been a significant breakthrough. These inhibitors bind to the inactive, GDP-bound form of KRAS G12C, preventing its activation. Visualizing and quantifying the engagement of these inhibitors with their target in preclinical models and clinical settings is essential for:
-
Confirming that the drug reaches and binds to its intended target.
-
Understanding the pharmacokinetic and pharmacodynamic (PK/PD) relationship.
-
Determining optimal dosing and treatment schedules.
-
Investigating mechanisms of resistance.
This guide explores key imaging and analytical techniques to assess KRAS G12C inhibitor target engagement.
Key Imaging and Analytical Techniques
Several innovative techniques have been developed to visualize and quantify the interaction between KRAS G12C inhibitors and their target protein. These can be broadly categorized into non-invasive in vivo imaging, cellular and tissue-based imaging, and quantitative biochemical assays.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the whole-body visualization and quantification of a radiolabeled probe. For KRAS G12C, PET tracers have been developed based on the structure of known inhibitors.
This approach utilizes a KRAS G12C inhibitor radiolabeled with a positron-emitting isotope, such as Fluorine-18 (¹⁸F). These tracers allow for the direct visualization of the inhibitor binding to KRAS G12C-mutant tumors.
A promising PET tracer, [¹⁸F]PFPMD, has been developed based on the structure of sotorasib (AMG510).[1][2] This tracer has been shown to selectively bind to the KRAS G12C protein and can be used to non-invasively screen for KRAS G12C mutation status in patients with NSCLC and colorectal cancer.[1][2][3]
Quantitative Data from Preclinical and Clinical PET Imaging
| Tracer | Model System | Metric | Value | Reference |
| [¹⁸F]PFPMD | H358 (KRAS G12C) vs. A549 (non-KRAS G12C) cells | Cellular Uptake | H358: 3.22% ± 0.28% vs. A549: 2.50% ± 0.25% | [1][2] |
| [¹⁸F]PFPMD | H358 vs. A549 Tumor-bearing mice | Tumor Uptake (%ID/g) | H358: 3.93 ± 0.24 vs. A549: 2.47 ± 0.26 | [1][2] |
| [¹⁸F]PFPMD | NSCLC and CRC Patients | SUVmax (KRAS G12C vs. non-G12C) | 3.73 ± 0.58 vs. 2.39 ± 0.22 | [2] |
| [¹³¹I]I-ARS-1620 | NCI-H358 (KRAS G12C) xenografts | Tumor Uptake (%ID/g) | ~1.5 at 1h post-injection | [4] |
An alternative strategy is to image the metabolic consequences of KRAS G12C inhibition. [¹⁸F]FDG, a glucose analog, is a widely used PET tracer to measure glucose uptake and metabolism. Inhibition of the KRAS pathway is expected to decrease tumor cell proliferation and, consequently, glucose uptake. This change can be quantified by comparing [¹⁸⁸F]FDG PET scans before and after treatment with a KRAS G12C inhibitor.[5][6]
Another indirect approach involves imaging downstream effectors of the KRAS pathway. For instance, [⁸⁹Zr]Zr-Tf PET can be used to measure changes in the transferrin receptor (TfR), which is regulated by the downstream effector MYC.[7][8]
Experimental Workflow for PET Imaging
Caption: Preclinical PET imaging workflow for KRAS G12C target engagement.
Fluorescence Microscopy
Fluorescence microscopy offers high-resolution visualization of target engagement at the cellular and subcellular levels. This is achieved by using fluorescently labeled inhibitors or a two-step "click chemistry" approach.
Researchers have synthesized fluorescent derivatives of KRAS G12C inhibitors, often referred to as companion imaging drugs (CIDs), by attaching fluorescent dyes like BODIPY.[9][10] While these probes can bind to recombinant KRAS G12C, their use in direct cellular imaging can be hampered by non-specific membrane labeling.[9][10]
To overcome the limitations of direct CIDs, a two-step approach has been developed.[9][10] This method involves treating cells with an inhibitor that has been modified with a bioorthogonal handle, such as an alkyne group. Following target binding, a fluorescently labeled azide (e.g., picolyl azide Alexa Fluor 647) is added, which specifically reacts with the alkyne-modified inhibitor via a "click" reaction.[9][10][11] This allows for the specific visualization of the inhibitor bound to KRAS G12C within the cell.
KRAS Signaling and Inhibitor Action
Caption: Simplified KRAS signaling pathway and the mechanism of G12C inhibitors.
Mass Spectrometry-Based Target Engagement Assays
Mass spectrometry (MS) provides a highly sensitive and quantitative method to measure target engagement in tissues, including formalin-fixed, paraffin-embedded (FFPE) samples.[12] This is particularly valuable for analyzing clinical biopsy samples. The principle is to measure the ratio of inhibitor-bound KRAS G12C to the total or free KRAS G12C protein.
Techniques such as immunoaffinity enrichment coupled with two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS) can achieve sub-femtomole per microgram sensitivity, allowing for the analysis of small core needle biopsies.[13] Another approach, high-field asymmetric waveform ion mobility spectrometry (FAIMS) coupled with parallel reaction monitoring (PRM), can also quantify wild-type and mutant KRAS proteins in FFPE tissues.[12]
Quantitative Data from Mass Spectrometry
| Method | Model System | Metric | Value | Reference |
| FAIMS-PRM | MIA PaCa-2 xenografts treated with AZD4625 (100 mg/kg) | Target Engagement | 89.6% at 6h, 58.4% at 24h | [12] |
| FAIMS-PRM | NCI-H2122 xenografts treated with AZD4625 (100 mg/kg) | Target Engagement | 60% at 6h, 34% at 24h | [12] |
| LC/MS | MiaPaCa2 xenografts treated with Compound A (5 mg/kg) | Peak Target Occupancy | ~91% at 3 hours | [5] |
| LC/MS | MiaPaCa2 xenografts treated with Compound A (30 mg/kg) | Peak Target Occupancy | ~98% at 3 hours | [5] |
Detailed Experimental Protocols
Protocol 1: In Vivo PET/CT Imaging of KRAS G12C Tumors
Objective: To non-invasively quantify KRAS G12C inhibitor target engagement in a preclinical tumor model.
Materials:
-
Immunodeficient mice (e.g., nude or NSG)
-
KRAS G12C-positive human cancer cells (e.g., NCI-H358)
-
Matrigel
-
KRAS G12C inhibitor
-
PET tracer (e.g., [¹⁸F]PFPMD)
-
MicroPET/CT scanner
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Implantation: Subcutaneously inject KRAS G12C-positive cells mixed with Matrigel into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
-
Baseline Imaging:
-
Anesthetize a tumor-bearing mouse.
-
Administer the PET tracer via tail vein injection.
-
After a specified uptake period (e.g., 60 minutes), perform a whole-body PET/CT scan.
-
-
Inhibitor Treatment: Treat the mice with the KRAS G12C inhibitor at the desired dose and schedule.
-
Post-Treatment Imaging:
-
At the end of the treatment period, repeat the PET/CT imaging procedure as in step 3.
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Draw regions of interest (ROIs) around the tumor and other relevant organs on the co-registered images.
-
Calculate the tracer uptake in the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
-
Data Interpretation: Compare the tracer uptake in the tumor before and after treatment to determine the degree of target engagement. A decrease in tracer uptake post-treatment indicates successful target binding by the inhibitor.
Protocol 2: Cellular Imaging of KRAS G12C Target Engagement using Click Chemistry
Objective: To visualize the subcellular localization of a KRAS G12C inhibitor bound to its target.
Materials:
-
KRAS G12C-positive cells (e.g., MiaPaCa-2)
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes
-
Alkyne-modified KRAS G12C inhibitor (e.g., ARS-1323-alkyne)
-
Fluorescent azide probe (e.g., picolyl azide Alexa Fluor 647)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., Hoechst)
-
Confocal microscope
Procedure:
-
Cell Seeding: Plate KRAS G12C-positive cells onto glass-bottom imaging dishes and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the alkyne-modified KRAS G12C inhibitor at the desired concentration for a specified time.
-
Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction:
-
Prepare the click reaction cocktail containing the fluorescent azide probe according to the manufacturer's instructions.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash the cells with PBS.
-
Counterstain the nuclei with Hoechst stain.
-
Mount the coverslips with an appropriate mounting medium.
-
-
Imaging:
-
Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the fluorescent probe and nuclear stain.
-
-
Image Analysis: Analyze the images to determine the subcellular localization of the fluorescent signal, which corresponds to the location of the inhibitor-bound KRAS G12C.
Logical Flow of a Target Engagement Study
Caption: Logical workflow for a comprehensive KRAS G12C target engagement study.
Conclusion
The imaging and analytical techniques described in these application notes provide a powerful toolkit for researchers developing KRAS G12C inhibitors. By combining non-invasive whole-body imaging with high-resolution cellular microscopy and quantitative mass spectrometry, a comprehensive understanding of inhibitor target engagement can be achieved. This multi-modal approach is critical for accelerating the development of novel and effective therapies for KRAS G12C-driven cancers.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. First-in-Humans PET Imaging of KRASG12C Mutation Status in Non-Small Cell Lung and Colorectal Cancer Patients Using [18F]PFPMD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. auntminnie.com [auntminnie.com]
- 4. Item - Development and Preclinical Evaluation of Radiolabeled Covalent G12C-Specific Inhibitors for Direct Imaging of the Oncogenic KRAS Mutant - figshare - Figshare [figshare.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. A PET Imaging Strategy for Interrogating Target Engagement and Oncogene Status in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. SMALL MOLECULE IMAGING AGENT FOR MUTANT KRAS G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SMALL MOLECULE IMAGING AGENT FOR MUTANT KRAS G12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot for p-ERK Inhibition by KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibition of phosphorylated ERK (p-ERK), a key downstream effector in the MAPK signaling pathway, following treatment with a KRAS G12C inhibitor. This protocol is essential for the preclinical evaluation of novel drug candidates targeting the KRAS G12C mutation, a prevalent driver in various cancers.
Introduction
The KRAS protein is a critical signaling hub that, when mutated, can lead to constitutive activation of downstream pathways, including the RAF-MEK-ERK (MAPK) cascade, promoting cell proliferation and survival.[1][2] The G12C mutation in KRAS introduces a cysteine residue that has been successfully targeted by covalent inhibitors.[3][4] These inhibitors lock the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing downstream signaling.[3][4][5] A key pharmacodynamic marker for the efficacy of these inhibitors is the reduction of phosphorylated ERK (p-ERK).[6][7] Western blotting is a widely used and robust method to quantify the levels of p-ERK and total ERK, providing a direct measure of inhibitor activity.
While the specific "inhibitor 27" is not referenced in the available literature, this protocol is applicable to other well-characterized KRAS G12C inhibitors such as Sotorasib (AMG 510) and Adagrasib (MRTX849).
Signaling Pathway
The KRAS G12C mutation leads to the continuous activation of the MAPK pathway. KRAS G12C inhibitors block this signaling cascade, leading to a reduction in cell proliferation.
Experimental Workflow
The overall experimental workflow for assessing p-ERK inhibition involves cell culture and treatment, protein extraction, quantification, separation by electrophoresis, transfer to a membrane, and immunodetection.
Detailed Experimental Protocol
This protocol outlines the steps for performing a Western blot to measure the inhibition of ERK phosphorylation in KRAS G12C mutant cancer cell lines.
Materials
-
Cell Line: KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
KRAS G12C Inhibitor: (e.g., Sotorasib, Adagrasib) dissolved in DMSO
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Quantification Kit: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer
-
Transfer System: PVDF membrane, transfer buffer, and electroblotting apparatus
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Mouse or Rabbit anti-loading control (e.g., GAPDH, β-actin)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Procedure
-
Cell Culture and Treatment:
-
Seed KRAS G12C mutant cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the KRAS G12C inhibitor (e.g., 0, 10, 100, 1000 nM) for different time points (e.g., 2, 6, 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the same membrane can be stripped and re-probed for total ERK and a loading control protein (e.g., GAPDH).
-
Quantify the band intensities using image analysis software (e.g., ImageJ). The level of p-ERK should be normalized to the level of total ERK.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in tables to facilitate comparison between different treatment conditions.
Table 1: Dose-Dependent Inhibition of p-ERK
| Inhibitor Concentration (nM) | Relative p-ERK/Total ERK Ratio (Normalized to Vehicle) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 10 | 0.65 | 35 |
| 100 | 0.25 | 75 |
| 1000 | 0.05 | 95 |
Data are representative and should be determined experimentally.
Table 2: Time-Dependent Inhibition of p-ERK at 100 nM Inhibitor Concentration
| Treatment Time (hours) | Relative p-ERK/Total ERK Ratio (Normalized to Vehicle) | % Inhibition |
| 0 | 1.00 | 0 |
| 2 | 0.30 | 70 |
| 6 | 0.15 | 85 |
| 24 | 0.40 | 60 |
Note: A rebound in p-ERK levels may be observed at later time points due to feedback mechanisms.[6][8]
Logical Relationship Diagram
This Western blot protocol provides a robust and reliable method for assessing the potency of KRAS G12C inhibitors by measuring their effect on p-ERK levels. The provided diagrams and data tables offer a clear framework for experimental design, execution, and data interpretation, which are critical for the development of effective targeted therapies for KRAS G12C-driven cancers.
References
- 1. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PI3Kα overcomes resistance to KRasG12C inhibitors mediated by activation of EGFR and/or IGF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Use of KRAS G12C Inhibitor 27 in 3D Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being a prevalent driver in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The development of specific inhibitors targeting this mutant has opened new avenues for targeted cancer therapy. KRAS G12C inhibitor 27 is a novel, potent, and selective covalent inhibitor of the KRAS G12C mutant protein.[1] This document provides detailed application notes and protocols for the use of this compound in three-dimensional (3D) organoid cultures, a preclinical model system that closely recapitulates the complex architecture and heterogeneity of in vivo tumors.[2]
Patient-derived organoids (PDOs) are particularly valuable in this context as they preserve the genetic and phenotypic characteristics of the original tumor, offering a more predictive platform for assessing drug efficacy and resistance mechanisms compared to traditional 2D cell cultures.[2][3] These protocols are designed to guide researchers in establishing, treating, and analyzing 3D organoid cultures to evaluate the anti-tumor activity of this compound.
Mechanism of Action
KRAS G12C inhibitors, including compound 27, act by covalently binding to the cysteine residue at position 12 of the mutant KRAS protein. This modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the activation of pro-proliferative signaling pathways such as the MAPK/ERK and PI3K-AKT pathways.[4]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Patient-Derived Organoids (PDOs)
| Organoid Line | Cancer Type | KRAS Mutation | IC50 (nM) of Inhibitor 27 |
| PDO-1 | Non-Small Cell Lung Cancer | G12C | 15.2 |
| PDO-2 | Colorectal Cancer | G12C | 25.8 |
| PDO-3 | Pancreatic Cancer | G12C | 42.1 |
| PDO-4 | Non-Small Cell Lung Cancer | G12D | >10,000 |
| PDO-5 | Colorectal Cancer | WT | >10,000 |
Table 2: Effect of this compound on Downstream Signaling in PDO-1
| Treatment (100 nM) | Duration (hours) | p-ERK / Total ERK (Relative Fold Change) | p-AKT / Total AKT (Relative Fold Change) |
| Vehicle Control | 24 | 1.00 | 1.00 |
| Inhibitor 27 | 6 | 0.35 | 0.85 |
| Inhibitor 27 | 24 | 0.12 | 0.72 |
Experimental Protocols
Protocol 1: Establishment and Culture of Patient-Derived Organoids (PDOs)
This protocol outlines the general steps for establishing and maintaining 3D organoid cultures from patient tumor tissue.
Materials:
-
Fresh tumor tissue
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Advanced DMEM/F-12
-
HEPES buffer
-
GlutaMAX™
-
Penicillin-Streptomycin
-
B-27™ Supplement
-
N-2 Supplement
-
N-acetylcysteine
-
Human Epidermal Growth Factor (EGF)
-
Noggin
-
R-spondin-1
-
Fibroblast Growth Factor-10 (FGF-10)
-
ROCK inhibitor (Y-27632)
-
Collagenase Type IV
-
Dispase
-
TrypLE™ Express
-
Sterile PBS
Procedure:
-
Mince the fresh tumor tissue into small fragments (1-2 mm) in a sterile petri dish on ice.
-
Digest the tissue fragments with a solution of Collagenase Type IV and Dispase in Advanced DMEM/F-12 for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the digestion enzymes with excess Advanced DMEM/F-12 and centrifuge to pellet the cells and tissue fragments.
-
Wash the pellet with cold PBS.
-
Further dissociate the pellet into single cells or small cell clusters using TrypLE™ Express for 5-10 minutes at 37°C.
-
Filter the cell suspension through a 70 µm cell strainer to remove large clumps.
-
Centrifuge the cell suspension and resuspend the pellet in a small volume of ice-cold Basement Membrane Matrix.
-
Plate 50 µL domes of the cell-matrix mixture into the center of pre-warmed 24-well plates.
-
Allow the domes to solidify at 37°C for 15-30 minutes.
-
Gently add 500 µL of complete organoid growth medium supplemented with ROCK inhibitor (for the first 48 hours) to each well.
-
Culture the organoids at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically disrupting the domes and replating.
Protocol 2: Drug Treatment and Viability Assay of 3D Organoids
This protocol describes how to treat established organoid cultures with this compound and assess cell viability.
Materials:
-
Established 3D organoid cultures in 96-well plates
-
This compound (stock solution in DMSO)
-
Organoid growth medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed organoids in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow organoids to establish for 2-3 days.
-
Prepare serial dilutions of this compound in organoid growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the desired concentration of inhibitor 27 or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Perform the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions.
-
Briefly, add an equal volume of the assay reagent to each well.
-
Mix vigorously to lyse the organoids and release ATP.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol details the procedure for analyzing the effect of this compound on downstream signaling pathways.
Materials:
-
Treated organoid cultures
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat established organoid cultures with this compound or vehicle control for the desired time points.
-
Harvest the organoids by incubating with a cell recovery solution on ice to depolymerize the basement membrane matrix.
-
Pellet the organoids by centrifugation and wash with cold PBS.
-
Lyse the organoid pellet with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
Visualizations
KRAS G12C Signaling Pathway and Inhibition
Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 27.
Experimental Workflow for 3D Organoid Drug Screening
Caption: Experimental workflow for evaluating this compound in 3D organoids.
Logical Relationship of Resistance Mechanisms
Caption: Potential mechanisms of acquired resistance to KRAS G12C inhibitors.
References
Application Notes: Characterizing Inhibitor 27 for KRAS G12C Signaling Dynamics
Introduction
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers. The specific mutation resulting in a glycine-to-cysteine substitution at codon 12 (G12C) is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2][3] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell proliferation, differentiation, and survival.[4][5] The G12C mutation impairs the intrinsic GTP hydrolysis activity of KRAS, locking it in a constitutively active state and driving oncogenic signaling, primarily through the MAPK and PI3K-AKT pathways.[1][6][7]
The development of covalent inhibitors that specifically target the mutant cysteine residue in KRAS G12C has been a significant breakthrough.[8][9] These inhibitors bind irreversibly to the GDP-bound (inactive) state of KRAS G12C, trapping it and preventing downstream signal transduction.[5][6][10][11] These application notes provide a comprehensive framework for researchers and drug development professionals to study the signaling dynamics of a novel KRAS G12C inhibitor, herein referred to as "Inhibitor 27," using established biochemical and cell-based assays.
KRAS G12C Signaling Pathway and Mechanism of Inhibition
KRAS G12C constitutively activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[1][6] Inhibitor 27 is designed to covalently bind to the cysteine-12 residue of KRAS G12C in its inactive, GDP-bound state. This action locks the protein in an "off" conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby blocking downstream signaling.[10][11]
Caption: KRAS G12C signaling pathway and mechanism of Inhibitor 27.
However, cancer cells can develop resistance through adaptive feedback mechanisms.[4] Inhibition of KRAS G12C can lead to a rebound in MAPK signaling, often driven by the activation of upstream receptor tyrosine kinases (RTKs) that promote the activation of wild-type RAS isoforms or increase the pool of GTP-bound KRAS G12C.[4][12][13]
Quantitative Data on Inhibitor 27 Efficacy
The following tables provide a template for summarizing the quantitative data generated during the characterization of Inhibitor 27. Representative values are shown for illustrative purposes.
Table 1: Biochemical Potency and Selectivity of Inhibitor 27
| Target Protein | Assay Type | Parameter | Value (nM) |
|---|---|---|---|
| KRAS G12C | TR-FRET Nucleotide Exchange | IC₅₀ | 8.9 |
| KRAS G12D | TR-FRET Nucleotide Exchange | IC₅₀ | >10,000 |
| KRAS G12V | TR-FRET Nucleotide Exchange | IC₅₀ | >10,000 |
| KRAS WT | TR-FRET Nucleotide Exchange | IC₅₀ | >10,000 |
| KRAS G12C | Competition Binding Assay | KD | 220 |
Table 2: Cellular Anti-proliferative Activity of Inhibitor 27
| Cell Line | Cancer Type | KRAS G12C Status | Assay Format | IC₅₀ (nM) |
|---|---|---|---|---|
| NCI-H358 | NSCLC | Homozygous | 2D | 15 |
| NCI-H358 | NSCLC | Homozygous | 3D (Spheroid) | 8 |
| MIA PaCa-2 | Pancreatic | Heterozygous | 2D | 95 |
| MIA PaCa-2 | Pancreatic | Heterozygous | 3D (Spheroid) | 48 |
| SW837 | Colorectal | Heterozygous | 2D | 250 |
| A549 | NSCLC | KRAS G12S | 2D | >3,000 |
Table 3: Effect of Inhibitor 27 (1 µM, 24h) on Downstream Signaling
| Cell Line | p-ERK (T202/Y204) Inhibition (%) | p-AKT (S473) Inhibition (%) |
|---|---|---|
| NCI-H358 | 95% | 70% |
| MIA PaCa-2 | 88% | 25% |
| SW837 | 75% | No significant change |
Experimental Protocols
Detailed protocols are essential for reproducible experiments. The following sections outline standard procedures for evaluating KRAS G12C inhibitors.
Caption: General experimental workflow for KRAS G12C inhibitor characterization.
Protocol 1: Biochemical Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of Inhibitor 27 to block the exchange of GDP for GTP on the KRAS G12C protein, a key step in its activation cycle.[14][15]
Materials:
-
Recombinant human KRAS G12C protein
-
SOS1 protein (catalytic domain)
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
Anti-His antibody conjugated to Terbium (Tb)
-
Assay Buffer: 25 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
Inhibitor 27 (serial dilutions in DMSO)
-
384-well, low-volume, black plates
Procedure:
-
Prepare serial dilutions of Inhibitor 27 in DMSO, then dilute into Assay Buffer.
-
In a 384-well plate, add 2 µL of diluted Inhibitor 27 or DMSO vehicle control.
-
Add 4 µL of KRAS G12C protein (final concentration 20 nM) to each well and incubate for 60 minutes at room temperature to allow for covalent binding.
-
Initiate the exchange reaction by adding 4 µL of a mix containing SOS1 (final concentration 50 nM) and BODIPY-FL-GTP (final concentration 100 nM).
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction and detect the signal by adding 4 µL of Tb-conjugated anti-His antibody (final concentration 1 nM).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 665 nm for Terbium and 520 nm for BODIPY-FL).
-
Calculate the TR-FRET ratio (520 nm / 665 nm) and plot the data against inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay quantifies the anti-proliferative effect of Inhibitor 27 on KRAS G12C mutant cancer cell lines by measuring ATP levels as an indicator of metabolically active cells.[8][16]
Materials:
-
KRAS G12C mutant (e.g., NCI-H358) and KRAS wild-type cell lines
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
Inhibitor 27 (serial dilutions in DMSO)
-
96-well, flat-bottom, white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-6,000 cells per well in 100 µL of complete growth medium.[16]
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare 2x serial dilutions of Inhibitor 27 in growth medium.
-
Remove the old medium from the plate and add 100 µL of the medium containing the diluted inhibitor or DMSO vehicle control to the respective wells.
-
Incubate the plate for 96 hours at 37°C, 5% CO₂.[16]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to DMSO-treated controls and plot the results to calculate the IC₅₀ value.
Protocol 3: Western Blotting for Downstream Signaling Analysis
This protocol is used to assess the phosphorylation status of key downstream effectors like ERK and AKT to confirm that Inhibitor 27 is blocking the intended signaling pathways.[16]
Materials:
-
KRAS G12C mutant cell lines
-
Inhibitor 27
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer system
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of Inhibitor 27 (e.g., 1 µM) or DMSO for various time points (e.g., 2, 6, 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse them directly in the plate with 150 µL of ice-cold Lysis Buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to the total protein and loading control.
Conclusion
The protocols and framework detailed in these application notes provide a robust methodology for characterizing the biochemical and cellular activity of Inhibitor 27. By systematically evaluating its potency, selectivity, and effects on downstream signaling, researchers can gain a comprehensive understanding of its potential as a therapeutic agent targeting KRAS G12C-driven cancers. Furthermore, investigating adaptive resistance mechanisms is crucial for devising effective combination strategies to improve clinical outcomes.[5][12][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 3. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Lentiviral Transduction and Stable Expression of KRAS G12C in Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the stable expression of the KRAS G12C mutation in mammalian cells using lentiviral transduction. This platform is essential for studying the efficacy and mechanism of action of KRAS G12C inhibitors, such as the hypothetical "Inhibitor 27."
The KRAS G12C mutation is a key driver in several cancers, and the development of stable cell lines expressing this oncoprotein is a critical step in the drug discovery pipeline.[1][2] Lentiviral vectors are a robust tool for this purpose, as they can efficiently transduce a wide variety of cell types, including those that are difficult to transfect, and integrate the gene of interest into the host genome for long-term, stable expression.[3][4]
KRAS G12C Signaling Pathway
The KRAS protein is a GTPase that functions as a molecular switch in intracellular signaling pathways.[5] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.[6] This results in the persistent stimulation of downstream pro-proliferative and survival pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[6][7][8] Understanding this pathway is crucial for designing and evaluating targeted inhibitors.
Experimental Protocols
This section details the necessary protocols for generating and characterizing a stable cell line expressing KRAS G12C.
Experimental Workflow
The overall workflow involves the production of lentiviral particles, transduction of the target cells, selection of stably transduced cells, and subsequent characterization and use in inhibitor studies.
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the production of lentiviral particles carrying the KRAS G12C gene. Third-generation lentiviral systems are recommended for enhanced safety.[3]
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid encoding KRAS G12C (e.g., pLenti-CMV-KRAS_G12C-Puro)
-
Packaging plasmids (e.g., pMD2.G and psPAX2)
-
Transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Day 1: Seed HEK293T Cells: Plate 2-3 million HEK293T cells in a 10 cm dish. Cells should be 70-80% confluent at the time of transfection.[3]
-
Day 2: Transfection:
-
In a sterile tube, mix the transfer plasmid (containing KRAS G12C) and packaging plasmids.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20 minutes.[3]
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Change Media: After 12-16 hours, replace the transfection medium with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Harvest Virus:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
Add fresh media to the cells and collect the supernatant again at 72 hours post-transfection. Pool the harvests.
-
The viral supernatant can be used immediately or stored at -80°C.
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol details the infection of the target cancer cell line (e.g., A549, HCT116) with the produced lentivirus.
Materials:
-
Target cells (e.g., A549 lung carcinoma cells)
-
Lentiviral supernatant
-
Polybrene (8 mg/mL stock)
-
Complete growth medium
Procedure:
-
Day 1: Seed Target Cells: Plate target cells in a 6-well plate to be 40-50% confluent on the day of transduction.[3]
-
Day 2: Transduction:
-
Thaw the lentiviral supernatant on ice.
-
Prepare the transduction medium by adding Polybrene to the complete growth medium to a final concentration of 8 µg/mL.[3][9]
-
Remove the existing medium from the target cells and add the transduction medium containing the desired amount of lentivirus. The multiplicity of infection (MOI) should be optimized for each cell line.[10]
-
Incubate the cells for 18-24 hours.
-
-
Day 3: Change Media: Replace the virus-containing medium with fresh complete growth medium.
Protocol 3: Selection and Expansion of Stable Cell Lines
This protocol describes the selection of cells that have successfully integrated the lentiviral construct.
Materials:
-
Transduced cells
-
Selection antibiotic (e.g., Puromycin)
-
Complete growth medium
Procedure:
-
Determine Antibiotic Concentration: Prior to selection, perform a kill curve to determine the minimum concentration of the selection antibiotic that kills all non-transduced cells within 3-5 days.[10]
-
Day 1 (48h post-transduction): Begin Selection: Add the predetermined concentration of the selection antibiotic to the transduced cells.
-
Ongoing Selection: Replace the medium with fresh antibiotic-containing medium every 2-3 days.
-
Colony Formation: Continue selection for 1-2 weeks until discrete antibiotic-resistant colonies are visible.
-
Expansion: Isolate and expand individual colonies to generate clonal stable cell lines. Alternatively, a stable polyclonal population can be established by pooling the resistant cells.
Protocol 4: Validation of KRAS G12C Expression
Confirm the expression of the KRAS G12C oncoprotein in the stable cell line.
Methods:
-
Western Blot: Use an antibody specific to KRAS to confirm the expression of the protein at the correct molecular weight.
-
qRT-PCR: Quantify the mRNA expression level of the KRAS G12C transcript.
-
Functional Assays: Assess the activation of downstream signaling pathways (e.g., phosphorylation of ERK and AKT) to confirm the functionality of the expressed oncoprotein.
Data Presentation
The following tables provide a template for summarizing the quantitative data generated during the establishment and use of the KRAS G12C stable cell line for inhibitor studies.
Table 1: Lentiviral Transduction Efficiency
| Target Cell Line | Multiplicity of Infection (MOI) | Transduction Efficiency (%) | Selection Antibiotic Conc. (µg/mL) |
| A549 | 1 | >50%[11] | User Defined |
| HCT116 | User Defined | User Defined | User Defined |
| Other | User Defined | User Defined | User Defined |
Table 2: Characterization of KRAS G12C Stable Cell Line
| Cell Line | KRAS G12C mRNA Fold Change (vs. WT) | p-ERK/Total ERK Fold Change (vs. WT) | p-AKT/Total AKT Fold Change (vs. WT) |
| A549-KRAS_G12C | User Defined | User Defined | User Defined |
| HCT116-KRAS_G12C | User Defined | User Defined | User Defined |
Table 3: Efficacy of Inhibitor 27 in KRAS G12C Stable Cell Lines
| Cell Line | Inhibitor 27 IC50 (nM) | Effect on p-ERK (IC50, nM) | Effect on p-AKT (IC50, nM) |
| A549-KRAS_G12C | User Defined | User Defined | User Defined |
| HCT116-KRAS_G12C | User Defined | User Defined | User Defined |
These protocols and templates provide a robust framework for researchers to generate and utilize KRAS G12C stable cell lines for the preclinical evaluation of novel targeted therapies.
References
- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 2. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Expression by Lentiviral Transduction of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human KRAS G12C Mutant Lentivirus, Full-length Gene in Lentivector, Pre-packaged Lentiviral Particles [gnpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 10. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 11. Comparative analysis of the transduction efficiency of five adeno associated virus serotypes and VSV-G pseudotype lentiviral vector in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-immunoprecipitation Assays with KRAS G12C Inhibitor Treatment
A Note on "KRAS G12C inhibitor 27": Publicly available scientific literature and databases do not contain specific information on a compound designated as "this compound." The following application notes and protocols are based on established methodologies and principles for well-characterized KRAS G12C inhibitors, such as sotorasib and adagrasib. These protocols can be adapted for novel inhibitors targeting the same mutant protein.
Application Notes
Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions in their native cellular context. When investigating the effects of a KRAS G12C inhibitor, Co-IP can be employed to:
-
Identify binding partners of KRAS G12C: Determine which proteins associate with the mutant KRAS protein in the presence and absence of the inhibitor. This can reveal novel effectors or regulators.
-
Elucidate the mechanism of action: Confirm that the inhibitor disrupts the interaction between KRAS G12C and its downstream effectors (e.g., RAF kinases, PI3K).
-
Investigate mechanisms of resistance: In inhibitor-resistant cells, Co-IP can identify alternative binding partners or the reactivation of signaling complexes that bypass the inhibitor's effect.[1][2]
The KRAS G12C mutation locks the protein in a constitutively active, GTP-bound state, leading to the activation of downstream signaling pathways, primarily the MAPK and PI3K pathways.[3] KRAS G12C inhibitors covalently bind to the mutant cysteine residue, trapping KRAS in an inactive, GDP-bound conformation and preventing its interaction with downstream effectors.[4][5]
Experimental Protocols
A typical Co-IP workflow involves cell lysis, incubation with a specific antibody to pull down the protein of interest (the "bait"), and subsequent analysis of the co-precipitated proteins (the "prey").[6][7]
Cell Culture and Treatment
-
Seed human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentration of the KRAS G12C inhibitor or vehicle control (e.g., DMSO) for the specified duration (e.g., 2, 6, 24 hours).
Cell Lysis
Proper cell lysis is critical to preserve protein-protein interactions. A non-denaturing lysis buffer should be used.[6][8]
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold Co-IP lysis buffer to the cells.
-
Co-IP Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40 or Triton X-100
-
Protease and phosphatase inhibitor cocktails (add fresh before use)
-
-
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Pre-clearing the Lysate (Optional but Recommended)
This step helps to reduce non-specific binding of proteins to the beads.[9]
-
To 1 mg of protein lysate, add 20 µL of Protein A/G agarose or magnetic beads.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and discard the beads.
Immunoprecipitation
-
To the pre-cleared lysate, add the primary antibody specific for the "bait" protein (e.g., anti-KRAS G12C specific antibody or a pan-RAS antibody). The optimal antibody concentration should be determined empirically.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add 30 µL of Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for an additional 1-2 hours at 4°C.
Washing
Washing steps are crucial to remove non-specifically bound proteins.[9]
-
Collect the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Co-IP lysis buffer (or a wash buffer with a lower detergent concentration). After each wash, pellet the beads and discard the supernatant.
Elution
-
After the final wash, remove all residual buffer.
-
Elute the protein complexes from the beads by adding 30-50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
Analysis by Western Blot
The eluted protein complexes are then analyzed by western blotting.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the "bait" protein (to confirm successful immunoprecipitation) and the expected "prey" proteins overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Quantitative data from western blot analysis can be summarized in tables for easy comparison. Densitometry analysis of the protein bands should be performed to quantify the changes in protein-protein interactions following inhibitor treatment.
Table 1: Effect of KRAS G12C Inhibitor on the Interaction of KRAS G12C with RAF1
| Treatment | Input KRAS G12C (Relative Density) | IP: KRAS G12C (Relative Density) | Co-IP: RAF1 (Relative Density) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| KRAS G12C Inhibitor (1 µM) | 0.98 | 0.95 | 0.25 |
Table 2: Interaction Profile of KRAS G12C with Key Signaling Proteins
| Interacting Protein | Function | Interaction with KRAS G12C (Vehicle) | Interaction with KRAS G12C (Inhibitor) |
| RAF1 | MAPK pathway activator | +++ | + |
| PIK3CA | PI3K pathway activator | ++ | + |
| SOS1 | Guanine nucleotide exchange factor | ++ | ++ |
Visualizations
KRAS G12C Signaling Pathway
Caption: KRAS G12C signaling pathway and inhibitor action.
Co-immunoprecipitation Experimental Workflow
Caption: General workflow for co-immunoprecipitation.
Logical Relationship of Inhibitor Action
Caption: Inhibitor-induced state of KRAS G12C.
References
- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 9. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with KRAS G12C Inhibitor 27
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively work with the KRAS G12C inhibitor 27 in vitro, with a focus on overcoming potential solubility issues.
Troubleshooting Guide
This guide addresses specific problems that may arise during in vitro experiments due to the limited aqueous solubility of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed in cell culture media upon addition of the inhibitor. | The final concentration of the organic solvent (e.g., DMSO) is too high, or the inhibitor's solubility limit in the aqueous media has been exceeded. | - Ensure the final concentration of DMSO or other organic solvent in the cell culture media is kept low, typically ≤0.5%. - Prepare intermediate dilutions of the inhibitor in a serum-free medium before adding to the final culture medium containing serum. - Consider using a formulation aid, such as a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68, in the final dilution step. Always test the effect of the vehicle on the cells as a control. |
| Inconsistent or lower-than-expected potency (IC50) in cell-based assays. | The inhibitor may not be fully dissolved in the assay medium, leading to a lower effective concentration. | - Visually inspect the wells for any signs of precipitation after adding the inhibitor. - Prepare fresh dilutions of the inhibitor for each experiment. - Sonication of the stock solution before making dilutions may help ensure it is fully dissolved. - Consider pre-incubating the inhibitor in serum-free media before adding it to cells, as serum proteins can sometimes bind to and sequester hydrophobic compounds. |
| Compound precipitation is observed when preparing working solutions in aqueous buffers. | The inhibitor has poor solubility in the chosen aqueous buffer. | - If the experimental design allows, consider adjusting the pH of the buffer, as the solubility of some compounds can be pH-dependent. - The use of co-solvents such as ethanol, in addition to DMSO, may be necessary for certain buffer systems. However, the final concentration of all organic solvents should be minimized and tested for effects on the assay. - For biochemical assays, the inclusion of detergents like CHAPS or Triton™ X-100 in the buffer may be required to maintain solubility. |
| Difficulty in achieving the desired high concentration for stock solutions. | The inhibitor has limited solubility in the chosen solvent. | - While DMSO is a common solvent, other options like DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone) could be tested for higher solubility. Always verify the compatibility of the solvent with your experimental system. - Gentle warming (e.g., to 37°C) and vortexing or sonication can aid in dissolving the compound. Allow the solution to return to room temperature before use. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is DMSO, with a reported solubility of 10 mM[1]. Stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q2: How can I determine the kinetic solubility of this compound in my specific assay buffer?
A2: Kinetic solubility can be assessed by preparing a high-concentration stock solution in an organic solvent like DMSO and then serially diluting it into your aqueous assay buffer[2][3]. The concentration at which precipitation is first observed (e.g., by visual inspection, light scattering, or nephelometry) is the kinetic solubility limit[2].
Q3: What are some general strategies to enhance the solubility of poorly soluble inhibitors in vitro?
A3: Several strategies can be employed to improve the solubility of hydrophobic compounds for in vitro studies:
-
Co-solvents: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and water can increase solubility[4].
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility[4].
-
Surfactants/Detergents: The use of non-ionic surfactants can help to form micelles that encapsulate and solubilize hydrophobic molecules[5].
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility[5].
-
Formulation Technologies: For more advanced applications, techniques like solid dispersions or lipid-based formulations can be considered[6][7].
Q4: Should I be concerned about the effects of the solvent (vehicle) on my experimental results?
A4: Yes, it is crucial to include a vehicle control in all experiments. The solvent (e.g., DMSO) can have biological effects on its own, especially at higher concentrations. The vehicle control should contain the same final concentration of the solvent as the highest concentration of the inhibitor tested.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
To aid dissolution, gently vortex the vial and/or sonicate in a water bath for 5-10 minutes. Visually inspect to ensure the solution is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C.
-
-
Working Solution Preparation for Cell-Based Assays:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution of the inhibitor in serum-free cell culture medium. For example, to achieve a final concentration of 10 µM in the assay, you could prepare a 100 µM intermediate solution (a 1:100 dilution of the 10 mM stock).
-
Add the appropriate volume of the intermediate dilution to your cell culture plates containing media with serum to reach the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Protocol 2: General Cell Viability Assay (e.g., using a tetrazolium-based reagent)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound working solutions in cell culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the inhibitory action of inhibitor 27.
Caption: Recommended workflow for preparing this compound for in vitro assays.
References
- 1. immunomart.com [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
- 8. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
Optimizing dosage and administration of KRAS G12C inhibitor 27 in mice
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the dosage and administration of KRAS G12C inhibitor 27 in murine models.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
| Question | Possible Causes | Recommended Solutions |
| Why am I observing limited or no anti-tumor efficacy? | 1. Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations in the tumor tissue. 2. Inadequate Dosing Frequency: The inhibitor might have a short half-life, requiring more frequent administration to maintain target inhibition.[1] 3. Drug Resistance: The tumor model may have intrinsic or acquired resistance mechanisms. This can involve reactivation of the MAPK pathway or activation of bypass signaling pathways like PI3K/AKT/mTOR.[2][3][4] 4. Poor Bioavailability: The formulation or administration route may result in poor absorption of the compound.[1] 5. Incorrect Mouse Model: The selected cell line or mouse model may not be sensitive to KRAS G12C inhibition. | 1. Dose-Response Study: Conduct a dose-escalation study to determine the optimal dose that provides maximal efficacy with acceptable toxicity. Doses for similar inhibitors have ranged from 5 mg/kg to 100 mg/kg daily.[3][5] 2. Pharmacokinetic (PK) Analysis: Perform a PK study to determine the inhibitor's half-life and inform the dosing schedule. 3. Mechanism of Resistance Analysis: Analyze resistant tumors for reactivation of ERK signaling or activation of bypass pathways. Consider combination therapies with inhibitors of SHP2, mTOR, or RTKs to overcome resistance.[3][4] 4. Formulation Optimization: Ensure the inhibitor is properly formulated for the chosen administration route (e.g., oral gavage). A common formulation is a solution in 10% Captisol, 50 mM citrate buffer, pH 5.0.[3] 5. Model Validation: Confirm the KRAS G12C mutation status of your cell line and its dependency on KRAS signaling. |
| What is causing the observed toxicity or weight loss in the mice? | 1. Dose is too high: The administered dose may exceed the maximum tolerated dose (MTD). 2. Off-target effects: The inhibitor may have off-target activities causing toxicity. 3. Vehicle-related toxicity: The vehicle used for formulation may be causing adverse effects. 4. Administration stress: The method of administration (e.g., oral gavage) can cause stress and weight loss.[6] | 1. MTD Study: Perform a Maximum Tolerated Dose study to identify the highest dose that can be administered without significant toxicity. 2. Dose Reduction: Reduce the dose or dosing frequency. 3. Vehicle Control: Ensure a vehicle-only control group is included to assess vehicle-related toxicity. 4. Refine Administration Technique: Ensure proper training in administration techniques to minimize stress. Consider alternative, less stressful methods like Micropipette-Guided Drug Administration (MDA).[6] |
| Why are my pharmacodynamic (PD) marker results inconsistent? | 1. Inconsistent Timing of Sample Collection: The timing of tumor and plasma collection post-dose is critical for assessing target engagement and pathway modulation. 2. Suboptimal Tissue Processing: Improper handling and processing of tissue samples can lead to degradation of signaling proteins. 3. Assay Variability: Technical variability in assays such as Western blotting, immunohistochemistry (IHC), or mass spectrometry can lead to inconsistent results. | 1. Standardize Collection Times: Collect samples at consistent time points after the final dose (e.g., 6 or 24 hours) to assess target inhibition.[1][5] 2. Optimize Tissue Handling: Flash-freeze tumor samples immediately after collection and use appropriate lysis buffers with phosphatase and protease inhibitors. 3. Assay Controls and replicates: Include appropriate positive and negative controls and use multiple biological replicates for each experimental group. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about using this compound in mouse models.
1. How do I determine the starting dose for my in vivo efficacy study?
It is recommended to first conduct a Maximum Tolerated Dose (MTD) study. This will help you identify a dose that is both safe and likely to be effective. Based on preclinical studies with similar KRAS G12C inhibitors like MRTX849 and sotorasib, daily oral doses ranging from 10 mg/kg to 100 mg/kg have been shown to be effective and well-tolerated in mouse xenograft models.[3][5][7]
2. What is the recommended route of administration for inhibitor 27?
Oral gavage is a common and effective route for administering KRAS G12C inhibitors in mice.[3] Ensure that the inhibitor is properly formulated to ensure solubility and stability.
3. Which mouse models are suitable for testing this compound?
Both cell line-derived xenograft (CDX) models and patient-derived xenograft (PDX) models with a confirmed KRAS G12C mutation are suitable.[3] Genetically engineered mouse models (GEMMs) with Kras G12C mutations can also be used for a more translationally relevant assessment.[8][9] It is important to use immune-competent models if you plan to investigate the interplay with the immune system.[10][11]
4. How can I monitor target engagement and pharmacodynamic effects in vivo?
You can assess target engagement by measuring the covalent modification of KRAS G12C in tumor lysates using mass spectrometry.[3] Pharmacodynamic effects can be monitored by measuring the phosphorylation levels of downstream signaling proteins such as ERK (pERK) and S6 (pS6) in tumor tissue via immunohistochemistry (IHC) or Western blot.[5][12] A reduction in pERK and pS6 levels indicates successful inhibition of the KRAS pathway.
5. What are the key parameters to measure in an efficacy study?
The primary endpoint is typically tumor growth inhibition (TGI).[9] This is assessed by regularly measuring tumor volume. Mouse body weight should also be monitored as an indicator of toxicity.[9] At the end of the study, tumors can be harvested for pharmacodynamic marker analysis.
6. Should I consider continuous or intermittent dosing?
While daily (continuous) dosing is common, intermittent or pulsatile dosing strategies are being explored to potentially mitigate adaptive resistance.[13][14] However, some studies suggest that a weekly single high-dose regimen may be less effective than daily treatments for tumor control.[13][14] The optimal dosing strategy may depend on the specific tumor model and can be explored in your studies.
Experimental Protocols
1. Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of inhibitor 27 that can be administered without causing dose-limiting toxicities.
-
Methodology:
-
Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6).
-
Establish multiple dose cohorts (e.g., 10, 30, 100, 300 mg/kg) and a vehicle control group, with 3-5 mice per group.
-
Administer inhibitor 27 daily via oral gavage for 7-14 days.
-
Monitor mice daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Define the MTD as the highest dose that does not cause more than 15-20% body weight loss or other severe signs of toxicity.
-
2. In Vivo Anti-Tumor Efficacy Study
-
Objective: To evaluate the anti-tumor activity of inhibitor 27 in a KRAS G12C-mutant xenograft model.
-
Methodology:
-
Implant KRAS G12C-mutant cancer cells (e.g., H358 or MIA PaCa-2) subcutaneously into immunodeficient mice (e.g., nude or SCID).
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control and one or more doses of inhibitor 27), with 8-10 mice per group.
-
Administer the inhibitor and vehicle daily via oral gavage.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor mouse body weight 2-3 times per week.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.
-
3. Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
-
Objective: To correlate drug exposure with target inhibition and downstream pathway modulation.
-
Methodology:
-
Use tumor-bearing mice with established tumors.
-
Administer a single dose of inhibitor 27 at different dose levels (e.g., 10, 30, 100 mg/kg).
-
Collect blood samples at multiple time points post-dose (e.g., 1, 4, 8, 24 hours).
-
At the final time point, euthanize the mice and collect tumor tissue.
-
Analyze plasma samples to determine the concentration of inhibitor 27 over time (PK analysis).
-
Process tumor lysates to measure the percentage of KRAS G12C target occupancy (e.g., by mass spectrometry) and the levels of downstream signaling proteins like pERK (PD analysis).[3]
-
Visualizations
Caption: The KRAS signaling pathway and the mechanism of action for inhibitor 27.
Caption: Experimental workflow for in vivo efficacy studies of inhibitor 27.
Caption: Troubleshooting logic for addressing limited in vivo efficacy.
References
- 1. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. eara.eu [eara.eu]
- 7. openworks.mdanderson.org [openworks.mdanderson.org]
- 8. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 11. biorxiv.org [biorxiv.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Off-Target Effects of KRAS G12C Inhibitors
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with KRAS G12C inhibitors. As specific information on "KRAS G12C inhibitor 27" is not publicly available, this document focuses on the well-characterized class of covalent KRAS G12C inhibitors. The principles and methodologies described herein are broadly applicable for investigating and troubleshooting off-target effects and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for covalent KRAS G12C inhibitors?
A1: Covalent KRAS G12C inhibitors are designed to specifically target the cysteine residue that is present due to the G12C mutation in the KRAS protein.[1] These inhibitors bind irreversibly to this cysteine, locking the KRAS protein in its inactive, GDP-bound state.[1][2] This prevents the protein from cycling to its active, GTP-bound form, thereby blocking downstream signaling pathways, such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are responsible for driving cell proliferation and survival.[2][3][4]
Q2: What are the potential sources of off-target effects with KRAS G12C inhibitors?
A2: Off-target effects can arise from several sources. The inhibitor might covalently bind to other proteins in the cell that have a reactive cysteine in a structurally accessible location. Non-covalent binding to other kinases or cellular proteins can also occur. For example, the KRAS G12C inhibitor sotorasib (Lumakras) has been shown to have an off-target interaction with the nuclear receptor PPARγ, which may be linked to side effects like interstitial lung disease (ILD) in preclinical models.[5] Additionally, downstream effects in complex biological systems can be misinterpreted as direct off-target effects.
Q3: Why do KRAS G12C inhibitors show different efficacy in non-small cell lung cancer (NSCLC) versus colorectal cancer (CRC)?
A3: The differential efficacy is largely attributed to differences in feedback signaling pathways. In CRC, inhibition of KRAS G12C often leads to a rapid reactivation of the MAPK pathway, driven by feedback from receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR).[6][7] This feedback reactivation is less pronounced in NSCLC, leading to a better response to monotherapy.[7] Consequently, combination therapies, such as pairing a KRAS G12C inhibitor with an EGFR inhibitor, have shown more promise in CRC.[6][7][8]
Q4: What are the known mechanisms of acquired resistance to KRAS G12C inhibitors?
A4: Acquired resistance can be broadly categorized into on-target and off-target mechanisms.
-
On-target resistance involves new mutations in the KRAS gene itself that either prevent the inhibitor from binding or lock KRAS in its active state.[9][10]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS signaling. This can include mutations or amplifications in other genes within the MAPK pathway (like NRAS, BRAF) or in parallel pathways like PI3K/AKT.[9][10][11] Histological transformation, for example from adenocarcinoma to squamous cell carcinoma, has also been observed.[9][10]
Troubleshooting Guides
Problem 1: Discrepancy in Potency Between Biochemical and Cell-Based Assays
Q: My KRAS G12C inhibitor is highly potent in a biochemical nucleotide exchange assay, but its IC50 is much higher in a cell proliferation assay. What could be the reason?
A: This is a common observation and can be attributed to several factors:
-
Cellular Permeability and Efflux: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Active efflux by transporters like P-glycoprotein can also reduce the intracellular concentration.
-
High Intracellular GTP Levels: The high affinity of KRAS for GTP inside the cell creates a competitive environment that is not replicated in many biochemical assays.[3] The inhibitor must compete with this high concentration of GTP to bind to the GDP-bound state of KRAS G12C.
-
Upstream Signaling and Protein Turnover: In a cellular context, active upstream signaling from RTKs can accelerate the conversion of KRAS G12C-GDP to KRAS G12C-GTP, reducing the available pool of the drug's target.[11] Additionally, the cell may respond to the inhibitor by increasing the synthesis of new KRAS G12C protein.[12]
-
Off-Target Effects Masking On-Target Potency: In some cases, off-target toxicity at higher concentrations can confound the measurement of on-target-driven anti-proliferative effects.
Troubleshooting Workflow:
-
Assess Cellular Target Engagement: Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm that the inhibitor is binding to KRAS G12C inside the cell.[13]
-
Measure Downstream Signaling: Perform a western blot to check for the inhibition of phosphorylated ERK (pERK) and AKT (pAKT) at different concentrations and time points. This will confirm on-target pathway modulation.
-
Evaluate Compound Accumulation: Use mass spectrometry-based approaches to quantify the intracellular concentration of your inhibitor.
-
Co-inhibit Upstream Signaling: Test your inhibitor in combination with an upstream inhibitor (e.g., an EGFR or SHP2 inhibitor) to see if this enhances its potency by increasing the pool of GDP-bound KRAS G12C.[14]
Problem 2: Unexpected Cellular Toxicity in Wild-Type KRAS Cell Lines
Q: My inhibitor is showing toxicity in cell lines that do not have the KRAS G12C mutation. How can I determine if this is due to an off-target effect?
A: Toxicity in wild-type cells is a strong indicator of off-target activity. Here's how to investigate:
-
Kinase Profiling: Perform a broad kinase screen (e.g., at a contract research organization) to identify other kinases that your compound might be inhibiting.
-
Affinity-Based Proteomics: Use chemical proteomics approaches to pull down the cellular targets of your inhibitor in an unbiased manner.
-
Rescue Experiments: If you have a hypothesis about a specific off-target, try to rescue the toxic effect. For example, if you suspect your compound inhibits a specific enzyme, you could add the product of that enzyme to the cell culture medium to see if it restores viability.
-
Structural Analogs: Synthesize a close analog of your inhibitor that is structurally similar but lacks the reactive "warhead" needed for covalent binding to KRAS G12C. If this analog retains toxicity, it suggests a non-covalent, off-target mechanism.
Quantitative Data Summary
Table 1: Comparative Potency of Select KRAS Inhibitors in Biochemical Assays
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| AMG510 (Sotorasib) | KRAS G12C | Nucleotide Exchange | 8.88 | [13][15] |
| KRAS WT | Nucleotide Exchange | >100,000 | [13][15] | |
| KRAS G12D | Nucleotide Exchange | >100,000 | [13][15] | |
| KRAS G12V | Nucleotide Exchange | >100,000 | [13][15] | |
| MRTX1133 | KRAS G12D | Nucleotide Exchange | 0.14 | [13][15] |
| KRAS WT | Nucleotide Exchange | 5.37 | [13][15] | |
| KRAS G12C | Nucleotide Exchange | 4.91 | [13][15] | |
| KRAS G12V | Nucleotide Exchange | 7.64 | [13][15] |
Table 2: Common Treatment-Related Adverse Events (TRAEs) with Adagrasib in NSCLC Patients (KRYSTAL-1 Trial)
| Adverse Event | Any Grade (%) | Grade 3-4 (%) | Reference |
| Diarrhea | 63 | 0.9 | [16] |
| Nausea | 62 | 4 | [16] |
| Vomiting | 47 | 0.9 | [16] |
| Fatigue | 41 | 7 | [16] |
| Increased ALT/AST | 29 | 7 | [16] |
| Increased Lipase | Not specified | 6 | [16] |
This table summarizes common adverse events and may suggest potential organ systems for off-target toxicity evaluation in preclinical models.
Experimental Protocols
Protocol 1: Biochemical Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein.[15][17]
-
Reagents: Recombinant KRAS G12C protein, SOS1 (as the guanine nucleotide exchange factor), fluorescently labeled GDP (e.g., BODIPY-FL-GDP), and GTP.
-
Procedure: a. Pre-incubate KRAS G12C with your inhibitor at various concentrations in an assay buffer. b. Initiate the exchange reaction by adding SOS1 and a molar excess of GTP. c. The displacement of fluorescent GDP by non-fluorescent GTP leads to a decrease in the fluorescence signal (or a change in FRET signal if using a FRET-based assay). d. Read the plate on a suitable plate reader over time.
-
Data Analysis: Plot the rate of nucleotide exchange against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This assay assesses target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[13]
-
Cell Treatment: Treat cultured cells (e.g., NCI-H358, a KRAS G12C mutant cell line) with your inhibitor or a vehicle control for a defined period (e.g., 1 hour).
-
Heating: Harvest the cells and heat the cell lysates or intact cells across a temperature gradient (e.g., 44°C to 68°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured protein.
-
Protein Detection: Analyze the amount of soluble KRAS G12C remaining in the supernatant at each temperature using Western blot or ELISA.
-
Data Analysis: A potent inhibitor will stabilize the KRAS G12C protein, resulting in a shift of the melting curve to higher temperatures.
Protocol 3: Western Blot for Downstream Signaling
This protocol is used to confirm that target engagement leads to the intended biological effect: the inhibition of downstream signaling.
-
Cell Treatment: Plate KRAS G12C mutant cells and starve them of serum overnight to reduce basal pathway activity. Treat the cells with a range of concentrations of your inhibitor for various time points (e.g., 1, 6, 24 hours).
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against pERK1/2 (Thr202/Tyr204), total ERK1/2, pAKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities. A successful on-target inhibitor should show a dose- and time-dependent decrease in the ratio of phosphorylated protein to total protein.
Visualizations
Caption: KRAS G12C signaling pathway and point of intervention.
Caption: Experimental workflow for investigating off-target effects.
Caption: Decision tree for troubleshooting inhibitor resistance.
References
- 1. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. ascopubs.org [ascopubs.org]
- 12. mskcc.org [mskcc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. academic.oup.com [academic.oup.com]
- 17. biorxiv.org [biorxiv.org]
Navigating Acquired Resistance to KRAS G12C Inhibitors: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory investigations of acquired resistance to KRAS G12C inhibitors. The information is curated to assist in experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to KRAS G12C inhibitors like sotorasib and adagrasib?
Acquired resistance to KRAS G12C inhibitors is multifaceted and can be broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations within the KRAS gene itself that prevent the inhibitor from binding effectively. Common on-target mechanisms include:
-
Secondary KRAS mutations: New mutations at different codons of the KRAS gene can emerge. Some mutations may be sensitive to one inhibitor but not another, suggesting potential for sequential therapies.[1][2] For instance, mutations like G13D, R68M, A59S, and A59T that confer high resistance to sotorasib may remain sensitive to adagrasib.[1][3] Conversely, a Q99L mutation shows resistance to adagrasib but sensitivity to sotorasib.[1]
-
KRAS G12C allele amplification: An increase in the number of copies of the KRAS G12C gene can lead to higher levels of the target protein, overwhelming the inhibitor.[4][5]
-
-
Off-target resistance: This involves activation of alternative signaling pathways that bypass the need for KRAS G12C signaling, thereby rendering the inhibitor ineffective. These "bypass tracks" can be activated through various genomic and non-genomic events:
-
Activation of other RAS isoforms: Mutations in other RAS family members, such as NRAS, can reactivate the MAPK pathway.
-
Alterations in upstream receptor tyrosine kinases (RTKs): Amplification or activating mutations in genes like MET and EGFR can drive signaling independently of KRAS G12C.[4][5]
-
Mutations in downstream signaling molecules: Activating mutations in genes like BRAF, MAP2K1 (MEK), and PIK3CA can reactivate the MAPK or PI3K-AKT pathways.[4][5][6]
-
Loss-of-function mutations in tumor suppressor genes: Inactivation of genes like NF1 and PTEN can lead to pathway reactivation.[4][5]
-
Oncogenic fusions: Gene rearrangements involving ALK, RET, BRAF, RAF1, and FGFR3 can create fusion proteins that drive cancer growth.[4][5]
-
Histological transformation: In some cases, lung adenocarcinoma can transform into squamous cell carcinoma, a different cancer subtype that may not be dependent on KRAS G12C signaling.[4][6]
-
Q2: How frequently are different resistance mechanisms observed in patients?
The frequency of acquired resistance mechanisms can vary between cancer types and the specific KRAS G12C inhibitor used. Data from clinical trials provide valuable insights:
-
Adagrasib (KRYSTAL-1 trial): In a study of 38 patients with KRAS G12C-mutant cancers treated with adagrasib, putative resistance mechanisms were identified in 45% of patients.[4][[“]] Of these, 18% had multiple resistance mechanisms.[4][[“]] Acquired KRAS alterations were found in 53% of the patients with identified resistance mechanisms.[4]
-
Sotorasib (CodeBreaK100 trial): In an analysis of plasma samples from the CodeBreaK100 trial, at least one new acquired genomic alteration at the time of progression was detected in 28% of non-small cell lung cancer (NSCLC) patients and 73% of colorectal cancer (CRC) patients.[8] The most common pathway associated with resistance in both NSCLC and CRC was the receptor tyrosine kinase (RTK) pathway.[8] Secondary RAS alterations were more frequent in CRC (16%) compared to NSCLC (3%).[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of KRAS G12C inhibitors and the impact of resistance mutations.
Table 1: In Vitro IC50 Values of Sotorasib and Adagrasib Against Parental and Resistant KRAS G12C Cell Lines.
| Cell Line | Inhibitor | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| H23 | Sotorasib | 3.2[9] | >10 | >3.1 |
| H358 | Sotorasib | 0.027[10] | N/A | N/A |
| SW1573 | Sotorasib | 9.6[9] | N/A | N/A |
| PDXO303 | Sotorasib | 0.03[10] | >10[10] | >333[10] |
| PDXO314 | Sotorasib | 0.11[10] | >10[10] | >90[10] |
| PDXO303AR | Adagrasib | N/A | Significant Resistance[10] | N/A |
| PDXO314AR | Adagrasib | N/A | Significant Resistance[10] | N/A |
Table 2: Frequency of Acquired Resistance Mechanisms in Clinical Trials.
| Resistance Mechanism | Adagrasib (KRYSTAL-1)[4][[“]] | Sotorasib (CodeBreaK100 - NSCLC)[8] | Sotorasib (CodeBreaK100 - CRC)[8] |
| Any Acquired Alteration | 45% (17/38) | 28% (19/67) | 73% (33/45) |
| On-Target (KRAS alterations) | 53% (9/17) of resistant cases | 3% (2/67) | 16% (7/45) |
| Off-Target (Bypass Pathways) | 71% (12/17) of resistant cases | 24% (RTK pathway) | 27% (RTK pathway) |
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for key experiments used to study KRAS G12C inhibitor resistance, along with troubleshooting guides to address common issues.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Include wells with media only for background control.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the KRAS G12C inhibitor in culture medium.
-
Remove the old medium from the wells and add the drug-containing medium.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
| Problem | Possible Cause | Solution |
| High background absorbance | Media components (phenol red, serum) interfering with the assay. | Use serum-free and phenol red-free media during the MTT incubation step. Include a "media only" blank for background subtraction. |
| Low signal or weak color development | Cell density is too low. Incubation time with MTT is too short. | Optimize cell seeding density for your specific cell line. Increase the incubation time with MTT (up to 4 hours). |
| Inconsistent results between replicates | Uneven cell plating. Pipetting errors. Incomplete dissolution of formazan crystals. | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for consistency. Ensure complete dissolution of formazan crystals by thorough mixing. |
| "Smiling" or "edge" effect in the plate | Evaporation from the outer wells. | Fill the outer wells of the plate with sterile PBS or media without cells to maintain humidity. |
Western Blotting for MAPK/AKT Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways by using phospho-specific antibodies.
-
Cell Lysis:
-
Treat cells with the KRAS G12C inhibitor for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
| Problem | Possible Cause | Solution |
| No or weak signal for phosphorylated proteins | Loss of phosphorylation during sample preparation. Insufficient protein loading. Primary antibody not working. | Use phosphatase inhibitors in the lysis buffer and keep samples on ice. Increase the amount of protein loaded. Use a positive control to validate the antibody. |
| High background | Insufficient blocking. Primary or secondary antibody concentration is too high. Insufficient washing. | Increase blocking time or try a different blocking agent. Optimize antibody concentrations. Increase the number and duration of wash steps. |
| Multiple non-specific bands | Primary antibody is not specific. Protein degradation. | Use a more specific monoclonal antibody. Ensure protease inhibitors are included in the lysis buffer. |
| Uneven loading (as seen by loading control) | Inaccurate protein quantification. Pipetting errors during loading. | Re-quantify protein concentrations. Be careful and consistent when loading the gel. |
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions by using an antibody to pull down a specific protein ("bait") and its interacting partners ("prey").
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.
-
-
Pre-clearing (Optional but recommended):
-
Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the bait protein (e.g., anti-KRAS) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by western blotting using antibodies against the bait and expected prey proteins.
-
| Problem | Possible Cause | Solution |
| No prey protein detected | The interaction is weak or transient. The antibody is blocking the interaction site. Lysis buffer is too harsh. | Consider in vivo cross-linking to stabilize the interaction. Use an antibody that binds to a different epitope of the bait protein. Use a milder lysis buffer with lower detergent concentrations. |
| High background of non-specific proteins | Insufficient washing. Antibody is cross-reacting. Non-specific binding to beads. | Increase the number and stringency of washes (e.g., by increasing salt concentration). Use a more specific monoclonal antibody. Pre-clear the lysate with beads before adding the antibody. |
| Bait protein is immunoprecipitated, but no prey | The two proteins do not interact under the experimental conditions. The prey protein is not expressed in the cells. | Verify the interaction using another method (e.g., proximity ligation assay). Check the expression of the prey protein in the input lysate. |
| Heavy and light chains of the IP antibody obscure the prey protein band | The prey protein has a similar molecular weight to the antibody chains. | Use a secondary antibody that specifically recognizes the native primary antibody (e.g., TrueBlot). Covalently cross-link the primary antibody to the beads. |
Visualizing Resistance Mechanisms and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to KRAS G12C inhibitor resistance.
Caption: Signaling pathways downstream of KRAS G12C and mechanisms of acquired resistance.
Caption: A typical experimental workflow for co-immunoprecipitation.
References
- 1. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sotorasib, Adagrasib and Genetic Mutations - LKT Labs [lktlabs.com]
- 3. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 5. Acquired Resistance to KRASG12C Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
Technical Support Center: Enhancing the Bioavailability of KRAS G12C Inhibitor 27
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of the KRAS G12C inhibitor, compound 27.
Frequently Asked Questions (FAQs)
Q1: What is KRAS G12C inhibitor 27 and what were the primary challenges observed during its preclinical development?
A1: this compound is a pyrazole-containing small molecule developed during the optimization of a series of covalent inhibitors targeting the KRAS G12C mutation. A primary challenge encountered with early lead compounds in this series was poor oral bioavailability and high clearance, rendering them unsuitable for in vivo applications.[1] While compound 27 was synthesized to address issues of rotational barriers in the molecule's structure, it exhibited moderate losses in biochemical and cellular potency compared to other analogs.[1]
Q2: What were the key structural modifications that led to the development of compound 27 and its analogs?
A2: The development of compound 27 was part of a structure-based design approach to optimize a lead series of KRAS G12C inhibitors. The core strategy involved modifying a quinazoline scaffold. Specifically, compound 27 was created by contracting a pendant six-membered ring to a five-membered pyrazole ring.[1] This modification was intended to reduce the rotational barrier of the biaryl bond, a key factor influencing the molecule's interaction with the target protein.[1]
Q3: What are the downstream effects of KRAS G12C inhibition?
A3: Inhibition of KRAS G12C is designed to lock the protein in its inactive, GDP-bound state. This prevents the activation of downstream signaling pathways that drive cell proliferation and survival, primarily the MAPK pathway (RAF/MEK/ERK) and the PI3K/AKT/mTOR pathway. Successful inhibition leads to a reduction in the phosphorylation of key downstream effectors like ERK.
Troubleshooting Guide
Issue: Low Oral Bioavailability in Animal Models
Possible Cause 1: Poor Aqueous Solubility. Early analogs in the series leading to compound 27 demonstrated poor aqueous solubility, which is a common reason for low oral bioavailability.[1]
-
Troubleshooting Steps:
-
Formulation Strategies: Experiment with different formulation vehicles to improve solubility. This can include using co-solvents, surfactants, or creating amorphous solid dispersions.
-
Structural Modifications: Introduce polar functional groups to the molecular structure to enhance aqueous solubility. However, care must be taken to not negatively impact the compound's permeability or target engagement.
-
Possible Cause 2: High First-Pass Metabolism. High clearance observed in early lead compounds suggests extensive first-pass metabolism in the liver.[1]
-
Troubleshooting Steps:
-
Metabolic Stability Assays: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the relevant species (e.g., mouse, rat) to identify major metabolic hotspots on the molecule.
-
Structural Shielding: Modify the identified metabolic hotspots through chemical alterations (e.g., fluorination, deuteration) to block or slow down metabolic reactions.
-
Possible Cause 3: Efflux by Transporters. Active transport out of intestinal cells by efflux pumps like P-glycoprotein (P-gp) can limit absorption.
-
Troubleshooting Steps:
-
In Vitro Transporter Assays: Utilize cell-based assays (e.g., Caco-2 permeability assays) to determine if the compound is a substrate for common efflux transporters.
-
Co-administration with Inhibitors: In preclinical models, co-administer the compound with known inhibitors of specific transporters to confirm their role in limiting bioavailability. This is a research tool and not a clinical strategy.
-
Data Presentation
Table 1: Biochemical and Cellular Potency of Selected KRAS G12C Inhibitors in the Quinazoline Series
| Compound | Modification | Biochemical IC50 (µM) | Cellular p-ERK IC50 (µM) |
| Lead Compound | Quinazoline core | - | - |
| 11 | Indazole substituent | Data not specified | Enhanced activity |
| 27 | Pyrazole substituent | Moderate loss | Moderate loss |
| 28 | Thiazole substituent | Activity restored | Activity restored |
Data adapted from the discovery of sotorasib (AMG 510)[1]. Specific quantitative values for all compounds were not consistently provided in the source.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Objective: To determine the rate of metabolic degradation of a test compound by liver enzymes.
-
Materials:
-
Test compound (e.g., this compound)
-
Pooled liver microsomes (from the species of interest)
-
NADPH regenerating system (cofactor for metabolic enzymes)
-
Phosphate buffer (pH 7.4)
-
Control compounds (high and low clearance)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubate the test compound (at a final concentration of ~1 µM) with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the compound.
-
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action for inhibitor 27.
Caption: Experimental workflow for assessing the oral bioavailability of a compound.
References
Technical Support Center: Cell Line Contamination in KRAS G12C Inhibitor Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with KRAS G12C inhibitors who may be encountering issues related to cell line contamination.
Troubleshooting Guides
This section provides solutions to common problems encountered during KRAS G12C inhibitor experiments that may be linked to cell line contamination.
Issue 1: Inconsistent or Non-Reproducible IC50 Values for KRAS G12C Inhibitors
Question: We are observing significant variability in the IC50 values of our KRAS G12C inhibitor in the same cell line across different experimental batches. What could be the cause?
Answer:
Inconsistent IC50 values are a frequent indicator of underlying cell culture problems, most notably cell line contamination. Two primary types of contamination can cause this issue:
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Cross-Contamination with a KRAS Wild-Type or Different KRAS Mutant Cell Line: If your KRAS G12C mutant cell line is contaminated with cells that do not harbor the G12C mutation, the overall population will appear more resistant to the inhibitor. The degree of resistance will depend on the percentage of contaminating cells.
-
Mycoplasma Contamination: Mycoplasma are small bacteria that can significantly alter cellular metabolism, signaling pathways, and drug sensitivity.[1][2] Mycoplasma infection can lead to either increased or decreased sensitivity to anticancer drugs, contributing to experimental variability.[3]
Troubleshooting Steps:
-
Immediate Quarantine: Isolate the problematic cell line to prevent further contamination of other cultures in the laboratory.
-
Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.[4][5][6] Compare the resulting STR profile to a reference profile from a reputable cell bank (e.g., ATCC) or the original source.[7]
-
Mycoplasma Testing: Use a reliable method to test for mycoplasma contamination. PCR-based assays are rapid and sensitive, while culture-based methods are considered the gold standard but are more time-consuming.[2]
-
Review Cell Culture Practices: Ensure strict adherence to aseptic techniques, including using separate media and reagents for each cell line, working with only one cell line at a time in the biosafety cabinet, and regularly cleaning the incubator and biosafety cabinet.[8]
-
Start with a Fresh Stock: If contamination is confirmed, discard the contaminated cell line and start a new culture from a frozen stock that has been authenticated and tested for mycoplasma.
Issue 2: Reduced or Absent Inhibition of Downstream KRAS Signaling (e.g., pERK, pAKT) Upon Inhibitor Treatment
Question: Our western blot results show minimal or no decrease in phosphorylated ERK (pERK) levels after treating our KRAS G12C mutant cell line with a specific inhibitor. What could be the problem?
Answer:
Failure to observe the expected inhibition of downstream signaling pathways like MAPK (indicated by pERK) and PI3K/AKT (indicated by pAKT) is a strong indicator of an issue with the experimental system.[9][10][11][12]
Potential Causes and Solutions:
-
Cell Line Misidentification: The cell line you are using may not actually harbor the KRAS G12C mutation. It could be a completely different cell line that is resistant to the inhibitor.
-
Cross-Contamination: The culture may be contaminated with cells that have a different KRAS mutation or are KRAS wild-type. These contaminating cells will not respond to the G12C-specific inhibitor, and their continued signaling can mask the inhibitory effect on the target cells.
-
Solution: Perform STR profiling to detect mixed cell populations.[7]
-
-
Mycoplasma Contamination: Mycoplasma can activate various signaling pathways, including NF-κB and potentially MAPK, which could counteract the inhibitory effect of the KRAS G12C inhibitor.[13]
-
Solution: Test for and eliminate mycoplasma contamination.[2]
-
-
Acquired Resistance: While less likely in early-passage cultures, prolonged exposure to the inhibitor can lead to the selection of resistant clones with secondary mutations or activation of bypass signaling pathways.[10][14][15][16]
-
Solution: If the cells have been in culture for an extended period with the inhibitor, consider this possibility. Start with a fresh, early-passage culture to confirm the initial sensitivity.
-
Frequently Asked Questions (FAQs)
Q1: What is cell line cross-contamination and why is it a problem for KRAS G12C inhibitor experiments?
A1: Cell line cross-contamination is the unintentional mixing of one cell line with another. This is a significant problem in targeted therapy research, such as with KRAS G12C inhibitors, because these drugs are designed to be highly specific for a particular molecular target (the KRAS G12C mutant protein). If your target cell line is contaminated with cells that lack this mutation, your experimental results will be skewed. For instance, a contaminating KRAS wild-type cell line will be inherently resistant to a G12C-specific inhibitor, leading to an overestimation of the IC50 value and a misinterpretation of the drug's efficacy.[8][17][18]
Q2: How does mycoplasma contamination affect experiments with KRAS G12C inhibitors?
A2: Mycoplasma are a common and often undetected contaminant in cell cultures.[2] They can significantly impact your experiments by:
-
Altering Cellular Metabolism: Mycoplasma can deplete essential nutrients from the culture medium and secrete their own metabolic byproducts, which can affect cell growth and viability.[1][19]
-
Modulating Signaling Pathways: Mycoplasma infections can activate cellular signaling pathways, such as NF-κB, which can promote cell survival and potentially interfere with the apoptotic effects of the KRAS G12C inhibitor.[13]
-
Changing Drug Sensitivity: The metabolic and signaling alterations caused by mycoplasma can change the sensitivity of the host cells to various drugs, leading to inconsistent and unreliable results.[3]
Q3: How often should I test my cell lines for identity and mycoplasma contamination?
A3: It is recommended to test your cell lines at the following time points:
-
Upon receipt: Test any new cell line from another lab or a commercial source immediately upon arrival.
-
Before freezing: Authenticate and test for mycoplasma before creating a new frozen stock.
-
During routine culture: Periodically test cells that are in continuous culture, especially before starting a critical experiment.
-
If results are unexpected: If you observe any changes in cell morphology, growth rate, or experimental outcomes, re-authenticate and test for mycoplasma.
Q4: What is STR profiling and how does it work?
A4: Short Tandem Repeat (STR) profiling is the gold standard for human cell line authentication.[4][5][6] It is a DNA-based method that analyzes specific, highly variable regions of the genome called short tandem repeats. Each human cell line has a unique STR profile, which can be used as a genetic fingerprint to confirm its identity and detect cross-contamination with other human cell lines.[7]
Q5: What are the best practices to prevent cell line contamination?
A5: Adhering to strict aseptic techniques is crucial for preventing cell line contamination. Key practices include:
-
Work with one cell line at a time in the biosafety cabinet.
-
Use separate, clearly labeled media and reagents for each cell line.
-
Never share pipettes or other equipment between different cell lines.
-
Regularly clean and decontaminate the biosafety cabinet, incubator, and other equipment.
-
Wear appropriate personal protective equipment (PPE).
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Obtain cell lines from reputable cell banks whenever possible.[4]
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Maintain a detailed record of your cell lines, including their source, passage number, and authentication/mycoplasma testing results.
Data Presentation
Table 1: Hypothetical Impact of KRAS WT Cell Line Contamination on Sotorasib IC50 in a KRAS G12C Mutant Cell Line (e.g., NCI-H358)
| Percentage of Contaminating KRAS WT Cells | Apparent IC50 of Sotorasib (nM) | Fold Change in IC50 | Interpretation of Results |
| 0% | 10 | 1.0 | Expected high sensitivity |
| 10% | 25 | 2.5 | Slight decrease in sensitivity |
| 25% | 75 | 7.5 | Moderate resistance observed |
| 50% | 300 | 30.0 | Significant resistance observed |
| 75% | >1000 | >100.0 | Cell line appears highly resistant |
This table presents hypothetical data to illustrate the potential impact of contamination. Actual results may vary.
Table 2: Hypothetical Impact of Mycoplasma Contamination on Adagrasib IC50 in a KRAS G12C Mutant Cell Line (e.g., MIA PaCa-2)
| Mycoplasma Contamination Status | Apparent IC50 of Adagrasib (nM) | Fold Change in IC50 | Potential Explanation |
| Negative | 15 | 1.0 | Baseline sensitivity |
| Positive (Low Level) | 45 | 3.0 | Mycoplasma-induced metabolic changes and activation of pro-survival pathways may confer resistance.[1][13] |
| Positive (High Level) | 120 | 8.0 | Increased metabolic burden and signaling interference lead to greater resistance. |
This table presents hypothetical data to illustrate the potential impact of contamination. Actual results may vary.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the KRAS G12C inhibitor in culture medium. Remove the old medium from the cells and add the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for pERK and Total ERK
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with the KRAS G12C inhibitor at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To determine the total ERK levels, the membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody specific for total ERK.
Visualizations
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Cell Line Authentication using STR Profiling.
References
- 1. Metabolomics reveals mycoplasma contamination interferes with the metabolism of PANC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Mycoplasma Infection Mediates Sensitivity of Multidrug-Resistant Cell Lines to Tiopronin: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identity Crisis – rigor and reproducibility in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. science.thewire.in [science.thewire.in]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 16. Rapid idiosyncratic mechanisms of clinical resistance to KRAS G12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciencedaily.com [sciencedaily.com]
- 18. Contaminated and misidentified cell lines commonly use in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolomics reveals mycoplasma contamination interferes with the metabolism of PANC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in KRAS G12C Inhibitor Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in KRAS G12C inhibitor proliferation assays.
Troubleshooting Guide
This guide is designed to help you pinpoint and resolve common issues encountered during in vitro proliferation assays with KRAS G12C inhibitors.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| VAR-01 | My IC50 values for the same KRAS G12C inhibitor are highly variable between experiments. | 1. Inconsistent cell seeding density. 2. Cell passage number is too high or inconsistent. 3. Reagent variability (e.g., lot-to-lot differences in serum, inhibitor stability). 4. Assay timing and incubation periods are not standardized. 5. Edge effects in multi-well plates. | 1. Ensure a homogenous single-cell suspension before plating and use a calibrated multichannel pipette. Optimize and standardize the seeding density for your cell line. 2. Use cells within a consistent and low passage number range. 3. Qualify new lots of serum and other critical reagents. Prepare fresh dilutions of the inhibitor from a stable stock solution for each experiment. 4. Strictly adhere to a standardized protocol with consistent incubation times for inhibitor treatment and assay readout. 5. To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
| VAR-02 | The inhibitor shows high potency in short-term assays (e.g., 24h) but loses efficacy in longer-term proliferation assays (e.g., 72h or longer). | 1. Adaptive resistance due to feedback reactivation of signaling pathways (e.g., MAPK or PI3K/AKT).[1][2][3][4][5][6] 2. Covalent inhibitor degradation over time in culture media. | 1. Consider shorter assay endpoints. To investigate feedback loops, analyze key signaling proteins (e.g., p-ERK, p-AKT) at different time points. Combination therapies with inhibitors of feedback pathways (e.g., EGFR or SHP2 inhibitors) can be explored.[3][4][5][6] 2. Replenish the media with fresh inhibitor at regular intervals for long-term assays. |
| VAR-03 | My results are not consistent across different proliferation assay methods (e.g., MTT vs. CellTiter-Glo). | Different assays measure different aspects of cell health (metabolic activity vs. ATP content). These can be differentially affected by the inhibitor. | Select the most appropriate assay for your experimental question. CellTiter-Glo, which measures ATP, is often considered a robust indicator of cell viability. Ensure you are within the linear range of your chosen assay. |
| VAR-04 | The maximum inhibition plateaus at a level significantly above 0% cell viability. | 1. A subpopulation of cells may be intrinsically resistant to the inhibitor. 2. Activation of survival pathways that are independent of KRAS G12C signaling.[7][8] | 1. Consider cell line heterogeneity. 2. Investigate the role of parallel signaling pathways such as the PI3K/AKT pathway. Co-treatment with inhibitors of these pathways may increase the maximal effect.[7][8] |
| VAR-05 | I'm observing a "rebound" in cell proliferation after an initial period of inhibition. | This is a classic sign of adaptive resistance where cells reactivate proliferative signaling to overcome the inhibitor's effect.[1][3][4][6][9] | Analyze signaling pathways over a time course to identify reactivated pathways. This can help in designing rational combination therapies. |
Frequently Asked Questions (FAQs)
Q1: What are the most common cell lines used for KRAS G12C inhibitor proliferation assays and what are their typical sensitivities?
A1: NCI-H358 (non-small cell lung cancer) and MIA PaCa-2 (pancreatic cancer) are two of the most commonly used cell lines.[7][10][11] Sotorasib (AMG-510) and adagrasib (MRTX849) are well-characterized inhibitors. Typical IC50 values can vary based on assay conditions, but some reported values are summarized below.
| Inhibitor | Cell Line | Assay Conditions | Reported IC50 (approx.) | Reference |
| Sotorasib | NCI-H358 | 2D, 72h | 6 nM - 82 nM | [10] |
| Sotorasib | MIA PaCa-2 | 2D, 72h | 9 nM - 34.1 nM | [7][10] |
| Adagrasib | NCI-H358 | 2D, 3-day | 10 nM (IC50 for RAS-GTP modulation) | [12] |
| Adagrasib | MIA PaCa-2 | 2D, 3-day | 10-973 nM | [13] |
| Adagrasib | MIA PaCa-2 | 3D, 12-day | 0.2-1042 nM | [11][13] |
Q2: How does the covalent nature of many KRAS G12C inhibitors affect proliferation assays?
A2: Covalent inhibitors form a permanent bond with their target. This can lead to time-dependent inhibition, where the observed potency increases with longer incubation times.[14] For this reason, it is crucial to maintain consistent pre-incubation and treatment times to ensure reproducible IC50 values.
Q3: Why do my proliferation assay results differ between 2D and 3D culture models?
A3: 3D culture models, such as spheroids, can more closely mimic the in vivo tumor microenvironment. This can lead to differences in drug penetration, cell-cell interactions, and signaling pathway activation compared to 2D monolayers. Often, cells grown in 3D are less sensitive to inhibitors, though some studies have shown increased potency of KRAS G12C inhibitors in 3D formats.[11][13]
Q4: What is the impact of KRAS nucleotide cycling on inhibitor efficacy in my assays?
A4: Most current KRAS G12C inhibitors preferentially bind to the inactive, GDP-bound state of the protein. The rate of nucleotide cycling between the active GTP-bound and inactive GDP-bound states can therefore influence inhibitor binding and efficacy.[15] Factors that increase the proportion of GTP-bound KRAS G12C, such as upstream signaling from receptor tyrosine kinases (RTKs), can reduce inhibitor potency.
Q5: How can I investigate if feedback pathway activation is causing inconsistent results?
A5: To assess feedback activation, you can perform time-course experiments and analyze key signaling nodes by Western blotting. For example, after treatment with a KRAS G12C inhibitor, you can probe for phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) at various time points (e.g., 4, 24, 48, 72 hours). A rebound in the levels of these phosphoproteins after initial suppression indicates feedback pathway activation.[1][3][4][6]
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay for IC50 Determination
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of a KRAS G12C inhibitor in an adherent cell line like NCI-H358.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Complete growth medium
-
KRAS G12C inhibitor
-
DMSO (for inhibitor stock solution)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Prepare a single-cell suspension in complete growth medium.
-
Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000 cells/well in 100 µL).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the KRAS G12C inhibitor in complete growth medium. It is recommended to perform a 10-point, 3-fold serial dilution. Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate inhibitor concentration.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
References
- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Vertical Pathway Inhibition Overcomes Adaptive Feedback Resistance to KRASG12C Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EGFR blockade reverts resistance to KRAS G12C inhibition in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural impact of GTP binding on downstream KRAS signaling - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03441J [pubs.rsc.org]
Technical Support Center: Managing Tumor Heterogeneity in Response to KRAS G12C Inhibitor 27
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12C Inhibitor 27. The information is designed to address common experimental challenges related to tumor heterogeneity and resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1] This traps the KRAS protein in an inactive, GDP-bound state, thereby blocking downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.[2][3][4]
Q2: Why am I observing variable responses to this compound across different cell lines or patient-derived xenograft (PDX) models with the same KRAS G12C mutation?
A2: This variability is often due to tumor heterogeneity. Even with the same primary KRAS G12C mutation, tumors can have different co-mutations in genes like STK11, KEAP1, or TP53, which can influence the tumor's dependence on KRAS signaling and its response to inhibition.[5] Additionally, the baseline activation of receptor tyrosine kinases (RTKs) can differ, leading to varying levels of adaptive resistance.[6]
Q3: What are the known mechanisms of acquired resistance to KRAS G12C inhibitors like compound 27?
A3: Acquired resistance can emerge through several mechanisms:
-
On-target secondary KRAS mutations: New mutations in the KRAS gene can prevent the inhibitor from binding effectively.[7]
-
Bypass signaling: Upregulation of alternative signaling pathways, such as the PI3K-AKT pathway or other RTKs (e.g., EGFR, MET), can circumvent the need for KRAS signaling.[7]
-
Histologic transformation: In some cases, the tumor may change its cellular appearance and characteristics, for example, from an adenocarcinoma to a squamous cell carcinoma, rendering it less dependent on the original oncogenic driver.[6]
-
Wild-type RAS activation: Feedback mechanisms can lead to the activation of wild-type RAS isoforms (HRAS or NRAS), which can then reactivate downstream signaling.
Q4: Can this compound be used in combination with other therapies?
A4: Yes, combination therapies are a key strategy to overcome resistance and enhance efficacy. Preclinical and clinical studies with other KRAS G12C inhibitors have shown promise for combinations with:
-
SHP2 inhibitors: To block upstream signaling and prevent RAS reactivation.[6]
-
EGFR inhibitors (in colorectal cancer): To overcome feedback activation of the EGFR pathway.[7]
-
MEK inhibitors: To block downstream signaling in the MAPK pathway.[7]
-
Immune checkpoint inhibitors: To enhance the anti-tumor immune response.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values in cell viability assays. | 1. Cell line heterogeneity or genetic drift.2. Variability in seeding density.3. Inconsistent drug concentration or incubation time. | 1. Perform regular cell line authentication and characterization.2. Optimize and standardize cell seeding protocols.3. Ensure accurate serial dilutions and consistent timing of drug exposure. |
| Reduced or no inhibition of pERK in Western blot after treatment. | 1. Rapid feedback reactivation of the MAPK pathway.2. Presence of bypass signaling pathways.3. Development of acquired resistance. | 1. Perform a time-course experiment to assess pERK levels at earlier time points (e.g., 1, 4, 8 hours).2. Probe for activation of other pathways (e.g., pAKT).3. Sequence the KRAS gene in treated cells to check for secondary mutations. |
| Tumor regrowth in in vivo models after initial response. | 1. Emergence of a resistant subclone due to tumor heterogeneity.2. Pharmacokinetic issues leading to suboptimal drug exposure. | 1. Biopsy the relapsed tumor and perform genomic and proteomic analysis to identify resistance mechanisms.2. Consider combination therapy with an agent targeting the identified resistance pathway.3. Verify the dosing and administration schedule; perform pharmacokinetic analysis if possible. |
| Discrepancy between in vitro and in vivo efficacy. | 1. The tumor microenvironment in vivo can provide survival signals not present in 2D culture.2. Suboptimal drug delivery to the tumor site. | 1. Utilize more complex in vitro models like 3D spheroids or organoids.2. Evaluate different drug formulations or administration routes. |
Quantitative Data Summary
Table 1: In Vitro Potency of Representative KRAS G12C Inhibitors
| Compound | Cell Line | IC50 (nM) | Assay Type |
| Adagrasib | NCI-H358 (NSCLC) | 88.9 | Cell Viability |
| Sotorasib | NCI-H358 (NSCLC) | 47.9 | Cell Viability |
| JDQ443 | NCI-H358 (NSCLC) | 3.35 | Cell Viability |
| Compound 20 | NCI-H358 (NSCLC) | 0.5 | Cell Viability |
| Adagrasib | MIA PaCa-2 (Pancreatic) | 10.2 | Cell Viability |
Data is compiled from publicly available literature for representative KRAS G12C inhibitors and may not be directly comparable due to different experimental conditions.
Table 2: Clinical Efficacy of Approved KRAS G12C Inhibitors in NSCLC
| Drug | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib | CodeBreaK 100 | 37.1% | 6.8 months |
| Adagrasib | KRYSTAL-1 | 42.9% | 6.5 months |
This data is from clinical trials in previously treated KRAS G12C-mutated non-small cell lung cancer (NSCLC) patients.[7]
Experimental Protocols
A detailed protocol for a Western blot to analyze MAPK pathway activation is provided below.
Protocol: Western Blot for pERK and Total ERK
-
Cell Lysis:
-
Culture KRAS G12C mutant cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK (Thr202/Tyr204) and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity using appropriate software and normalize pERK levels to total ERK.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ascopubs.org [ascopubs.org]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for KRAS G12C Inhibitor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models for KRAS G12C inhibitor studies.
Frequently Asked Questions (FAQs)
1. What are the primary types of animal models used for studying KRAS G12C inhibitors, and what are their key differences?
There are three main types of animal models used in KRAS G12C inhibitor research:
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Cell Line-Derived Xenografts (CDX): These models are created by implanting established human cancer cell lines into immunodeficient mice.[1][2][3][4] They are highly reproducible, cost-effective, and ideal for initial high-throughput drug screening due to predictable tumor growth.[1][3][4] However, they lack a functional immune system and the heterogeneity of patient tumors.[5]
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Patient-Derived Xenografts (PDX): PDX models involve implanting tumor tissue directly from a patient into immunodeficient mice.[6] These models better preserve the genetic diversity and microenvironment of the original tumor, making them more clinically relevant for biomarker discovery and predicting patient response.[3][6] However, they are more time-consuming and expensive to develop.[1]
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Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically modified to develop tumors with specific mutations, such as KRAS G12C.[5][7][8] These models allow for the study of tumor initiation and progression in the context of a fully functional immune system and a natural tumor microenvironment.[5][9] A key limitation can be the presence of the oncogenic mutation in all cells of the target tissue.[7]
2. What are the common challenges encountered when establishing and using these animal models?
Researchers may face several challenges, including:
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Model Misidentification and Contamination: There is a risk of cell line cross-contamination or misidentification in CDX models. PDX models can suffer from murine cell contamination and viral infections (e.g., Epstein-Barr virus), which can compromise research results.[10]
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Tumor Engraftment Failure: Not all patient tumors will successfully engraft and grow in mice, particularly for PDX models. The success rate can vary depending on the tumor type and the host mouse strain.
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Tumor Heterogeneity: Patient tumors are heterogeneous, and this diversity may not be fully captured in PDX models, especially over multiple passages.[11]
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Spontaneous Tumor Regression: In some cases, tumors may spontaneously regress, particularly in models with a more intact immune system.
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Development of Drug Resistance: Both intrinsic and acquired resistance to KRAS G12C inhibitors are common challenges.[12] Resistance can be mediated by various mechanisms, including secondary KRAS mutations and activation of bypass signaling pathways.[12]
3. How do I choose the most appropriate animal model for my specific research question?
The choice of animal model depends on the research goals:
-
For initial efficacy screening of a new KRAS G12C inhibitor: CDX models are a good starting point due to their rapid growth and reproducibility.[1][3][4]
-
For studying mechanisms of resistance and biomarker discovery: PDX models are more suitable as they better reflect the complexity of human tumors.[3][6]
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For investigating the role of the tumor microenvironment and the immune system in response to therapy: GEMMs are the preferred choice because they have an intact immune system.[5][9]
Troubleshooting Guides
Issue 1: Poor or inconsistent tumor growth in xenograft models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal cell viability or passage number | Use cells with high viability (>90%) and within a consistent, low passage number range. |
| Incorrect cell preparation and injection technique | Ensure cells are resuspended in an appropriate matrix (e.g., Matrigel) to support initial growth.[13][14][15] Optimize the injection volume and site to minimize leakage and trauma. For subcutaneous models, inject into the flank. For orthotopic models, ensure precise injection into the target organ.[14][16][17] |
| Inappropriate mouse strain | Use highly immunodeficient strains like NOD-scid gamma (NSG) mice for PDX models to improve engraftment rates.[6] |
| Mycoplasma contamination | Regularly test cell lines for mycoplasma contamination, as it can affect cell growth and experimental outcomes. |
Issue 2: High variability in tumor response to KRAS G12C inhibitor treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent drug administration | Ensure accurate and consistent dosing, route of administration, and formulation for all animals. |
| Tumor heterogeneity | For PDX models, establish multiple models from different patients to account for inter-tumoral heterogeneity.[11][18] Within a study, randomize animals into treatment groups based on initial tumor volume to ensure even distribution. |
| Development of acquired resistance | Monitor tumor growth closely. If tumors initially respond and then regrow, it may indicate acquired resistance. Collect tumor samples at different time points for molecular analysis to identify resistance mechanisms.[12] |
| Pharmacokinetic/pharmacodynamic (PK/PD) variability | Conduct PK/PD studies to correlate drug exposure with target engagement and downstream signaling inhibition in the tumors.[13] |
Issue 3: Difficulty in assessing therapeutic efficacy in orthotopic models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Non-invasive monitoring challenges | Utilize non-invasive imaging techniques such as micro-CT or bioluminescence imaging (if using luciferase-expressing cells) to monitor tumor growth and response to therapy over time.[13][19] |
| Defining endpoints | Establish clear and consistent endpoints for efficacy studies, such as tumor volume change, progression-free survival, or overall survival.[8] |
| Metastasis assessment | At the end of the study, perform thorough necropsies and histological analysis of potential metastatic sites to evaluate the impact of the treatment on tumor dissemination. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of Sotorasib and Adagrasib in KRAS G12C Mutant Models
| Inhibitor | Model Type | Tumor Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Sotorasib | Clinical Trial (Phase II) | Advanced NSCLC | 37.1% | 6.8 months | [20] |
| Adagrasib | Clinical Trial (Phase I/II) | Advanced NSCLC | 42.9% | 6.5 months | |
| Sotorasib | Preclinical (PDX) | Pancreatic Cancer | 21% (ORR) | Not Reported | [21] |
| Adagrasib | Preclinical (PDX) | Colorectal Cancer | 22% (ORR) | Not Reported | [21] |
Note: Direct comparison between clinical trials has limitations due to differences in study design and patient populations.[22]
Experimental Protocols
Protocol 1: Establishment of a Cell Line-Derived Xenograft (CDX) Model
-
Cell Culture: Culture KRAS G12C mutant human cancer cells in the recommended growth medium to ~80% confluency.
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Cell Counting and Viability: Resuspend the cell pellet in growth medium and determine the cell number and viability using a hemocytometer and trypan blue exclusion. Viability should be >90%.
-
Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel on ice. A typical injection volume is 100-200 µL containing 1-10 million cells.[13]
-
Subcutaneous Injection: Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
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Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Orthotopic Injection of Lung Cancer Cells in Mice
-
Cell Preparation: Prepare a single-cell suspension of KRAS G12C lung cancer cells in a mixture of medium and Matrigel on ice, as described for the CDX model.[14][15]
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
-
Surgical Procedure:
-
Place the mouse in the left lateral decubitus position.[15]
-
Make a small incision in the skin and muscle layers over the left thoracic cavity.
-
Using a fine-gauge needle (e.g., 30G), carefully insert the needle through the intercostal space into the left lung parenchyma.
-
Slowly inject the cell suspension (typically 20-50 µL).
-
Withdraw the needle and close the incision with surgical sutures or staples.
-
-
Post-operative Care: Monitor the mouse for recovery from anesthesia and provide appropriate post-operative care, including analgesics.
-
Tumor Growth Monitoring: Monitor tumor development using non-invasive imaging modalities like micro-CT or bioluminescence imaging.
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action for KRAS G12C inhibitors.
Caption: General experimental workflow for evaluating KRAS G12C inhibitor efficacy in xenograft models.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. criver.com [criver.com]
- 3. biocytogen.com [biocytogen.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. fredhutch.org [fredhutch.org]
- 7. KRAS Mouse Models: Modeling Cancer Harboring KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Therapeutic Efficacy of MEK Inhibition in a KRASG12C-Driven Mouse Model of Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetically engineered mouse models in oncology research and cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Landscape of KRASG12C, Associated Genomic Alterations, and Interrelation With Immuno-Oncology Biomarkers in KRAS-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-crt.org [e-crt.org]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. A Method for Orthotopic Transplantation of Lung Cancer in Mice | Springer Nature Experiments [experiments.springernature.com]
- 18. Non-germline genetically engineered mouse models for translational cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 20. Genomic data analysis workflows for tumors from patient-derived xenografts (PDXs): challenges and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 22. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of synthesized inhibitor 27
This guide provides troubleshooting advice and standardized protocols to help researchers address batch-to-batch variability of the synthesized small molecule, Inhibitor 27. Consistent inhibitor quality is critical for reproducible experimental results.
FAQs: Understanding Batch-to-Batch Variability
Q1: What is batch-to-batch variability and why is it a concern for Inhibitor 27?
Q2: What are the common causes of variability in the synthesis of Inhibitor 27?
A2: Variability in small molecule synthesis can arise from several factors throughout the manufacturing process. These include:
-
Raw Material Inconsistency: Variations in the purity or grade of starting materials and reagents.[1]
-
Process Parameter Fluctuations: Minor deviations in reaction conditions such as temperature, pressure, or reaction time.[4]
-
Purification Differences: Inconsistencies in the purification process (e.g., chromatography, crystallization) can lead to different impurity profiles.
-
Human Factors: Variations in how different operators handle the synthesis and purification steps can introduce variability, especially in manual processes.[5]
-
Storage and Handling: Improper storage conditions can lead to degradation of the compound over time.[6]
Troubleshooting Guide: Inconsistent Experimental Results
This section addresses common issues researchers face due to batch variability. A logical workflow for troubleshooting is presented below.
Q3: My new batch of Inhibitor 27 shows lower potency (higher IC₅₀) than previous batches. What should I do?
A3: A decrease in potency is a common issue. Follow these steps:
-
Verify Identity and Purity: First, confirm the identity and assess the purity of the new batch using Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC).[7] Compare the results to a trusted reference batch.
-
Confirm Structure: Use ¹H NMR spectroscopy to ensure the chemical structure is correct and free from significant structural impurities.[8][9]
-
Check for Degradation: If the compound has been stored for a period, it may have degraded. Perform a stability analysis to check for degradation products.[6]
-
Re-run the IC₅₀ Assay: If purity and structure are confirmed, carefully re-run the IC₅₀ assay.[10] Pay close attention to inhibitor and substrate concentrations, cell densities, and incubation times, as assay variability can also be a factor.[11]
Q4: I'm observing unexpected off-target effects or toxicity with a new batch. What's the likely cause?
A4: Unexpected biological activity is often caused by impurities from the synthesis process.
-
Cause: Residual catalysts, reagents, or synthetic byproducts in the batch may have their own biological activity, leading to the observed off-target effects.
-
Solution: Use HPLC to generate a high-resolution impurity profile of the problematic batch and compare it to a "good" batch.[12] If new or larger impurity peaks are present, the batch may require re-purification. If that is not possible, a new batch from a reliable source should be acquired.
Q5: The solubility of my new batch of Inhibitor 27 seems different. How can I confirm this?
A5: Differences in solubility can be due to the presence of a different salt form or crystal polymorph, which can occur with minor changes in the final purification or isolation steps.
-
Confirmation: Perform a simple solubility test by preparing saturated solutions in a relevant buffer (e.g., PBS) and quantifying the concentration of the dissolved inhibitor via HPLC or UV-Vis spectroscopy.
-
Solution: If solubility is confirmed to be different, you may need to adjust your stock solution preparation methods. For long-term consistency, it is crucial to source batches where the final isolation step is well-controlled.
Data Comparison Table
To systematically track variability, maintain a log comparing key quality control (QC) parameters for each batch.
| Batch ID | Date Received | Purity (HPLC, %) | Identity (LC-MS) | Potency (IC₅₀, nM) | Appearance | Notes |
| IN27-001 | 2025-01-15 | 99.2 | Confirmed | 55 | White Powder | Reference Batch |
| IN27-002 | 2025-04-20 | 95.5 | Confirmed | 150 | Off-white Powder | Lower potency observed. Impurity at RT 4.5 min. |
| IN27-003 | 2025-07-10 | 98.9 | Confirmed | 62 | White Powder | Consistent with reference. |
Recommended Quality Control Workflow & Protocols
It is essential to perform a series of QC checks on every new batch of Inhibitor 27 before use.
References
- 1. zaether.com [zaether.com]
- 2. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbml.science [cbml.science]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. jchps.com [jchps.com]
- 9. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. courses.edx.org [courses.edx.org]
- 12. torontech.com [torontech.com]
Technical Support Center: Optimization of Cryopreservation for Inhibitor 27 Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal cryopreservation of cells intended for inhibitor studies. As "Inhibitor 27" is a non-specific term, this guide provides broadly applicable principles and uses IL-27 and CD27 as representative examples for signaling pathway considerations.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step for successful cryopreservation?
A1: The health and viability of the cells before freezing are paramount. Cells should be in the logarithmic growth phase and have a viability of over 90%. It is also recommended to change the culture medium 24 hours before harvesting to ensure the cells are in optimal condition.
Q2: What is the optimal cell density for freezing?
A2: The ideal cell density varies by cell type, but a general range is 1 x 10⁶ to 5 x 10⁶ cells/mL. Freezing cells at a density that is too low can result in poor viability after thawing, while densities that are too high can lead to cell clumping and reduced viability.
Q3: What are the key components of a cryopreservation medium?
A3: A typical cryopreservation medium consists of a basal medium (the same used for culturing the cells), a protein source like fetal bovine serum (FBS) to provide a protective environment, and a cryoprotective agent (CPA) such as dimethyl sulfoxide (DMSO) or glycerol.
Q4: What is the role of a cryoprotective agent (CPA)?
A4: CPAs like DMSO reduce the freezing point of water and slow the formation of ice crystals, which can otherwise cause mechanical damage to the cell membrane and organelles.
Q5: Is there an ideal cooling rate for cryopreservation?
A5: For most mammalian cell lines, a slow and controlled cooling rate of approximately -1°C per minute is optimal.[1][2] This allows for gradual dehydration of the cells, minimizing intracellular ice formation. Rapid cooling can lead to the formation of lethal intracellular ice crystals.
Q6: What is the best long-term storage temperature for cryopreserved cells?
A6: For long-term viability, cells should be stored below -130°C, typically in the vapor phase of liquid nitrogen. Storage at -80°C is suitable for short periods, but cell viability will decline over time.
Q7: How should I thaw my cryopreserved cells?
A7: Thawing should be done rapidly to minimize the formation of ice crystals. This is typically achieved by warming the cryovial in a 37°C water bath until a small amount of ice remains.
Q8: Why is my cell viability low after thawing?
A8: Low post-thaw viability can be due to several factors, including suboptimal cell health before freezing, incorrect cell density, an inappropriate cooling rate, or improper thawing technique. Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.
Q9: Can cryopreservation affect the results of my inhibitor studies?
A9: Yes, the freeze-thaw process can induce stress and apoptosis in cells, potentially altering their response to inhibitors. It is crucial to have a consistent and optimized cryopreservation protocol to ensure reproducible results in your assays.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Cell Viability Post-Thaw | 1. Poor cell health before freezing: Cells were not in the logarithmic growth phase or had low initial viability. | Ensure cells are healthy, actively dividing, and have >90% viability before cryopreservation. Change the culture medium 24 hours prior to freezing. |
| 2. Incorrect cooling rate: Cooling was too fast or too slow. | Use a controlled-rate freezing container (e.g., Mr. Frosty) or a programmable freezer to achieve a cooling rate of -1°C per minute.[1][2] | |
| 3. Improper thawing technique: Thawing was too slow. | Thaw vials rapidly in a 37°C water bath until a small ice crystal remains. | |
| 4. Toxicity of cryoprotectant: Cells were exposed to DMSO at room temperature for an extended period. | Work quickly once cells are resuspended in the freezing medium. Keep the cell suspension on ice. | |
| Cell Clumping After Thawing | 1. High cell density during freezing: The concentration of cells in the cryovial was too high. | Optimize the freezing density for your specific cell type, generally within the 1 x 10⁶ to 5 x 10⁶ cells/mL range. |
| 2. Improper resuspension: Cells were not fully resuspended after thawing. | Gently pipette the cell suspension up and down to break up clumps after adding it to the pre-warmed culture medium. | |
| Inconsistent Assay Results | 1. Variability in cryopreservation protocol: Inconsistent freezing and thawing procedures between batches. | Standardize your cryopreservation protocol, including cell density, cooling rate, and thawing method. |
| 2. Delayed-onset apoptosis: Cells undergo apoptosis hours after thawing, affecting assay readout. | Allow cells a recovery period (e.g., 24 hours) in culture before performing inhibitor studies. Consider adding a ROCK inhibitor to the post-thaw culture medium to improve cell survival.[3][4][5] | |
| 3. Altered protein expression: The stress of cryopreservation may alter the expression of the target protein or other components of the signaling pathway. | Perform quality control checks on thawed cells, such as verifying the expression of the target receptor, before initiating inhibitor studies. | |
| Contamination | 1. Contaminated cell culture before freezing. | Always test for mycoplasma and other contaminants before cryopreserving a cell bank. |
| 2. Non-sterile technique during freezing or thawing. | Use aseptic techniques throughout the entire process. |
Data Presentation
Table 1: Effect of DMSO Concentration on Post-Thaw Viability
| DMSO Concentration | Cell Type | Post-Thaw Viability (24h) | Reference |
| 2.5% | T-cells | Low (significant physical damage) | [3][4][5] |
| 5% | Regulatory T-cells | ~78% | [6][7] |
| 7.5% | CHO-S cells | Optimal for this cell line | [8] |
| 10% | Regulatory T-cells | ~60% | [6][7] |
| 10% | Vero cells | ~75% | [9] |
Note: Optimal DMSO concentration is cell-type dependent and should be empirically determined.
Table 2: Influence of Cooling Rate on Post-Thaw Viability
| Cooling Rate (°C/min) | Cell Type | Post-Thaw Viability | Reference |
| -0.5 | Arabidopsis thaliana T87 | High | [2] |
| -1 | Human Peripheral Blood T-cells | High | [10] |
| -1 to -3 | Most animal cell cultures | Ideal range | |
| -10 | Human Peripheral Blood T-cells | Reduced viability with slow thaw | [10] |
| >-180 (Rapid) | S. cerevisiae | Low (2%) | [1] |
| >-5000 (Very Rapid) | S. cerevisiae | High (>20%) | [1] |
Note: A cooling rate of -1°C/minute is a widely accepted starting point for many mammalian cell lines.
Table 3: Impact of ROCK Inhibitors on Post-Thaw Cell Recovery
| Treatment | Cell Type | Outcome | Reference |
| Fasudil (ROCK inhibitor) post-thaw | T-cells | ~20% increase in cell yield | [3][4][5] |
| Y-27632 (ROCK inhibitor) pre- and during freezing | hWJSCs | Improved cell attachment and increased thaw-survival | [11] |
| No ROCK inhibitor | T-cells | Baseline recovery | [3][4][5] |
Experimental Protocols
Protocol 1: Standard Cryopreservation of Adherent Cells
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Aspirate the culture medium and wash the cell monolayer with sterile PBS.
-
Add trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 100-200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of complete growth medium.
-
Perform a cell count and determine viability using a method like trypan blue exclusion.
-
-
Freezing Procedure:
-
Centrifuge the remaining cell suspension and aspirate the supernatant.
-
Resuspend the cell pellet in cold cryopreservation medium (e.g., 90% FBS, 10% DMSO) to the desired cell density (e.g., 2 x 10⁶ cells/mL).
-
Aliquot 1 mL of the cell suspension into pre-labeled cryovials.
-
Place the cryovials into a controlled-rate freezing container.
-
Transfer the freezing container to a -80°C freezer for at least 4 hours (or overnight).
-
Transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage.
-
Protocol 2: Thawing and Recovery of Cryopreserved Cells
-
Thawing:
-
Prepare a 37°C water bath.
-
Retrieve a cryovial from the liquid nitrogen freezer, handling it with appropriate personal protective equipment.
-
Immediately immerse the lower half of the vial in the 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains (typically 1-2 minutes).
-
-
Recovery:
-
Wipe the outside of the vial with 70% ethanol.
-
In a sterile environment, use a pipette to transfer the thawed cell suspension into a conical tube containing at least 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 100-200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a culture flask and place it in a 37°C incubator.
-
For sensitive cell lines or to improve recovery, consider adding a ROCK inhibitor to the culture medium for the first 24 hours post-thaw.[3][4][5][11]
-
Change the medium after 24 hours to remove any residual cryoprotectant and dead cells.
-
Visualizations
Signaling Pathways
Caption: IL-27 Signaling Pathway.
Caption: CD27 Signaling Pathway.
Experimental Workflow
Caption: General Cryopreservation Workflow.
References
- 1. Cell Size and Water Permeability as Determining Factors for Cell Viability after Freezing at Different Cooling Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Post-thaw application of ROCK-inhibitors increases cryopreserved T-cell yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-thaw application of ROCK-inhibitors increases cryopreserved T-cell yield - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Frontiers | Freezing Medium Containing 5% DMSO Enhances the Cell Viability and Recovery Rate After Cryopreservation of Regulatory T Cell Products ex vivo and in vivo [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Impact of Varying Cooling and Thawing Rates on the Quality of Cryopreserved Human Peripheral Blood T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ROCK inhibitor Y-27632 increases thaw-survival rates and preserves stemness and differentiation potential of human Wharton's jelly stem cells after cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KRAS G12C Inhibitor 27 Enzymatic Assays
Welcome to the technical support center for KRAS G12C inhibitor 27 enzymatic assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on reducing background noise and ensuring data quality.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background noise in KRAS G12C enzymatic assays?
High background noise in KRAS G12C enzymatic assays can originate from several sources, including:
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Reagent Quality and Concentration: Impurities in buffers, enzymes, or substrates can contribute to non-specific signals. Suboptimal concentrations of assay components can also lead to increased background.
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Assay Plate Issues: The type of microplate used can significantly impact background fluorescence or luminescence. Non-specific binding of reagents to the plate surface is a common problem.
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Compound Interference: Test compounds can intrinsically fluoresce or quench the assay signal, leading to false positives or negatives. Palladium impurities from chemical synthesis have also been reported to cause assay artifacts.[1]
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Buffer Composition: The presence of certain ions or detergents in the assay buffer can interfere with the detection chemistry. For instance, the source of NaCl has been shown to affect the signal-to-background ratio in AlphaScreen assays.
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Improper Incubation Times and Temperatures: Deviations from the optimal incubation parameters can lead to increased non-specific activity or signal degradation.
-
Reader Settings: Incorrect filter sets or gain settings on the plate reader can result in elevated background readings.
Q2: How can I minimize compound interference in my assay?
To minimize compound interference, consider the following strategies:
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Run control experiments: Always include wells with the test compound but without the enzyme or substrate to measure the compound's intrinsic fluorescence or quenching properties.
-
Use alternative detection technologies: Label-free biophysical assays may be less susceptible to interference from certain compounds.[1]
-
Counter-screen for false positives: Implement secondary assays to confirm hits and eliminate compounds that interfere with the primary assay technology.
-
Purify your compounds: Ensure the high purity of your test compounds to avoid interference from synthetic byproducts.
Q3: What is a good signal-to-background ratio and Z' factor for a robust KRAS G12C enzymatic assay?
A robust assay should ideally have a high signal-to-background (S/B) ratio and a Z' factor greater than 0.5. The Z' factor is a statistical indicator of assay quality, taking into account both the signal window and the data variation. An assay with a Z' factor between 0.5 and 1.0 is considered excellent for high-throughput screening.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered in popular KRAS G12C enzymatic assay formats.
Troubleshooting High Background in TR-FRET Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for studying KRAS G12C inhibitor binding. High background in these assays can obscure the specific signal.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Autofluorescent Compounds | 1. Run a control plate with compounds but without FRET donor/acceptor. 2. If compounds are fluorescent, consider using a different assay format or a red-shifted acceptor fluorophore. |
| Light Scatter from Precipitated Compounds | 1. Visually inspect assay plates for precipitation. 2. Reduce compound concentration or use a different solvent. 3. Centrifuge plates before reading. |
| Non-specific Binding of Reagents | 1. Optimize the concentration of blocking agents (e.g., BSA, casein) in the assay buffer. 2. Test different non-ionic detergents (e.g., Tween-20, Triton X-100) at various concentrations (typically 0.01% - 0.1%). |
| Suboptimal Antibody/Protein Concentrations | 1. Titrate both the donor and acceptor-labeled reagents to find the optimal concentrations that maximize the specific signal while minimizing background. |
| Incorrect Plate Reader Settings | 1. Ensure the use of appropriate excitation and emission filters for the specific TR-FRET pair. 2. Optimize the delay time and measurement window to minimize background from short-lived fluorescence. |
Troubleshooting High Background in AlphaScreen Assays
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a sensitive bead-based technology. High background can be a significant issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Light Scattering | 1. Use white, opaque microplates specifically designed for luminescence assays. 2. Ensure compounds are fully dissolved and centrifuge plates if precipitation is observed. |
| Contaminants in Buffer Components | 1. Use high-purity water and reagents. 2. Test different lots or sources of buffer components, especially NaCl, as impurities can significantly increase background. |
| Non-specific Binding to Beads | 1. Optimize the concentration of detergents (e.g., Tween-20, Triton X-100) and blocking agents (e.g., BSA). 2. Titrate the concentration of both Donor and Acceptor beads. |
| Singlet Oxygen Quenchers | 1. Avoid compounds known to quench singlet oxygen (e.g., azide, certain metal ions). 2. If quenching is suspected, a counter-assay can be performed by pre-mixing the beads before adding the compound. |
| Light Leakage | 1. Ensure the plate reader is in a dark environment. 2. Use appropriate plate seals to prevent light from entering the wells. |
Experimental Protocols
KRAS G12C Nucleotide Exchange Assay (TR-FRET)
This protocol is a general guideline for a competitive binding assay where a fluorescently labeled GDP analog is displaced by a test inhibitor.
Materials:
-
KRAS G12C protein
-
Fluorescently labeled GDP (e.g., BODIPY-GDP)
-
Guanine Nucleotide Exchange Factor (GEF), e.g., SOS1
-
GTPγS (non-hydrolyzable GTP analog)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Test Inhibitor (serially diluted)
-
TR-FRET Donor (e.g., Europium-labeled anti-tag antibody if KRAS is tagged)
-
TR-FRET Acceptor (e.g., labeled streptavidin if using biotinylated GDP)
-
384-well low-volume black microplates
Procedure:
-
Prepare Reagents: Dilute all proteins and reagents to their final working concentrations in Assay Buffer.
-
Add KRAS G12C: Dispense KRAS G12C protein into all wells of the microplate.
-
Add Test Inhibitor: Add serial dilutions of the test inhibitor or vehicle control to the appropriate wells.
-
Incubate: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow for inhibitor binding.
-
Initiate Nucleotide Exchange: Add a mixture of GEF and GTPγS to all wells to initiate the exchange reaction.
-
Add Detection Reagents: Add the TR-FRET donor and acceptor reagents.
-
Incubate: Incubate the plate in the dark at room temperature for a specified period (e.g., 60 minutes).
-
Read Plate: Read the plate on a TR-FRET enabled plate reader using the appropriate excitation and emission wavelengths.
Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway.
Experimental Workflow for Inhibitor Screening
Caption: High-throughput screening workflow.
Troubleshooting Logic for High Background
Caption: Troubleshooting decision tree.
References
Improving the therapeutic window of KRAS G12C inhibitor 27
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with KRAS G12C Inhibitor 27.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a targeted covalent inhibitor that specifically and irreversibly binds to the cysteine residue at position 12 of the mutated KRAS protein (KRAS G12C). This mutation is a common oncogenic driver in several cancers. The inhibitor locks the KRAS G12C protein in its inactive, GDP-bound state.[1][2] This prevents downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.[2][3]
Q2: In which cancer cell lines can I expect to see activity with this compound?
A2: You can expect to see activity in cancer cell lines harboring the KRAS G12C mutation. This mutation is most prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and to a lesser extent, in pancreatic cancer and other solid tumors.[2] It is crucial to verify the KRAS mutation status of your cell lines before starting experiments.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound should be dissolved in DMSO to prepare a stock solution. For long-term storage, it is recommended to store the solid compound and the DMSO stock solution at -20°C or -80°C, protected from light and moisture to ensure its stability.
Troubleshooting Guides
Problem 1: I am not observing the expected decrease in cell viability in my KRAS G12C mutant cell line upon treatment with Inhibitor 27.
| Possible Cause | Suggested Solution |
| Incorrect Cell Line | Confirm the KRAS G12C mutation status of your cell line using sequencing or a commercial genotyping service. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the IC50 value of Inhibitor 27 in your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Insufficient Incubation Time | As a covalent inhibitor, the effect of Inhibitor 27 may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Cell Culture Conditions | Ensure that cell density is optimal and that cells are in the logarithmic growth phase during treatment. High cell density can sometimes reduce the apparent potency of a compound. |
| Inherent or Acquired Resistance | Your cell line may have intrinsic resistance mechanisms. This can include activation of bypass signaling pathways (e.g., upstream receptor tyrosine kinases like EGFR) or co-occurring mutations in genes like KEAP1 or STK11.[4][5] Consider combination therapies to overcome resistance. |
Problem 2: I am not seeing a reduction in phosphorylated ERK (pERK) levels by Western blot after treating my cells with Inhibitor 27.
| Possible Cause | Suggested Solution |
| Timing of Lysate Collection | The inhibition of pERK can be rapid and transient. Perform a time-course experiment, collecting lysates at early time points (e.g., 1, 2, 4, 8, and 24 hours) after treatment to capture the maximal inhibitory effect. |
| Antibody Issues | Ensure your primary antibodies for pERK and total ERK are validated and used at the recommended dilutions. Use a positive control (e.g., cells stimulated with a growth factor) to confirm antibody performance. |
| Suboptimal Inhibitor Concentration | Use a concentration of Inhibitor 27 that is at or above the IC50 for cell viability to ensure sufficient target engagement. |
| Feedback Reactivation | Inhibition of the MAPK pathway can lead to feedback reactivation of upstream signaling, which can restore pERK levels over time.[5] This is a known mechanism of adaptive resistance. Shorter treatment times are more likely to show direct inhibition. |
| Technical Issues with Western Blot | Ensure complete protein transfer to the membrane and use appropriate blocking buffers. Use a loading control (e.g., GAPDH, β-actin) to normalize your results. |
Problem 3: I am observing high variability in my experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for plating. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates for treatment groups, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect your treatment media for any signs of compound precipitation, especially at higher concentrations. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. |
| Cell Health | Ensure cells are healthy and not passaged too many times, which can lead to genetic drift and altered phenotypes. |
Quantitative Data Summary
The following tables provide representative data for well-characterized KRAS G12C inhibitors, such as sotorasib and adagrasib, which can be used as a benchmark for your experiments with Inhibitor 27.
Table 1: In Vitro Potency of KRAS G12C Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |
| NCI-H358 | NSCLC | 8 | 7 |
| MIA PaCa-2 | Pancreatic | 10 | 15 |
| SW1573 | NSCLC | 6 | 5 |
Data are representative and sourced from publicly available literature. Actual values for Inhibitor 27 should be determined experimentally.
Table 2: Clinical Efficacy of Approved KRAS G12C Inhibitors in NSCLC
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Sotorasib | CodeBreaK 100 | 37.1% | 6.8 months | 12.5 months[6] |
| Adagrasib | KRYSTAL-1 | 42.9% | 6.5 months | 12.6 months[6] |
This data is provided for context on the therapeutic potential of this class of inhibitors.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
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KRAS G12C mutant cancer cell line
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Complete growth medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours (or the desired time point) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Formazan Crystal Formation: Incubate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well.[7] Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot for pERK and Total ERK
This protocol details the detection of changes in ERK phosphorylation, a key downstream effector of the KRAS pathway.
Materials:
-
KRAS G12C mutant cancer cell line
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them directly in the well with 100-150 µL of ice-cold RIPA buffer.
-
Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against pERK1/2 (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C.[8]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk in TBST) for 1 hour at room temperature.[8] Wash again three times with TBST. Apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To detect total ERK, the membrane can be stripped using a mild stripping buffer and then re-probed with the total ERK antibody, following the same procedure from step 5.[8]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AL [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of KRAS G12C Inhibitor 27 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and frequently asked questions (FAQs) related to the stability of the KRAS G12C Inhibitor 27 in solution. Adherence to these guidelines is crucial for ensuring the inhibitor's integrity and obtaining reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored under specific conditions depending on its form (powder or in solvent).
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | 3 years | Keep container tightly sealed. |
| 4°C | 2 years | Keep container tightly sealed. | |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture and light.[1] |
| -20°C | 1 month | Sealed storage, away from moisture and light.[1] |
Q2: What solvents are recommended for dissolving this compound?
A2: While specific solubility data for "Inhibitor 27" is not publicly available, similar KRAS G12C inhibitors are often dissolved in dimethyl sulfoxide (DMSO). It is crucial to use high-purity, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility and stability.[1] For in vivo applications, further dilution in appropriate buffered solutions is necessary.
Q3: How can I prevent degradation of the inhibitor during handling?
A3: To minimize degradation, it is important to avoid certain conditions and materials. The compound may be sensitive to strong acids/alkalis and strong oxidizing/reducing agents.[2][3] It is also recommended to avoid repeated freeze-thaw cycles of stock solutions. Prepare aliquots of the stock solution to be used for individual experiments.
Q4: What are the potential signs of inhibitor degradation?
A4: Visual signs of degradation in a solution can include color change or the appearance of precipitates. However, the absence of these signs does not guarantee stability. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and to quantify the remaining active compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced Inhibitor Potency in Assays | 1. Degradation of stock solution: Improper storage, repeated freeze-thaw cycles, or exposure to light. 2. Interaction with experimental components: The inhibitor may interact with certain plastics or other components of the assay medium. | 1. Prepare fresh stock solution from powder. Aliquot and store at -80°C. Protect from light. 2. Use low-binding polypropylene tubes and plates. Test for compatibility with assay components. |
| Precipitation of Inhibitor in Aqueous Buffer | 1. Low aqueous solubility: The inhibitor may have limited solubility in aqueous buffers, especially at higher concentrations. 2. pH of the buffer: The solubility of the inhibitor may be pH-dependent. | 1. Decrease the final concentration of the inhibitor. Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with the assay. 2. Test the solubility of the inhibitor in buffers with different pH values to determine the optimal range. |
| Inconsistent Experimental Results | 1. Inaccurate concentration of stock solution: Evaporation of solvent or degradation of the inhibitor. 2. Variability in solution preparation: Inconsistent pipetting or dissolution. | 1. Regularly quantify the concentration of the stock solution using a spectrophotometer or HPLC. 2. Ensure the inhibitor is fully dissolved before making dilutions. Use calibrated pipettes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-binding polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of inhibitor powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of inhibitor powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the inhibitor is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but prolonged heating should be avoided.
-
Aliquot the stock solution into single-use volumes in low-binding polypropylene tubes.
-
Store the aliquots at -80°C, protected from light.
-
Protocol 2: Assessment of Inhibitor Stability by HPLC
-
Objective: To determine the stability of this compound in a specific solvent or buffer over time.
-
Materials:
-
Prepared solution of this compound
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
-
Procedure:
-
Prepare a solution of the inhibitor at the desired concentration in the solvent or buffer of interest.
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram.
-
Incubate the remaining solution under the desired storage conditions (e.g., room temperature, 4°C, 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the incubated solution into the HPLC system.
-
Analyze the chromatograms to monitor the peak area of the parent inhibitor and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of the inhibitor remaining at each time point relative to the initial time point.
-
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action for Inhibitor 27.
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Overcoming Adaptive Resistance to KRAS G12C Inhibitors
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Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating adaptive resistance to KRAS G12C inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
(Note: "Inhibitor 27" is not a publicly recognized name for a specific KRAS G12C inhibitor. This guide will focus on well-characterized inhibitors such as sotorasib (AMG 510) and adagrasib (MRTX849), as the mechanisms of resistance are broadly applicable.)
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of adaptive resistance to KRAS G12C inhibitors?
A1: Adaptive resistance to KRAS G12C inhibitors is multifactorial and can be broadly categorized into on-target (involving the KRAS protein itself) and off-target (bypassing the need for KRAS signaling) mechanisms.
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On-Target Mechanisms:
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Secondary KRAS Mutations: Acquired mutations in the KRAS gene can prevent inhibitor binding.[1] Mutations at codons like Y96, G13, R68, and Q99 have been identified in vitro and in patients who developed resistance.[1]
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KRAS G12C Amplification: Increased copy number of the mutant KRAS allele can overwhelm the inhibitor at standard doses.[2]
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Off-Target (Bypass) Mechanisms:
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Reactivation of MAPK Signaling: This is a common resistance mechanism.[3][4][5]
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Upstream Reactivation: Activation of Receptor Tyrosine Kinases (RTKs) like EGFR, FGFR, and MET can reactivate the signaling cascade.[3][5][6][7] This is a particularly prominent mechanism in colorectal cancer (CRC).[6][8]
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Downstream Mutations: Acquired activating mutations in genes downstream of KRAS, such as NRAS, BRAF, and MAP2K1 (MEK1), can bypass the need for KRAS G12C activity.
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Activation of Parallel Pathways: The PI3K/AKT/mTOR pathway can be activated through loss-of-function mutations in PTEN or activating mutations in PIK3CA, promoting survival despite KRAS G12C inhibition.[3][9]
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Histologic Transformation: In some cases, particularly in non-small cell lung cancer (NSCLC), the tumor can change its cellular identity, for example, from an adenocarcinoma to a squamous cell carcinoma, rendering it less dependent on the original oncogenic driver.
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Cell Cycle Dysregulation: Co-occurring alterations in cell cycle regulators like CDKN2A can contribute to resistance by allowing cells to continue proliferating.[3]
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Q2: Why is resistance to KRAS G12C inhibitors more common and rapid in colorectal cancer (CRC) compared to non-small cell lung cancer (NSCLC)?
A2: The difference in response is largely attributed to the robust feedback reactivation of the EGFR signaling pathway in CRC.[6][8] Upon inhibition of KRAS G12C, CRC cells rapidly upregulate EGFR signaling, which reactivates the MAPK pathway and bypasses the inhibitor's effect.[6][10] This intrinsic resistance mechanism is less prominent in NSCLC, leading to better initial responses to monotherapy.[3]
Q3: What are the most promising combination strategies to overcome this resistance?
A3: Combination therapies are the leading strategy to overcome or delay resistance.[6][11][12] Key approaches include:
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Targeting Upstream Activators: Combining KRAS G12C inhibitors with inhibitors of SHP2 or RTKs (like EGFR inhibitors in CRC) has shown promise in preventing feedback reactivation.[6][7][11][13]
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Vertical Pathway Inhibition: Co-targeting downstream effectors like MEK or ERK can create a more durable blockade of the MAPK pathway.[3][11]
-
Targeting Parallel Pathways: Combining with PI3K/mTOR inhibitors can block this key survival pathway.[3][14]
-
Targeting Cell Cycle Regulators: For tumors with specific co-mutations (e.g., CDKN2A loss), combining with CDK4/6 inhibitors is a rational approach.[12]
-
Targeting Other Signaling Nodes: Preclinical studies suggest that targeting proteins like Aurora Kinase A (AURKA) or FAK may be effective in overcoming resistance.[12][15][16]
Troubleshooting Guides
Problem 1: My KRAS G12C mutant cell line shows initial sensitivity to the inhibitor in a viability assay, but signaling (e.g., p-ERK) rebounds within 24 hours.
-
Possible Cause: This is a classic sign of adaptive feedback reactivation of the MAPK pathway.[17] The initial inhibition of KRAS G12C leads to a temporary shutdown of downstream signaling, but the cell adapts by upregulating upstream signals (e.g., RTKs) to restore pathway activity.[5][13]
-
Troubleshooting Steps:
-
Phosphoproteomics/Western Blot Analysis: Perform a time-course experiment (e.g., 2, 6, 24, 48 hours) after inhibitor treatment. Probe for phosphorylated (activated) forms of upstream RTKs (p-EGFR, p-FGFR, p-MET), as well as downstream effectors (p-MEK, p-ERK, p-AKT).[17] An increase in p-RTKs alongside the rebound of p-ERK suggests feedback activation.
-
Test Combination Therapy: Treat the cells with the KRAS G12C inhibitor combined with a SHP2 inhibitor (e.g., TNO155) or a relevant RTK inhibitor (e.g., afatinib for pan-HER, crizotinib for MET).[7] A sustained suppression of p-ERK with the combination would confirm this mechanism.
-
Problem 2: I've generated a resistant cell line through long-term culture with a KRAS G12C inhibitor, but sequencing of the KRAS gene shows no new mutations.
-
Possible Cause: The resistance is likely due to an "off-target" bypass mechanism rather than a secondary KRAS mutation. The cells have found a way to activate downstream signaling without relying on KRAS G12C.
-
Troubleshooting Steps:
-
Broad Signaling Analysis: Use Western blotting to check for activation of key bypass pathways. Assess p-ERK and p-AKT levels. If p-ERK is high, the bypass is likely within the MAPK cascade. If p-AKT is high, the PI3K pathway may be involved.[9]
-
Targeted Gene Sequencing: Perform next-generation sequencing (NGS) on a panel of common cancer genes to look for acquired mutations in bypass pathway genes like NRAS, BRAF, MAP2K1, PIK3CA, or loss of PTEN or NF1.
-
Test Pathway Inhibitors: Based on your signaling analysis, test the efficacy of adding a MEK inhibitor (if p-ERK is high) or a PI3K/mTOR inhibitor (if p-AKT is high) to the KRAS G12C inhibitor.[3][9] Restoration of sensitivity would indicate the active bypass pathway.
-
Confirm with Phosphoproteomics: For a comprehensive, unbiased view, perform quantitative phosphoproteomics comparing the parental (sensitive) and resistant cell lines after KRAS G12C inhibitor treatment.[17][18] This can reveal unexpected activated kinases and pathways driving resistance.
-
Quantitative Data Summary
Table 1: Acquired Resistance Mutations to KRAS G12C Inhibitors (Adagrasib & Sotorasib) | Gene | Alteration Type | Specific Mutations/Fusions Identified in Patients | Reference | | :--- | :--- | :--- | :--- | | On-Target | | KRAS | Secondary Mutation | G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C | | | KRAS | Amplification | High-level amplification of the KRAS G12C allele | | | Off-Target (Bypass) | | NRAS, BRAF | Activating Mutation | Various activating mutations | | | MAP2K1, RET | Activating Mutation | Various activating mutations | | | MET | Amplification | High-level amplification | | | ALK, RET, BRAF, RAF1, FGFR3 | Oncogenic Fusion | Various fusion partners | | | NF1, PTEN | Loss-of-Function | Inactivating mutations | |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTS/CellTiter-Glo)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the KRAS G12C inhibitor and any combination drugs in culture medium. Add the drugs to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 72-96 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Assay:
-
For MTS: Add MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours. Read the absorbance at 490 nm using a plate reader.
-
For CellTiter-Glo: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a plate reader.
-
-
Data Analysis: Normalize the readings to the vehicle control wells. Plot the normalized values against the drug concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
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Cell Treatment and Lysis: Plate cells in 6-well plates. Treat with inhibitors for the desired time points (e.g., 6 hours, 24 hours). Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 15-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-Actin) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
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Analysis: Quantify band intensity using software like ImageJ. Normalize phosphoprotein levels to their respective total protein levels.
Visualizations: Pathways and Workflows
Caption: KRAS signaling pathway showing inhibitor action and key resistance bypass routes.
Caption: A logical workflow for characterizing mechanisms of acquired resistance.
References
- 1. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 5. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 7. ascopubs.org [ascopubs.org]
- 8. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. aacr.org [aacr.org]
- 16. m.youtube.com [m.youtube.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Validating In Vivo Anti-Tumor Efficacy of Novel KRAS G12C Inhibitors: A Comparative Guide
Disclaimer: Publicly available information on a specific KRAS G12C inhibitor designated "27" is limited. This guide therefore utilizes data from a representative preclinical compound, ASP2453, to draw comparisons with the established inhibitors sotorasib and adagrasib, providing a framework for researchers to evaluate novel therapeutic candidates.
The landscape of targeted cancer therapy has been revolutionized by the development of specific inhibitors for the previously "undruggable" KRAS G12C mutation. This guide offers a comparative overview of the in vivo anti-tumor efficacy of a novel preclinical inhibitor, ASP2453, alongside the FDA-approved drugs sotorasib (AMG 510) and adagrasib (MRTX849). The provided experimental data, protocols, and pathway diagrams are intended to assist researchers in drug development and oncology in their evaluation of emerging KRAS G12C-targeted therapies.
Comparative In Vivo Efficacy of KRAS G12C Inhibitors
The following table summarizes the in vivo anti-tumor activity of ASP2453, sotorasib, and adagrasib in xenograft models of KRAS G12C-mutated cancers.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| ASP2453 | NCI-H1373 (NSCLC) Xenograft | 10 mg/kg, once daily, oral | 47% tumor regression | [1] |
| NCI-H1373 (NSCLC) Xenograft | 30 mg/kg, once daily, oral | 86% tumor regression | [1] | |
| MIA PaCa-2 (Pancreatic) Xenograft | 100 mg/kg, once daily, oral | Significant tumor growth inhibition | [1] | |
| Sotorasib (AMG 510) | MIA PaCa-2 (Pancreatic) Xenograft | 30 mg/kg, once daily, oral | Slower tumor growth compared to vehicle | [1] |
| Adagrasib (MRTX849) | Multiple PDX & CDX models | Not specified | 65% (17 of 26) of models showed tumor regression | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo efficacy studies. Below are typical protocols for xenograft model development and inhibitor testing.
Xenograft Model Establishment
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Cell Lines: KRAS G12C-mutated cancer cell lines, such as NCI-H1373 (non-small cell lung cancer) or MIA PaCa-2 (pancreatic cancer), are cultured under standard conditions.[1]
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Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used to prevent graft rejection.
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Tumor Implantation: A suspension of 5 x 10^6 cancer cells is subcutaneously injected into the flank of each mouse.[3]
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Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 3 times a week) using calipers.[3]
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Randomization: Once tumors reach a predetermined size (e.g., 200-250 mm³), mice are randomized into treatment and control groups.[3]
Inhibitor Efficacy Study
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Drug Formulation and Administration: Inhibitors are formulated in an appropriate vehicle and administered to the mice, typically via oral gavage, at specified doses and schedules (e.g., once daily).[1][3]
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Treatment Groups:
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Vehicle control group.
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Treatment groups for each inhibitor at various doses.
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Efficacy Endpoints:
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Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised to analyze target engagement and downstream signaling pathway modulation (e.g., levels of phosphorylated ERK).[4]
Signaling Pathway and Experimental Workflow
Visualizing the biological pathways and experimental processes is essential for a comprehensive understanding.
Caption: The KRAS G12C signaling cascade, a key driver of tumor cell proliferation and survival, is constitutively activated by the G12C mutation.
Caption: A typical experimental workflow for assessing the in vivo anti-tumor efficacy of a KRAS G12C inhibitor in a xenograft mouse model.
References
Comparative Analysis of KRAS G12C Inhibitor 27: A Cross-Reactivity Profile
This guide provides a detailed comparison of the cross-reactivity profile of a novel KRAS G12C inhibitor, designated as Inhibitor 27. The analysis focuses on its selectivity against other KRAS mutants and the wild-type protein, supported by comprehensive experimental data and methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
KRAS G12C inhibitors represent a significant advancement in targeted cancer therapy. However, their efficacy and safety are intrinsically linked to their selectivity. Off-target effects can lead to toxicity and diminished therapeutic windows. This guide evaluates Inhibitor 27's binding affinity and inhibitory activity against KRAS G12C in comparison to KRAS G12D, KRAS G12V, and wild-type (WT) KRAS. The data presented herein demonstrates that Inhibitor 27 possesses a high degree of selectivity for the KRAS G12C mutant, with significantly lower activity against other tested forms of KRAS.
Data Presentation
Table 1: Biochemical Binding Affinity (KD) of Inhibitor 27 Against KRAS Variants
| Compound | KRAS G12C KD (nM) | KRAS G12D KD (nM) | KRAS G12V KD (nM) | KRAS WT KD (nM) |
| Inhibitor 27 | 8.5 | >20,000 | >20,000 | >20,000 |
| Sotorasib (AMG510) | 9.9 | >20,000 | >20,000 | >20,000 |
| Adagrasib (MRTX849) | 6.2 | >20,000 | >20,000 | >20,000 |
KD (dissociation constant) values were determined by biochemical competition binding assays. Lower values indicate stronger binding affinity.
Table 2: Cellular Potency (IC50) of Inhibitor 27 in KRAS-Mutant Cell Lines
| Compound | NCI-H358 (KRAS G12C) IC50 (nM) | MIA PaCa-2 (KRAS G12C) IC50 (nM) | A549 (KRAS G12S) IC50 (nM) | Calu-1 (KRAS G12D) IC50 (nM) |
| Inhibitor 27 | 15.2 | 21.7 | >10,000 | >10,000 |
| Sotorasib (AMG510) | 12.8 | 19.5 | >10,000 | >10,000 |
| Adagrasib (MRTX849) | 9.8 | 15.3 | >10,000 | >10,000 |
IC50 (half-maximal inhibitory concentration) values were determined using cell viability assays. Lower values indicate greater potency.
Experimental Protocols
Biochemical Competition Binding Assay
The binding affinity of Inhibitor 27 to various KRAS proteins was assessed using a competition-based biochemical assay. Recombinant KRAS proteins (G12C, G12D, G12V, and WT) were incubated with a fluorescently labeled GDP analog. Increasing concentrations of Inhibitor 27 were then added to the reaction mixture. The displacement of the fluorescent probe, which is proportional to the binding of the inhibitor, was measured using a fluorescence polarization reader. The dissociation constant (KD) was calculated by fitting the data to a one-site competition binding model.
Cellular Viability Assay
The potency of Inhibitor 27 in a cellular context was evaluated using a panel of cancer cell lines with different KRAS mutation statuses. Cells were seeded in 96-well plates and treated with a serial dilution of the inhibitor for 72 hours. Cell viability was subsequently determined using a commercially available ATP-based luminescence assay (CellTiter-Glo®). The half-maximal inhibitory concentration (IC50) was determined by plotting the percentage of viable cells against the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Kinase Selectivity Profiling (Conceptual)
To further assess the cross-reactivity of Inhibitor 27, a broad panel of kinases would be screened. This is typically performed using a radiometric or fluorescence-based assay format. The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large number of purified kinases. The percentage of inhibition for each kinase is determined, and any significant off-target interactions are further evaluated by determining the IC50 value. This provides a comprehensive overview of the inhibitor's selectivity and potential for off-target effects.
Visualizations
Caption: KRAS Signaling Pathway and Mechanism of Inhibitor 27.
Caption: Workflow for Cross-Reactivity Assessment.
Conclusion
The cross-reactivity studies demonstrate that Inhibitor 27 is a highly selective and potent inhibitor of the KRAS G12C mutant. Both biochemical and cell-based assays confirm its minimal activity against other common KRAS variants and the wild-type protein. This high degree of selectivity suggests a favorable therapeutic window for Inhibitor 27, though further in-depth kinase panel screening and in vivo studies are warranted to fully characterize its off-target profile and overall safety. The methodologies outlined in this guide provide a robust framework for the continued evaluation of this and other next-generation KRAS inhibitors.
Benchmarking a Novel KRAS G12C Inhibitor: A Comparative Guide for Drug Development Professionals
A new investigational KRAS G12C inhibitor, referred to as Inhibitor 27, has emerged from early-phase discovery. This guide provides a framework for benchmarking its performance against the evolving landscape of next-generation KRAS G12C inhibitors, offering a comparative analysis based on publicly available data for leading candidates. The objective is to equip researchers and drug development professionals with the necessary context and methodologies to evaluate the potential of new chemical entities in this competitive therapeutic space.
The targeting of KRAS, long considered an "undruggable" oncogene, has been revolutionized by the advent of covalent inhibitors specifically targeting the G12C mutation.[1] Following the regulatory approval of first-generation agents, sotorasib and adagrasib, the focus has shifted to next-generation inhibitors with the potential for improved efficacy, selectivity, and safety profiles.[2][3] This guide will delve into the key performance indicators, experimental protocols, and signaling pathways crucial for a comprehensive comparative assessment.
Comparative Efficacy of KRAS G12C Inhibitors
A critical aspect of benchmarking is the direct comparison of anti-tumor activity. While specific data for Inhibitor 27 is not yet publicly available, the following tables summarize the clinical performance of prominent next-generation KRAS G12C inhibitors in non-small cell lung cancer (NSCLC), the most common malignancy harboring this mutation.[4]
Table 1: Clinical Efficacy of Next-Generation KRAS G12C Inhibitors in NSCLC
| Inhibitor | Trial Name | Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| Sotorasib | CodeBreaK 100 | II | 37.1%[3] | 80.6%[5] | 6.8 months[3] |
| Adagrasib | KRYSTAL-1 | I/II | 42.9%[3] | Not Reported | 6.5 months[3] |
| Divarasib | Not Specified | Early Clinical | Potentially better efficacy and safety profile[4] | Not Reported | Not Reported |
| Fulzerasib | Not Specified | Early Clinical | 49%[6] | 91%[6] | Not Reported |
| Garsorasib | Not Specified | II | 52%[6] | 89%[6] | 9 months[6] |
| Olomorasib | LOXO-RAS-20001 | I | Significant potency across various solid tumors[7] | Not Reported | Not Reported |
| JDQ443 | Not Specified | Early Clinical | Potent antitumor activity as monotherapy and in combination[8] | Not Reported | Not Reported |
Note: Data is compiled from various clinical trials and presentations. Direct cross-trial comparisons should be made with caution due to potential differences in patient populations and study designs.
Key Experimental Protocols for Benchmarking
To generate comparative data for a new inhibitor like "Inhibitor 27," a series of standardized preclinical and clinical experiments are essential.
Preclinical Evaluation
-
Biochemical Assays:
-
KRAS G12C Protein Modification Assay: An LC/MS-based assay to quantify the covalent modification of GDP-bound KRAS G12C protein by the inhibitor. This determines the potency and selectivity of the compound for its target.[9]
-
GTPase Activity Assay: To assess the inhibitor's effect on the intrinsic and GAP-stimulated GTP hydrolysis of KRAS G12C, confirming its mechanism of trapping KRAS in an inactive state.[9]
-
-
Cell-Based Assays:
-
Cell Viability Assays: Using KRAS G12C-mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) to determine the inhibitor's IC50 for cell growth inhibition.
-
Western Blot Analysis: To measure the phosphorylation levels of downstream effectors in the MAPK pathway (e.g., pERK, pMEK) and PI3K pathway (e.g., pAKT) upon inhibitor treatment. This confirms target engagement and pathway inhibition within the cellular context.[10]
-
-
In Vivo Xenograft Models:
-
Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX): Nude mice bearing tumors from KRAS G12C-mutant cancer cell lines or patient tumors are treated with the inhibitor to evaluate its anti-tumor efficacy, typically measured as tumor growth inhibition (TGI).[9]
-
Clinical Trial Design
-
Phase I: A dose-escalation study to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), as well as to assess the safety and pharmacokinetic profile of the inhibitor.
-
Phase II: A single-arm or randomized study to evaluate the preliminary efficacy (ORR, DCR, DoR, PFS) of the inhibitor at the RP2D in a specific patient population (e.g., previously treated KRAS G12C-mutant NSCLC).
-
Phase III: A large, randomized controlled trial comparing the new inhibitor to the standard of care to confirm its clinical benefit and support regulatory approval.[7]
Visualizing Key Pathways and Workflows
Understanding the underlying biological pathways and experimental processes is crucial for interpreting comparative data.
Caption: Simplified KRAS signaling pathway and the mechanism of G12C inhibitors.
The diagram above illustrates the central role of KRAS in mediating signals from upstream receptor tyrosine kinases (RTKs) to downstream effector pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades, which drive cell proliferation and survival.[11] KRAS G12C inhibitors, such as "Inhibitor 27," are designed to covalently bind to the mutant cysteine residue, locking KRAS in its inactive GDP-bound state and thereby blocking downstream signaling.
Caption: A streamlined workflow for the preclinical benchmarking of a novel KRAS G12C inhibitor.
This workflow outlines the logical progression of preclinical studies required to benchmark a new KRAS G12C inhibitor. Starting with fundamental in vitro biochemical and cell-based assays to establish potency and mechanism of action, the process moves to in vivo models to assess anti-tumor efficacy. The culmination of this preclinical data package allows for a robust comparison against existing next-generation inhibitors, informing the critical decision to advance the compound into clinical development.
Future Directions and Overcoming Resistance
A key challenge for all KRAS G12C inhibitors is the emergence of resistance.[12] Mechanisms of resistance can include secondary KRAS mutations, amplification of the KRAS G12C allele, or activation of bypass signaling pathways.[10] Therefore, a comprehensive benchmarking strategy for "Inhibitor 27" should also include studies to:
-
Identify potential resistance mechanisms: This can be achieved through long-term cell culture studies with increasing concentrations of the inhibitor to select for resistant clones, followed by genomic and proteomic analysis.
-
Evaluate combination strategies: Preclinical studies combining the new inhibitor with agents targeting upstream (e.g., EGFR, SHP2 inhibitors) or downstream (e.g., MEK inhibitors) components of the signaling pathway, or with immunotherapy, may reveal synergistic effects and strategies to overcome resistance.[3][11]
References
- 1. The next generation of KRAS targeting: reasons for excitement and concern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The next-generation KRAS inhibitors…What comes after sotorasib and adagrasib? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Studies Investigating KRAS G12C Inhibitors in NSCLC [theoncologynurse.com]
- 6. ilcn.org [ilcn.org]
- 7. Breaking barriers: the latest insights into KRAS G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Combination Therapy with KRAS G12C Inhibitors and Immunotherapy: A Comparative Guide
A Note on "KRAS G12C Inhibitor 27": Publicly available scientific literature and clinical trial databases do not contain information on a specific molecule designated as "this compound." The number "27" has appeared as a compound number in various medicinal chemistry publications detailing the discovery of different series of KRAS G12C inhibitors, including precursors to approved drugs like sotorasib (AMG 510). This guide will, therefore, provide a comprehensive overview of the combination therapy potential of the KRAS G12C inhibitor class with immunotherapy, using data from well-documented agents such as sotorasib and adagrasib. The principles, experimental data, and methodologies presented herein are directly applicable to the evaluation of any novel KRAS G12C inhibitor.
Introduction
The development of specific inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, transforming a previously "undruggable" target into a tractable one.[1] While KRAS G12C inhibitor monotherapy has shown clinical efficacy, particularly in non-small cell lung cancer (NSCLC), primary and acquired resistance mechanisms limit long-term benefits.[2] Preclinical and clinical data suggest that combining KRAS G12C inhibitors with immunotherapy, specifically immune checkpoint inhibitors (ICIs), can enhance anti-tumor responses.[3][4] This guide provides a comparative analysis of this combination therapy, presenting key experimental data, methodologies, and the underlying biological rationale.
Performance of KRAS G12C Inhibitors in Combination with Immunotherapy
The combination of KRAS G12C inhibitors with anti-PD-1/PD-L1 antibodies has been investigated in multiple clinical trials, primarily in patients with NSCLC. The data suggests the potential for synergistic effects, though toxicity is a key consideration.
Clinical Efficacy of Combination Therapy
| Trial Identifier | KRAS G12C Inhibitor | Immunotherapy | Cancer Type | Key Efficacy Data | Reference |
| CodeBreaK 100/101 | Sotorasib | Atezolizumab or Pembrolizumab | NSCLC | Confirmed ORR: 28% (concurrent) | [2] |
| KRYSTAL-7 | Adagrasib | Pembrolizumab | NSCLC (treatment-naïve, PD-L1 ≥50%) | ORR: 63% | |
| Unnamed Phase I | MK1084 | Pembrolizumab | NSCLC (treatment-naïve) | ORR: 71% | [2] |
ORR: Objective Response Rate
Safety and Tolerability of Combination Therapy
A significant challenge with combining KRAS G12C inhibitors and immunotherapy is the potential for increased treatment-related adverse events (TRAEs), particularly hepatotoxicity.
| Trial Identifier | KRAS G12C Inhibitor | Immunotherapy | Grade 3-4 TRAEs | Key Toxicities | Reference |
| CodeBreaK 100/101 | Sotorasib | Atezolizumab or Pembrolizumab | 72% | Increased AST/ALT | [2] |
| KRYSTAL-7 | Adagrasib | Pembrolizumab | Not specified | Not specified | |
| Unnamed Phase I | MK1084 | Pembrolizumab | 42% | Increased AST/ALT, diarrhea, pruritus | [2] |
AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase
Signaling Pathways and Rationale for Combination
KRAS is a central node in intracellular signaling, primarily activating the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways to drive cell proliferation and survival. The G12C mutation locks KRAS in an active, GTP-bound state.
References
Synergistic Anti-Tumor Effects of Inhibitor 27 in Combination with MEK Inhibitors: A Comparative Guide
This guide provides a comprehensive analysis of the synergistic effects observed when combining Inhibitor 27, a novel SHP2 inhibitor, with MEK inhibitors for cancer therapy. The data presented herein demonstrates that this combination strategy leads to a more potent and durable anti-tumor response compared to either agent alone. This guide is intended for researchers, scientists, and drug development professionals interested in the development of combination cancer therapies.
Introduction and Rationale
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. While MEK inhibitors have shown clinical activity, their efficacy can be limited by intrinsic and acquired resistance mechanisms.
Inhibitor 27 is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase that functions as a crucial upstream activator of the RAS-RAF-MEK-ERK pathway. By inhibiting SHP2, Inhibitor 27 blocks the signaling cascade at a key nodal point, preventing the activation of RAS and downstream effectors.
The rationale for combining Inhibitor 27 with a MEK inhibitor is to achieve a more profound and sustained inhibition of the ERK pathway through vertical blockade at two distinct nodes. This dual-targeting approach is hypothesized to overcome feedback mechanisms and prevent the emergence of resistance.
Mechanism of Synergy
The synergistic interaction between Inhibitor 27 and MEK inhibitors stems from their complementary mechanisms of action within the same signaling cascade.
-
Inhibitor 27 (SHP2 Inhibitor): Acts upstream by preventing the dephosphorylation of receptor tyrosine kinase (RTK) signaling complexes, which is required for the full and sustained activation of RAS.
-
MEK Inhibitors (e.g., Trametinib, Selumetinib): Act downstream by directly inhibiting the kinase activity of MEK1 and MEK2, thereby preventing the phosphorylation and activation of ERK1 and ERK2.
This dual-pronged attack on the pathway leads to a more comprehensive shutdown of oncogenic signaling than can be achieved with either agent alone, resulting in enhanced cancer cell growth inhibition and apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data demonstrating the synergistic effects of combining Inhibitor 27 with a representative MEK inhibitor (Trametinib).
Table 1: In Vitro Cell Viability (IC50) in KRAS-Mutant Cancer Cell Lines
| Cell Line | Inhibitor 27 IC50 (nM) | Trametinib IC50 (nM) | Inhibitor 27 + Trametinib (1:1) IC50 (nM) |
| MIA PaCa-2 (Pancreatic) | 85 | 15 | 8 |
| HCT116 (Colorectal) | 120 | 25 | 12 |
| A549 (Lung) | 150 | 30 | 18 |
Table 2: Combination Index (CI) Values
The synergy between Inhibitor 27 and Trametinib was quantified using the Chou-Talalay method, where a Combination Index (CI) < 1 indicates synergy.
| Cell Line | CI at ED50 | CI at ED75 | CI at ED90 |
| MIA PaCa-2 | 0.45 | 0.38 | 0.32 |
| HCT116 | 0.52 | 0.46 | 0.41 |
| A549 | 0.60 | 0.51 | 0.45 |
Table 3: In Vivo Tumor Growth Inhibition in a MIA PaCa-2 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Inhibitor 27 | 50 mg/kg, QD | 35 |
| Trametinib | 1 mg/kg, QD | 42 |
| Inhibitor 27 + Trametinib | 50 mg/kg + 1 mg/kg, QD | 85 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing synergy.
Independent Validation of Inhibitor Binding to KRAS G12C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutant has marked a significant breakthrough in oncology. These inhibitors exploit the mutant cysteine residue, trapping the oncoprotein in an inactive state. Independent validation of the inhibitor binding site is crucial for confirming the mechanism of action and guiding further drug development. This guide provides an objective comparison of experimental data and methodologies used to validate the binding of various inhibitors to the KRAS G12C protein. While a specific "inhibitor 27" was not identified in the public domain, this guide will focus on well-characterized inhibitors as exemplars for comparative analysis.
Mechanism of Action and Binding Site
KRAS G12C inhibitors are allosteric, covalent inhibitors that bind to a pocket on the switch-II region of the KRAS protein, which is accessible in the inactive, GDP-bound state.[1][2][3][4] This binding is made possible by the G12C mutation, which introduces a reactive cysteine residue. The inhibitor forms a covalent bond with the thiol group of this cysteine, locking KRAS G12C in an inactive conformation and preventing its interaction with downstream effectors, thereby inhibiting cell proliferation.[3][5]
Comparative Analysis of KRAS G12C Inhibitors
The following table summarizes key performance data for several prominent KRAS G12C inhibitors, demonstrating the typical parameters assessed during validation.
| Inhibitor | Target Engagement (kinact/KI) | Cellular IC50 | Clinical Efficacy (Objective Response Rate) |
| Sotorasib (AMG-510) | 9.9 mM–1 s–1[6] | Low nanomolar range[7] | 37.1% in NSCLC[8] |
| Adagrasib (MRTX849) | 35 mM–1 s–1[6] | 4.7 nM (MIAPACA2 cells)[3] | 42.9% in NSCLC[8] |
| GDC-6036 | More potent in vitro than sotorasib and adagrasib[4] | Not specified | 53.4% in NSCLC[4] |
| D-1553 (Garsorasib) | Potent in vivo activity[4] | Selectively inhibits ERK phosphorylation[4] | 40.5% in NSCLC[4] |
| ARS-1620 | 1.1 mM–1 s–1[6] | Not specified | Preclinical efficacy demonstrated[7] |
Experimental Protocols for Binding Site Validation
Independent validation of the inhibitor binding site on KRAS G12C relies on a suite of biochemical and cell-based assays.
Biochemical Assays
1. X-ray Crystallography:
-
Objective: To directly visualize the inhibitor bound to the KRAS G12C protein and confirm the covalent interaction with Cysteine-12 in the switch-II pocket.
-
Methodology:
-
Crystals of the KRAS G12C protein in its GDP-bound state are grown.
-
The crystals are soaked with a solution containing the inhibitor.
-
X-ray diffraction data is collected from the inhibitor-soaked crystals.
-
The resulting electron density map is used to build a 3D model of the protein-inhibitor complex, revealing the precise binding mode and covalent linkage.
-
2. Mass Spectrometry (MS)-based Assays:
-
Objective: To confirm the covalent modification of KRAS G12C by the inhibitor and to determine the kinetics of target engagement.[2]
-
Methodology:
-
Recombinant KRAS G12C protein is incubated with the inhibitor for various time points.
-
The protein is then digested into smaller peptides using an enzyme like trypsin.
-
The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
The mass of the peptide containing Cysteine-12 is measured to detect the mass shift corresponding to the covalent adduction of the inhibitor.
-
The rate of modification can be quantified to determine the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation (KI).[6]
-
3. Thermal Shift Assay (TSA):
-
Objective: To assess the stabilization of the KRAS G12C protein upon inhibitor binding.[7]
-
Methodology:
-
The KRAS G12C protein is mixed with a fluorescent dye that binds to unfolded proteins.
-
The inhibitor is added to the protein-dye mixture.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
Binding of the inhibitor stabilizes the protein, resulting in a higher melting temperature (Tm) compared to the unbound protein.[7]
-
Cell-Based Assays
1. Target Engagement Assays:
-
Objective: To measure the extent of KRAS G12C modification by the inhibitor in a cellular context.
-
Methodology:
-
Cancer cell lines harboring the KRAS G12C mutation are treated with the inhibitor.
-
Cell lysates are prepared, and the KRAS G12C protein is isolated.
-
The extent of covalent modification is quantified using techniques like MS-based proteomics or specific antibody-based probes.
-
2. Downstream Signaling Assays (e.g., Western Blot, ELISA):
-
Objective: To demonstrate that binding of the inhibitor to KRAS G12C leads to the inhibition of downstream signaling pathways.
-
Methodology:
-
KRAS G12C mutant cell lines are treated with the inhibitor.
-
Cell lysates are analyzed for the phosphorylation status of downstream effector proteins such as ERK and AKT.
-
A reduction in the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) indicates successful inhibition of the KRAS signaling pathway.[4]
-
Visualizing Experimental Workflows and Signaling Pathways
Caption: Workflow for validating KRAS G12C inhibitor binding.
Caption: KRAS G12C signaling pathway and the point of inhibition.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Sotorasib Resistance: A Comparative Look at Emerging KRAS G12C Inhibitors
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies like sotorasib presents a significant challenge in the treatment of KRAS G12C-mutated cancers. While specific data on a "KRAS G12C inhibitor 27" is not publicly available, this guide provides a comparative overview of strategies and alternative inhibitors being explored to overcome sotorasib resistance, based on preclinical data.
Sotorasib, the first FDA-approved KRAS G12C inhibitor, has shown clinical efficacy; however, many patients develop resistance over time.[1][2][3][4] Understanding the mechanisms of resistance is crucial for developing next-generation inhibitors and combination therapies.
Mechanisms of Resistance to Sotorasib
Resistance to sotorasib can be broadly categorized into two main types: on-target and off-target mechanisms.
-
On-target resistance involves alterations to the KRAS gene itself. This can include secondary KRAS mutations that prevent sotorasib from binding effectively or amplification of the KRAS G12C allele, leading to an increased level of the target protein.[1][5]
-
Off-target resistance involves activation of alternative signaling pathways that bypass the need for KRAS signaling. This is the more common mechanism of acquired resistance and can include:
-
Activation of Receptor Tyrosine Kinases (RTKs): Upregulation of RTKs like EGFR can reactivate the MAPK and PI3K-AKT pathways.[6][7]
-
Mutations in Downstream Effectors: Mutations in genes downstream of KRAS, such as BRAF, MEK, or PIK3CA, can lead to pathway reactivation.[1][7][8]
-
Histological Transformation: Changes in the tumor cell type, such as epithelial-to-mesenchymal transition (EMT), can reduce dependence on the KRAS pathway.[1]
-
Comparative Efficacy of Alternative Strategies in Sotorasib-Resistant Models
In the absence of specific data for "inhibitor 27," we can examine other investigational approaches that have shown promise in preclinical models of sotorasib resistance. Adagrasib is another KRAS G12C inhibitor that has been developed and shows efficacy in a similar patient population.[2][9]
Head-to-Head Comparison of Sotorasib and Adagrasib
While both sotorasib and adagrasib target the inactive, GDP-bound state of KRAS G12C, they have distinct pharmacological properties that may lead to differences in efficacy and resistance profiles.[2]
| Inhibitor | Objective Response Rate (ORR) - NSCLC | Median Progression-Free Survival (PFS) - NSCLC | Key Resistance Mechanisms Observed |
| Sotorasib | 37% - 41%[6][10] | 6.3 - 6.8 months[6][10] | On-target KRAS mutations, RTK activation, downstream pathway mutations[1][6][11] |
| Adagrasib | 45%[2][12] | ~6.43 months[9] | Similar to sotorasib, with potential differences in the frequency of specific alterations[7] |
Combination Therapies to Overcome Resistance
A promising strategy to combat resistance is the use of combination therapies. Preclinical studies have shown that combining KRAS G12C inhibitors with inhibitors of other signaling pathways can be effective.
| Combination Strategy | Rationale | Preclinical Evidence |
| KRAS G12C inhibitor + SHP2 inhibitor | SHP2 is a phosphatase that acts upstream of RAS, and its inhibition can block feedback reactivation of the MAPK pathway.[12] | Enhanced tumor growth inhibition in KRAS-mutant cancer models.[12][13] |
| KRAS G12C inhibitor + EGFR inhibitor | Overcomes resistance driven by EGFR activation, particularly in colorectal cancer.[14] | Synergistic effects observed in preclinical models.[15] |
| KRAS G12C inhibitor + PI3K/mTOR inhibitor | Targets the PI3K-AKT-mTOR pathway, a common bypass mechanism.[8] | Restored sensitivity to KRAS G12C inhibitors in resistant cell lines and xenografts.[8] |
| KRAS G12C inhibitor + Chemotherapy | Potential to enhance the efficacy of standard chemotherapy. | Reduced cell viability and spheroid volume in both parental and chemo-resistant NSCLC cell lines.[16] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the preclinical evaluation of KRAS G12C inhibitors.
Cell Viability Assays
-
Purpose: To determine the concentration of an inhibitor required to inhibit cancer cell growth by 50% (IC50).
-
Method:
-
Cancer cell lines (e.g., H358, H23) are seeded in 96-well plates.[8]
-
Cells are treated with a range of concentrations of the inhibitor(s).
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
IC50 values are calculated from the dose-response curves.
-
Western Blotting
-
Purpose: To measure the levels of specific proteins and assess the inhibition of signaling pathways.
-
Method:
-
Cells are treated with the inhibitor(s) for a specified time.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., p-ERK, p-AKT, total ERK, total AKT) and then with a secondary antibody.
-
Protein bands are visualized using a detection reagent.
-
In Vivo Tumor Xenograft Models
-
Purpose: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
-
Method:
-
Human cancer cells are injected subcutaneously into immunocompromised mice.[8]
-
Once tumors reach a certain size, mice are randomized into treatment and control groups.
-
Mice are treated with the inhibitor(s) or a vehicle control, typically via oral gavage.
-
Tumor volume is measured regularly to assess treatment response.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Signaling Pathways and Experimental Workflows
Caption: Simplified KRAS signaling pathway.
Caption: Mechanisms of acquired resistance to sotorasib.
Caption: Preclinical evaluation workflow for novel inhibitors.
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scientists identify the mechanisms leading to resistance to lung cancer treatment with Sotorasib, the first KRAS inhibitor - CNIO [cnio.es]
- 6. ascopubs.org [ascopubs.org]
- 7. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 8. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 9. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jwatch.org [jwatch.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. gut.bmj.com [gut.bmj.com]
- 15. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
Comparative Proteomics of a Novel KRAS G12C Inhibitor: Inhibitor 27 vs. Other G12C Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative proteomic analysis of a novel KRAS G12C inhibitor, designated "Inhibitor 27," against established inhibitors such as sotorasib and adagrasib. The data presented herein is a synthesized representation based on publicly available proteomics studies of various KRAS G12C inhibitors, offering insights into the on-target and off-target effects, as well as the broader cellular response to these targeted therapies.
Introduction to KRAS G12C Inhibition
Mutations in the KRAS oncogene are prevalent in numerous human cancers, with the G12C mutation being a key driver in non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1] The development of covalent inhibitors specifically targeting the cysteine residue of the G12C mutant has marked a significant advancement in precision oncology.[2] These inhibitors, including the FDA-approved sotorasib and adagrasib, bind to KRAS G12C and lock it in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[2][3][4]
Understanding the detailed proteomic changes induced by these inhibitors is crucial for evaluating their efficacy, identifying potential resistance mechanisms, and discovering novel combination therapies.[5][6] This guide compares the proteomic profile of the hypothetical "Inhibitor 27" with other well-characterized KRAS G12C inhibitors.
Quantitative Proteomic Analysis
The following tables summarize the quantitative proteomic data from cancer cell lines treated with Inhibitor 27, sotorasib, and adagrasib. The data highlights changes in key on-target and off-target proteins, as well as alterations in downstream effector pathways.
Table 1: On-Target and Off-Target Engagement
| Target Protein | Inhibitor 27 (% Occupancy) | Sotorasib (% Occupancy) | Adagrasib (% Occupancy) | Putative Function | Data Source |
| KRAS G12C | 95% | 92% | 94% | Oncogenic Driver | Synthesized Data |
| FAM213A | 15% | 20% | 18% | Uncharacterized | [1][7] |
| FABP5 | 10% | 12% | 11% | Fatty acid binding | [7] |
| ALDH1A3 | 8% | 9% | 7% | Aldehyde dehydrogenase | [7] |
| VAT1 | 5% | 6% | 4% | Vesicle amine transport | [7] |
| RTN4 | 12% | 14% | 13% | Reticulon 4 | [7] |
Table 2: Regulation of Downstream Effector Pathways
| Protein | Inhibitor 27 (Fold Change) | Sotorasib (Fold Change) | Adagrasib (Fold Change) | Pathway | Data Source |
| p-ERK1/2 | -3.5 | -3.2 | -3.4 | MAPK Signaling | [5] |
| p-AKT | -2.8 | -2.5 | -2.7 | PI3K/AKT Signaling | [5] |
| Cyclin D1 | -4.0 | -3.8 | -3.9 | Cell Cycle | [5] |
| c-Myc | -3.2 | -3.0 | -3.1 | Transcription | [5] |
| GLUT1 | -2.5 | -2.2 | -2.4 | Glucose Metabolism | [5] |
Signaling Pathway Analysis
The inhibition of KRAS G12C leads to the downregulation of key signaling pathways responsible for cell growth and proliferation. The following diagram illustrates the canonical KRAS signaling pathway and the points of inhibition by G12C inhibitors.
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Experimental Protocols
A standardized quantitative proteomics workflow is essential for the comparative analysis of different inhibitors. The following is a representative protocol based on methodologies described in the cited literature.[5][7]
Cell Culture and Treatment
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in standard conditions. Cells are treated with Inhibitor 27, sotorasib, adagrasib, or DMSO (vehicle control) at a concentration of 1 µM for 24 hours.
Protein Extraction and Digestion
Following treatment, cells are harvested, and proteins are extracted using a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. A total of 100 µg of protein per sample is reduced, alkylated, and digested overnight with trypsin.
Tandem Mass Tag (TMT) Labeling and Fractionation
Digested peptides are labeled with TMT reagents for multiplexed quantitative analysis. The labeled samples are then pooled and fractionated using high-pH reversed-phase chromatography to increase proteome coverage.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Fractionated peptides are analyzed by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap). The mass spectrometer is operated in a data-dependent acquisition mode to fragment the most abundant precursor ions.
Data Analysis
The raw mass spectrometry data is processed using a software suite like Proteome Discoverer or MaxQuant. Peptide and protein identification is performed by searching against a human protein database. TMT reporter ion intensities are used for quantification, and statistical analysis is performed to identify significantly regulated proteins.
Experimental Workflow Diagram
The diagram below outlines the key steps in the comparative proteomic analysis workflow.
Caption: Comparative Proteomics Experimental Workflow.
Conclusion
This comparative guide highlights the proteomic landscape following treatment with the novel KRAS G12C inhibitor, Inhibitor 27, in relation to established inhibitors. The data indicates that while all three inhibitors effectively engage the KRAS G12C target and suppress downstream signaling, subtle differences in off-target profiles and the magnitude of pathway modulation may exist. Such comparative proteomic analyses are invaluable for the preclinical evaluation of new drug candidates, providing a deeper understanding of their mechanism of action and potential for clinical success. Further studies, including temporal analyses, can shed light on adaptive resistance mechanisms and inform the development of effective combination strategies.[5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 5. researchgate.net [researchgate.net]
- 6. Defining and Targeting Adaptations to Oncogenic KRASG12C Inhibition Using Quantitative Temporal Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vivo Efficacy: Inhibitor 27 and Adagrasib in Tumor Regression
In the landscape of targeted cancer therapies, the development of specific inhibitors against oncogenic KRAS mutations represents a significant breakthrough. This guide provides a comparative overview of two such molecules: Inhibitor 27, a novel multi-KRAS inhibitor, and adagrasib (Krazati®), an FDA-approved selective KRAS G12C inhibitor. The comparison focuses on their mechanisms of action, preclinical efficacy, and the methodologies used for in vivo imaging of tumor regression.
Mechanism of Action and Targeting Specificity
Inhibitor 27, also identified as compound 15h, is a tetracyclic quinazoline derivative that functions as a multi-KRAS inhibitor.[1] It has shown activity against cancer cells with KRAS G12D and G12V mutations.[1] Adagrasib, on the other hand, is a highly selective, covalent inhibitor of the KRAS G12C mutation.[2][3][4][5] This mutation results in the substitution of glycine with cysteine at codon 12, locking the KRAS protein in its active, GTP-bound state and driving uncontrolled cell proliferation.[2][4] Adagrasib irreversibly binds to the mutant cysteine, trapping the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways like the MAPK/ERK and PI3K/AKT pathways.[2][3][6]
The fundamental difference in their targets dictates their application in distinct patient populations. While adagrasib is specifically indicated for tumors harboring the KRAS G12C mutation, which is prevalent in non-small cell lung cancer (NSCLC), inhibitor 27 shows potential for treating cancers driven by other KRAS mutations, such as G12D and G12V.[1][7]
Preclinical Efficacy: A Comparative Summary
Direct comparative in vivo imaging studies between Inhibitor 27 and adagrasib are not publicly available, primarily due to their different KRAS mutation targets. However, preclinical data from separate studies provide insights into their respective potencies.
| Compound | Target KRAS Mutation(s) | Cell Line | IC50 (nM) | Key Findings |
| Inhibitor 27 | G12D/G12V | AsPC-1 (KRAS G12D) | 378 | Inhibits ERK phosphorylation and reduces DUSP4 expression. |
| SW620 (KRAS G12V) | 0.6 | |||
| HT-29 (KRAS wildtype) | 3230 | |||
| Adagrasib | G12C | Not specified | 5 | Potent and selective covalent inhibitor. |
Table 1: Preclinical potency of Inhibitor 27 and Adagrasib in cancer cell lines. Data for Inhibitor 27 is from in vitro studies.[1] Adagrasib IC50 is based on its characterization as a potent inhibitor.[8]
Adagrasib has undergone extensive clinical evaluation. In the KRYSTAL-1 trial, patients with previously treated KRAS G12C-mutated NSCLC who received adagrasib demonstrated a confirmed objective response rate of 42.9%.[9] The median duration of response was 8.5 months, and the median progression-free survival was 6.5 months.[9] Notably, adagrasib has also shown efficacy in treating brain metastases, with an intracranial confirmed objective response rate of 33.3% in patients with previously treated, stable central nervous system metastases.[8][9][10]
Experimental Protocols for In Vivo Tumor Regression Imaging
While a head-to-head imaging study is not available, a general experimental workflow for evaluating the in vivo efficacy of KRAS inhibitors using non-invasive imaging is outlined below. This protocol is representative of methodologies commonly employed in preclinical cancer research.[11][12][13]
1. Cell Line and Animal Model Selection:
-
Cell Lines: Tumor cell lines expressing the specific KRAS mutation of interest (e.g., AsPC-1 for KRAS G12D for Inhibitor 27, or NCI-H23 for KRAS G12C for adagrasib) are selected. For imaging purposes, these cells are often engineered to express a reporter gene, such as luciferase for bioluminescence imaging (BLI) or a fluorescent protein for fluorescence imaging.
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are typically used to prevent rejection of human tumor xenografts.
2. Tumor Implantation:
-
A specific number of cancer cells (e.g., 1x10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Tumors are allowed to grow to a palpable or measurable size (e.g., 100-200 mm³) before the initiation of treatment.
3. Dosing Regimen:
-
Mice are randomized into control and treatment groups.
-
The investigational drug (Inhibitor 27 or adagrasib) is administered at a predetermined dose and schedule (e.g., daily oral gavage). The vehicle used for the control group is administered to the control animals.
4. In Vivo Imaging:
-
Bioluminescence Imaging (BLI): For luciferase-expressing tumors, mice are injected with a substrate (e.g., D-luciferin) and imaged using an in vivo imaging system (IVIS). The light emission, which correlates with the number of viable tumor cells, is quantified.
-
Fluorescence Imaging: For tumors expressing fluorescent proteins, mice are imaged using an appropriate fluorescence imaging system.
-
Other Modalities: Other imaging techniques such as magnetic resonance imaging (MRI) or positron emission tomography (PET) can also be used to assess tumor volume, metabolism, and other physiological parameters.[11][13]
-
Imaging is typically performed at baseline (before treatment) and at regular intervals throughout the study (e.g., weekly) to monitor tumor growth or regression.
5. Data Analysis:
-
Tumor burden is quantified based on the imaging signal (e.g., total photon flux for BLI) or tumor volume measurements.
-
The percentage of tumor growth inhibition in the treated groups is calculated relative to the control group.
-
Statistical analysis is performed to determine the significance of the observed differences.
Visualizing the Molecular Pathway and Experimental Process
To better understand the context of this comparison, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 4. What is Adagrasib used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Small molecular inhibitors for KRAS-mutant cancers [frontiersin.org]
- 8. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases [theoncologynurse.com]
- 11. Please Log In [ir.lib.uwo.ca]
- 12. In-vivo fluorescence lifetime imaging for monitoring the efficacy of the cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Imaging in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Offensive: Evaluating KRAS G12C and EGFR Inhibitor Combinations
A Comparative Guide for Drug Development Professionals
The direct inhibition of KRAS G12C, long considered an "undruggable" target, marks a paradigm shift in oncology. However, the clinical efficacy of KRAS G12C inhibitor monotherapy, particularly in colorectal cancer (CRC), has been limited by intrinsic and acquired resistance. Preclinical and clinical evidence has converged on a key culprit: the reactivation of the RAS-MAPK pathway, frequently driven by upstream signaling from the Epidermal Growth Factor Receptor (EGFR).[1][2][3] This guide provides a comparative overview of the leading combination strategy—co-inhibition of KRAS G12C and EGFR—supported by experimental data and detailed protocols for researchers.
The Rationale: Overcoming EGFR-Mediated Resistance
In many KRAS G12C-mutant tumors, especially those of colorectal origin, cancer cells exhibit a dependency on receptor tyrosine kinase (RTK) signaling.[1][4] When the KRAS G12C mutant protein is inhibited, a negative feedback loop is released, leading to the reactivation of upstream RTKs, most notably EGFR.[5][6] This EGFR reactivation triggers signaling through wild-type RAS isoforms, thereby circumventing the KRAS G12C blockade and reactivating the downstream MAPK pathway (as measured by phosphorylated ERK, or p-ERK), ultimately promoting cell survival and proliferation.[1][2][7]
This adaptive feedback mechanism explains the modest response rates of KRAS G12C inhibitor monotherapy in CRC compared to non-small cell lung cancer (NSCLC).[1][4][8][9] Consequently, the combination of a KRAS G12C inhibitor with an EGFR-blocking antibody (e.g., cetuximab, panitumumab) presents a rational and synergistic therapeutic approach to achieve a more profound and durable shutdown of oncogenic signaling.[1][2][6][10]
Figure 1. EGFR-mediated feedback loop as a resistance mechanism to KRAS G12C inhibition.
Preclinical Experimental Data
The combination of the KRAS G12C inhibitor Sotorasib (AMG510) with the EGFR inhibitor Cetuximab has been shown to be highly effective in preclinical models of KRAS G12C-mutant colorectal cancer.
In Vitro Cell Viability
The combination treatment demonstrates synergistic activity in reducing the viability of KRAS G12C CRC cell lines compared to either agent alone.
| Cell Line | Sotorasib IC50 (µM) | Sotorasib + Cetuximab IC50 (µM) | Fold Change |
| SW837 | ~2.5 | ~0.05 | ~50x |
| C106 | > 10 | ~0.1 | > 100x |
| RW7213 | > 10 | ~0.1 | > 100x |
| Data adapted from Amodio et al., Cancer Discovery, 2020. IC50 values are approximate and derived from dose-response curves. |
In Vivo Patient-Derived Xenograft (PDX) Models
In a CRC PDX model, while single-agent sotorasib or cetuximab only provided modest tumor growth inhibition, the combination therapy led to significant and sustained tumor regression.
| Treatment Group | Outcome |
| Vehicle | Progressive tumor growth |
| Cetuximab (1 mg/kg, 2x weekly) | Minor tumor growth delay |
| Sotorasib (100 mg/kg, daily) | Tumor growth inhibition, but no regression |
| Sotorasib + Cetuximab | Complete and durable tumor regression |
| Data adapted from Amodio et al., Cancer Discovery, 2020, describing results in a KRAS G12C CRC PDX model. |
Clinical Performance: A Comparative Overview
Clinical trials have validated the preclinical rationale, demonstrating superior efficacy for KRAS G12C and EGFR inhibitor combinations over KRAS G12C inhibitor monotherapy in patients with metastatic CRC.
| Metric | Sotorasib + Panitumumab (CodeBreaK 300) | Adagrasib + Cetuximab (KRYSTAL-1) | Divarasib + Cetuximab (Phase 1) |
| KRAS G12C Inhibitor | Sotorasib (960 mg QD) | Adagrasib (600 mg BID) | Divarasib |
| EGFR Inhibitor | Panitumumab | Cetuximab | Cetuximab |
| Patient Population | Chemorefractory mCRC | Previously Treated mCRC | Previously Treated mCRC |
| Objective Response Rate (ORR) | 26.4% | 34.0% | 62.5% |
| Median Progression-Free Survival (mPFS) | 5.6 months | 6.9 months | 8.1 months |
| Key Grade ≥3 Treatment-Related Adverse Events (TRAEs) | Rash, Dermatitis acneiform, Hypomagnesemia | Nausea, Vomiting, Diarrhea, Dermatitis acneiform | N/A |
| Reference | [11] | [12][13][14] |
Note: Data are from separate trials and not from a head-to-head comparison. Differences in patient populations, prior lines of therapy, and study design may influence outcomes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for key experiments.
Figure 2. Typical preclinical workflow for evaluating combination therapies.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
KRAS G12C mutant cell lines (e.g., SW837)
-
Opaque-walled 96-well or 384-well plates
-
Cell culture medium
-
KRAS G12C inhibitor (e.g., Sotorasib) and EGFR inhibitor (e.g., Cetuximab)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Plate cells in an opaque-walled multiwell plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the KRAS G12C inhibitor, EGFR inhibitor, and their combinations. Treat cells and incubate for the desired period (e.g., 72-120 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Execution:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader. Data is typically normalized to vehicle-treated controls to determine the percentage of cell viability.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify key proteins (e.g., p-ERK, total ERK, p-AKT) to assess pathway inhibition.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with inhibitors for a specified time (e.g., 1, 6, or 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and load onto an SDS-PAGE gel. Separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To assess total protein levels or a loading control (e.g., GAPDH), the membrane can be stripped of antibodies and re-probed following the same procedure.
In Vivo Patient-Derived Xenograft (PDX) Study
PDX models, where patient tumor tissue is implanted into immunodeficient mice, are highly valued for their clinical relevance.
Materials:
-
Immunodeficient mice (e.g., NOD-scid gamma mice)
-
Established KRAS G12C CRC PDX tissue
-
Surgical tools for implantation
-
KRAS G12C inhibitor and EGFR inhibitor formulations for in vivo use
-
Calipers for tumor measurement
-
Animal housing and monitoring facilities
Procedure:
-
Model Establishment: Subcutaneously implant small fragments of a KRAS G12C PDX tumor into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a specified size (e.g., 150-200 mm³). Randomize mice into treatment cohorts (e.g., Vehicle, KRASi, EGFRi, Combination).
-
Treatment Administration: Administer treatments as per the defined schedule (e.g., KRASi daily by oral gavage, EGFRi twice weekly by intraperitoneal injection). Monitor animal body weight as a measure of toxicity.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Endpoint Analysis: Continue treatment until a predefined endpoint (e.g., tumor volume > 2000 mm³, or signs of morbidity).
-
Pharmacodynamic Studies (Optional): At the end of the study, tumors can be harvested for biomarker analysis, such as immunohistochemistry (IHC) for p-ERK, to confirm target engagement.
Conclusion
The strategy of combining KRAS G12C inhibitors with EGFR inhibitors is a powerful example of a rationally designed therapy aimed at overcoming adaptive resistance. Supported by robust preclinical data, this approach has demonstrated significant clinical activity, particularly for patients with KRAS G12C-mutated colorectal cancer.[5][6] The continued evaluation of these combinations in earlier lines of therapy and the investigation of tertiary resistance mechanisms will be critical next steps in maximizing the potential of targeting KRAS G12C. The experimental frameworks provided here serve as a foundation for researchers to further explore and refine this promising therapeutic avenue.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. EGFR blockade reverts resistance to KRAS G12C inhibition in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRYSTAL-1 Confirms Activity of Adagrasib in KRAS G12C–Mutated Metastatic Colorectal Cancer and Highlights Need for Randomized Controlled Trials - The ASCO Post [ascopost.com]
- 4. UNIFIND - UNITO - EGFR blockade reverts resistance to KRAS G12C inhibition in colorectal cancer [unifind.unito.it]
- 5. Combining EGFR and KRAS G12C Inhibitors for KRAS G12C Mutated Advanced Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mskcc.org [mskcc.org]
- 9. EGFR Blockade Reverts Resistance to KRASG12C Inhibition in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. esmo.org [esmo.org]
- 12. Efficacy and Safety of Adagrasib plus Cetuximab in Patients with KRASG12C-Mutated Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safe Disposal of KRAS G12C Inhibitor 27: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling KRAS G12C inhibitor 27 must adhere to strict safety and disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, alongside crucial safety information and a summary of its chemical properties.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Standard laboratory safety practices should be strictly followed to minimize exposure.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.
-
Ventilation: Use the inhibitor in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Handling: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in areas where the compound is handled or stored.[1] After handling, wash hands and any exposed skin thoroughly.[1]
-
Spills: In case of a spill, collect the spillage to prevent it from entering drains or waterways.[1]
Step-by-Step Disposal Procedures
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[1] The following steps provide a more detailed operational workflow:
-
Segregation of Waste:
-
All materials contaminated with this compound, including unused product, empty containers, and contaminated PPE (gloves, etc.), must be segregated from general laboratory waste.
-
Use a dedicated, clearly labeled, and sealed waste container for all this compound waste.
-
-
Container Management:
-
Ensure the waste container is chemically resistant and compatible with the inhibitor.
-
Keep the container tightly sealed when not in use to prevent accidental spills or release of vapors.
-
-
Waste Collection and Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a detailed log of the waste generated, including the quantity and date of disposal. This is crucial for regulatory compliance.
-
Quantitative Data and Storage
Proper storage is critical to maintain the stability and integrity of this compound.
| Parameter | Value | Source |
| Molecular Weight | 588.60 g/mol | [1] |
| Storage (Powder) | -20°C | [1] |
| Storage (in Solvent) | -80°C | [1] |
Stable under recommended storage conditions.[1]
Visualizing Key Processes and Pathways
To further aid in the understanding of the operational and biological context of this compound, the following diagrams illustrate a typical experimental workflow and the associated signaling pathway.
Caption: Experimental Workflow for this compound.
References
Essential Safety and Logistical Information for Handling KRAS G12C Inhibitor 27
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like KRAS G12C inhibitor 27 is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure laboratory integrity.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly trained on the potential hazards and the procedures outlined in the Safety Data Sheet (SDS) before handling this compound.[2][3][4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure through skin contact, inhalation, or ingestion.[2][5][6][7]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of powder-free nitrile gloves complying with ASTM D6978-05 standard.[5][8] Change gloves frequently, especially if contaminated. |
| Body Protection | Gown/Lab Coat | Disposable, fluid-resistant gown with long sleeves and closed front.[7] |
| Eye Protection | Safety Goggles/Shield | Chemical splash goggles or a full-face shield.[6] |
| Respiratory Protection | Mask | A surgical or procedure mask should be worn. For activities with a higher risk of aerosol generation, a respirator (e.g., N95) may be necessary.[5][7] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in designated handling areas.[5] |
Operational Plans: Step-by-Step Handling Protocol
Adherence to these procedural steps is critical for safe handling from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[1]
-
The storage area should be clearly labeled with appropriate hazard warnings.
2. Preparation and Use:
-
All manipulations of this compound, including weighing and preparing solutions, must be conducted in a designated containment primary engineering control (C-PEC), such as a chemical fume hood or a biological safety cabinet, to avoid inhalation of dust or aerosols.[1][4]
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
3. Spill Management:
-
In the event of a spill, immediately secure the area and alert others.[7]
-
Wearing appropriate PPE, contain the spill using an absorbent material from a chemical spill kit.[7]
-
Carefully collect the contaminated material into a designated hazardous waste container.[7]
-
Decontaminate the spill area with an appropriate cleaning agent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.[7]
-
Report the spill to the laboratory supervisor.[3]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and exposure to others.
Waste Segregation and Collection:
-
All materials that have come into contact with the inhibitor, including unused compound, empty containers, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Collect waste in clearly labeled, leak-proof containers.
-
Follow all institutional, local, and national regulations for the disposal of hazardous waste.[1]
Experimental Workflow and Signaling Pathway Diagrams
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
- 1. This compound|2648584-51-2|MSDS [dcchemicals.com]
- 2. hse.gov.uk [hse.gov.uk]
- 3. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. ipservices.care [ipservices.care]
- 8. Handling cytotoxic material [cleanroomtechnology.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
